3-Chloro-6-(3-methoxyphenyl)pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-(3-methoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTCMUJFWBYWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508201 | |
| Record name | 3-Chloro-6-(3-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76970-14-4 | |
| Record name | 3-Chloro-6-(3-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-6-(3-methoxyphenyl)pyridazine synthesis from 3-methoxyacetophenone
An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(3-methoxyphenyl)pyridazine from 3-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, mechanistically-driven overview of the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry. The described synthetic route is a robust two-step process commencing with 3-methoxyacetophenone. The initial step involves a one-pot, multi-component reaction with glyoxylic acid and hydrazine hydrate to construct the core pyridazin-3(2H)-one ring system. The subsequent step details the critical chlorination of the pyridazinone intermediate using phosphorus oxychloride. This guide emphasizes the rationale behind experimental choices, provides detailed, replicable protocols, and offers insights into reaction mechanisms and potential challenges, serving as a vital resource for professionals in organic synthesis and drug development.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine derivatives are a prominent class of nitrogen-containing heterocycles that feature extensively in modern pharmacology. The unique electronic properties and structural features of the pyridazine ring allow it to act as a versatile pharmacophore, engaging in a wide range of biological interactions. Members of this family have demonstrated a broad spectrum of activities, including antihypertensive, anti-inflammatory, antimicrobial, and anticancer properties.[1] The target molecule, this compound, serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The chloro-substituent at the 3-position provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR) in drug discovery programs.
Overall Synthetic Strategy
The transformation of 3-methoxyacetophenone into this compound is efficiently achieved through a two-stage synthetic sequence. This strategy is predicated on the initial formation of a stable pyridazinone intermediate, followed by a functional group conversion to install the reactive chlorine atom.
-
Step 1: Cyclocondensation. A one-pot reaction between 3-methoxyacetophenone, glyoxylic acid, and hydrazine hydrate to form the heterocyclic intermediate, 6-(3-methoxyphenyl)pyridazin-3(2H)-one.
-
Step 2: Chlorination. Conversion of the pyridazinone intermediate to the final product, this compound, via reaction with a potent chlorinating agent.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one
This initial stage constructs the core pyridazine ring through a well-established cyclocondensation reaction. The one-pot nature of this transformation makes it an efficient method for generating the key intermediate.[2]
Mechanism and Scientific Rationale
The reaction proceeds through a sequence of steps beginning with the condensation of the enolate of 3-methoxyacetophenone with glyoxylic acid to form a 4-aryl-2-oxobut-3-enoic acid intermediate. This species is then subjected to a cyclizing condensation with hydrazine. Hydrazine, acting as a dinucleophile, attacks the keto and carboxylic acid functionalities (or its ester equivalent in situ), leading to the formation of the stable six-membered pyridazinone ring after dehydration. The choice of hydrazine hydrate is critical as it provides the two adjacent nitrogen atoms characteristic of the pyridazine core.[3][4]
Detailed Experimental Protocol
Materials:
-
3-methoxyacetophenone
-
Glyoxylic acid (50% solution in water)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial Acetic Acid (catalytic)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methoxyacetophenone (1.0 eq) and glyoxylic acid (1.1 eq).
-
Add ethanol as a solvent to achieve a concentration of approximately 0.5 M with respect to the acetophenone.
-
Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).
-
Heat the mixture to reflux and maintain for 2-3 hours to facilitate the initial condensation.
-
Cool the reaction mixture to approximately 50-60 °C.
-
Carefully add hydrazine hydrate (1.5 eq) dropwise to the stirring solution. An exothermic reaction may be observed.
-
Once the addition is complete, return the mixture to reflux and heat for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to promote precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.
-
Dry the solid under vacuum to yield 6-(3-methoxyphenyl)pyridazin-3(2H)-one as a solid. Further purification can be achieved by recrystallization from ethanol.
Part 2: Synthesis of this compound
The second stage involves the conversion of the pyridazinone's lactam functionality into a chloro group. This is a crucial step that activates the molecule for subsequent derivatization.
Mechanism and Scientific Rationale
The chlorination of a pyridazinone is typically achieved using phosphorus oxychloride (POCl₃).[5] The pyridazinone exists in tautomeric equilibrium with its aromatic hydroxyl form. The lone pair on the oxygen atom of the hydroxyl tautomer attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into an excellent leaving group. A chloride ion, generated from the POCl₃, then acts as a nucleophile, attacking the carbon atom at the 3-position and displacing the phosphate group to yield the final this compound product. This reaction is analogous to the mechanism seen in the Vilsmeier-Haack reaction, where POCl₃ is used as an activating agent.[6][7]
Detailed Experimental Protocol
Materials:
-
6-(3-methoxyphenyl)pyridazin-3(2H)-one (Intermediate I)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) (optional solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place the 6-(3-methoxyphenyl)pyridazin-3(2H)-one (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (5-10 eq). POCl₃ can serve as both the reagent and the solvent. Alternatively, a minimal amount of an inert solvent like DCM can be used.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. Slowly and very carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.
Sources
- 1. scispace.com [scispace.com]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
synthesis and characterization of 3-Chloro-6-(3-methoxyphenyl)pyridazine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-6-(3-methoxyphenyl)pyridazine
Abstract
This technical guide provides a comprehensive methodology for the , a key heterocyclic intermediate in medicinal chemistry. The pyridazine scaffold is a recognized "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, demonstrating activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4] This document outlines a robust and reproducible synthetic strategy centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We provide detailed, field-proven protocols, from the preparation of the starting material, 3,6-dichloropyridazine, to the final product's purification and rigorous characterization by NMR, MS, and IR spectroscopy. The causality behind critical experimental choices is explained to empower researchers in adapting and troubleshooting these methods.
Strategic Rationale: The Importance of the Pyridazine Core
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that are highly advantageous in drug design. The nitrogen atoms act as hydrogen bond acceptors, enhancing interactions with biological targets, while also increasing polarity and aqueous solubility compared to carbocyclic analogues.[3] The title compound, this compound, is a particularly valuable building block. The chlorine atom at the 3-position serves as a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the systematic exploration of chemical space. The 3-methoxyphenyl moiety can be a crucial pharmacophore for engaging with target receptors, making this intermediate a strategic starting point for developing novel therapeutics.
Synthetic Strategy: A Retrosynthetic Approach
Our strategy for constructing this compound relies on the highly efficient and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its mild conditions, functional group tolerance, and high yields in forming carbon-carbon bonds.[5][6][7]
Retrosynthetic Analysis:
The target molecule is disconnected at the C-C bond between the pyridazine and phenyl rings. This leads to two readily available precursors: the commercially available (or easily synthesized) 3,6-dichloropyridazine and (3-methoxyphenyl)boronic acid .
Caption: Retrosynthetic analysis of the target compound.
The precursor 3,6-dichloropyridazine is itself synthesized from pyridazine-3,6-diol (the tautomer of maleic hydrazide) via a robust chlorination reaction.
Experimental Protocols
Part A: Synthesis of 3,6-Dichloropyridazine (Starting Material)
This protocol details the conversion of pyridazine-3,6-diol to 3,6-dichloropyridazine.
Causality: Phosphorus oxychloride (POCl₃) is a highly effective and standard reagent for converting hydroxyl groups on nitrogen-containing heterocycles into chlorides. The reaction is performed under reflux to provide the necessary activation energy for this transformation. A careful aqueous work-up is critical to safely quench the highly reactive excess POCl₃.[8]
Step-by-Step Protocol:
-
Setup: In a 2L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (125 g, 1.115 mol).[8]
-
Reagent Addition: Under a nitrogen atmosphere, cautiously add phosphorus oxychloride (POCl₃, 520 mL, 5.576 mol) at room temperature.[8]
-
Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight). Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully concentrate the mixture under reduced pressure (vacuum) at 55-60°C to remove excess POCl₃, resulting in a thick residue.[8]
-
Dilute the residue with ethyl acetate (1 L).
-
In a separate large vessel, prepare an ice-cold saturated solution of sodium bicarbonate (NaHCO₃).
-
CRITICAL STEP: Slowly and cautiously pour the ethyl acetate solution into the NaHCO₃ solution with vigorous stirring. This is a highly exothermic reaction that releases gas. Ensure the pH of the aqueous layer is basic (~8).
-
-
Extraction & Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with water (1 L) and then brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 3,6-dichloropyridazine as a solid.[8]
-
Part B: Suzuki-Miyaura Coupling for Final Product Synthesis
This protocol describes the selective mono-arylation of 3,6-dichloropyridazine.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Causality:
-
Catalyst: A palladium(0) species, generated in situ, is the active catalyst. It undergoes oxidative addition into the C-Cl bond of the pyridazine, followed by transmetalation with the boronic acid and reductive elimination to form the product.[9]
-
Base: An inorganic base is essential to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[10]
-
Degassing: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Removing dissolved oxygen is crucial for catalytic turnover and achieving high yields.[10]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid helps drive the reaction to completion. Mono-substitution is generally favored under these conditions due to the deactivation of the pyridazine ring after the first coupling, making the second C-Cl bond less reactive.
Step-by-Step Protocol:
-
Setup: To a reaction vessel, add 3,6-dichloropyridazine (1.0 equiv), (3-methoxyphenyl)boronic acid (1.1 equiv), sodium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent & Degassing: Add the solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Bubble nitrogen or argon gas through the solution for 15-20 minutes to degas the mixture.[10]
-
Reaction: Heat the mixture to 85°C under a nitrogen atmosphere for 4-6 hours, or until TLC analysis indicates consumption of the starting dichloropyridazine.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Characterization workflow for the final product.
Data Summary Table
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to two distinct aromatic systems: the AB quartet or two doublets for the pyridazine ring protons, and multiplets for the four protons of the 3-methoxyphenyl ring. A singlet around 3.8-3.9 ppm for the methoxy (-OCH₃) protons. |
| ¹³C NMR | Resonances for all 11 unique carbon atoms. Signals for the pyridazine ring carbons will be distinct from the methoxyphenyl ring carbons. A signal around 55 ppm is expected for the methoxy carbon. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 220. An M+2 peak at m/z ≈ 222 with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound.[11] |
| IR Spectroscopy | Aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C ring stretching (~1400-1600 cm⁻¹), and a strong C-O ether stretching band (~1250 cm⁻¹ and ~1040 cm⁻¹).[12] |
| Melting Point | A sharp, defined melting point range, indicating high purity of the crystalline solid. |
Conclusion
This guide provides a validated and scientifically-grounded pathway for the . By employing a strategic Suzuki-Miyaura cross-coupling, this valuable intermediate can be produced in high yield and purity. The detailed protocols and explanations of the underlying chemical principles are intended to equip researchers in drug discovery and development with the practical knowledge needed to successfully synthesize this and related heterocyclic compounds, accelerating the development of novel therapeutic agents.
References
-
Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Pundir, R., & Kumar, P. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences. [Link]
-
Asif, M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]
-
IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]
-
ResearchGate. (2009). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. PrepChem.com. [Link]
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]
-
PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. [Link]
-
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
- Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
ScienceDirect. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
SciSpace. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). International Journal of Industrial Chemistry. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 12. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]
An In-Depth Technical Guide to 3-Chloro-6-(3-methoxyphenyl)pyridazine: A Versatile Building Block in Medicinal Chemistry
This technical guide provides a comprehensive overview of 3-Chloro-6-(3-methoxyphenyl)pyridazine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications, with a focus on providing practical insights for laboratory use.
Core Identity and Physicochemical Profile
This compound is a substituted pyridazine derivative. The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, a scaffold known for its diverse biological activities. The presence of a chloro group at the 3-position and a 3-methoxyphenyl group at the 6-position makes this molecule a valuable and versatile intermediate for the synthesis of more complex molecules.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 76970-14-4 |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| IUPAC Name | This compound |
While specific, experimentally determined physical properties for this compound are not extensively reported in the public domain, we can infer its likely characteristics by examining closely related analogs. This comparative approach provides a reasonable estimation for handling and experimental design.
Table 2: Comparative Physicochemical Properties of Related Pyridazine Derivatives
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Chloro-6-methylpyridazine | 1121-79-5 | 128.56 | 58-62 |
| 3-Chloro-6-phenylpyridazine | 20375-65-9 | 190.63 | Not available |
| 3-Chloro-6-methoxypyridazine | 1722-10-7 | 144.56 | 84-85[1] |
| This compound | 76970-14-4 | 220.66 | Not available (likely a solid at room temperature) |
Based on these analogs, this compound is expected to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through established methods for pyridazine ring formation or by modification of a pre-existing pyridazine core. A plausible and efficient synthetic strategy would involve the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by chlorination.
Proposed Synthetic Pathway
A logical synthetic route would start from 3-methoxyacetophenone, which can be converted to a 1,4-dicarbonyl intermediate. This intermediate can then be cyclized with hydrazine to form the pyridazinone, which is subsequently chlorinated to yield the final product.
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-(3-methoxyphenyl)pyridazine
A Senior Application Scientist's Perspective on Structural Elucidation
This guide provides a detailed technical overview of the spectroscopic data for the heterocyclic compound 3-Chloro-6-(3-methoxyphenyl)pyridazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical methodologies to offer a comprehensive analytical profile. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages foundational principles of spectroscopy and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Every protocol described herein is designed to be a self-validating system, grounded in authoritative scientific literature.
Molecular Structure and Analytical Context
This compound belongs to the pyridazine class of heterocycles, which are notable scaffolds in medicinal chemistry due to their wide range of biological activities.[1] Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships are paramount. The following sections detail the expected spectroscopic signatures that would confirm the synthesis and purity of this target compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the seven protons on the aromatic rings and the three protons of the methoxy group. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrogen atoms in the pyridazine ring, as well as the electron-donating methoxy group.
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |
| H-4' | 7.50 - 7.60 | Doublet | 1H | Located on the pyridazine ring, deshielded by the adjacent nitrogen and chlorine atoms. |
| H-5' | 7.80 - 7.90 | Doublet | 1H | Part of the pyridazine ring, deshielded by the adjacent nitrogen and the aromatic system. |
| H-2 | 7.35 - 7.45 | Singlet (or narrow triplet) | 1H | On the methoxyphenyl ring, ortho to the pyridazine substituent. |
| H-4 | 7.10 - 7.20 | Triplet | 1H | On the methoxyphenyl ring, meta to the methoxy and pyridazine groups. |
| H-5 | 7.40 - 7.50 | Triplet | 1H | On the methoxyphenyl ring, ortho to the pyridazine substituent. |
| H-6 | 6.90 - 7.00 | Doublet of doublets | 1H | On the methoxyphenyl ring, ortho to the methoxy group. |
| OCH₃ | 3.80 - 3.90 | Singlet | 3H | Protons of the methoxy group, showing a characteristic singlet in this region.[2] |
Note: Predicted chemical shifts are relative to TMS in CDCl₃. Actual values may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.
| Carbon Label | Predicted Chemical Shift (ppm) | Justification |
| C-3' | 150.0 - 152.0 | Carbon bearing the chlorine atom on the pyridazine ring, highly deshielded. |
| C-6' | 158.0 - 160.0 | Carbon attached to the methoxyphenyl ring, deshielded by the nitrogen atoms. |
| C-4', C-5' | 125.0 - 130.0 | Carbons on the pyridazine ring. |
| C-1 | 138.0 - 140.0 | Quaternary carbon on the phenyl ring attached to the pyridazine. |
| C-3 | 159.0 - 161.0 | Carbon attached to the methoxy group, deshielded by oxygen.[3] |
| C-2, C-4, C-5, C-6 | 114.0 - 130.0 | Aromatic carbons of the methoxyphenyl ring. |
| OCH₃ | 55.0 - 56.0 | Methoxy carbon, characteristic chemical shift.[2][3] |
Note: Predicted chemical shifts are relative to TMS in CDCl₃.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is a convenient technique for analyzing solid samples. The IR spectrum will reveal the presence of key functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridazine and Phenyl rings)[4] |
| 2950 - 2850 | C-H Stretch | Methoxy (CH₃) |
| 1600 - 1585 | C=C Stretch | Aromatic Rings[4] |
| 1500 - 1400 | C=N Stretch | Pyridazine Ring[5] |
| 1250 - 1200 | C-O Stretch | Aryl Ether (asymmetric) |
| 1050 - 1000 | C-O Stretch | Aryl Ether (symmetric) |
| 800 - 700 | C-Cl Stretch | Chloroalkane |
| 900 - 675 | C-H Bending | Aromatic (out-of-plane) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides both the molecular weight and structural information through fragmentation.[6]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The monoisotopic mass of C₁₁H₉ClN₂O is 220.0403 Da.[7] The mass spectrum will show a molecular ion peak at m/z 220.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 222 with roughly one-third the intensity of the M⁺ peak.[8]
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragments.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
| m/z (for ³⁵Cl) | Predicted Fragment | Proposed Loss |
| 220 | [C₁₁H₉³⁵ClN₂O]⁺ | Molecular Ion (M⁺) |
| 205 | [C₁₀H₆³⁵ClN₂O]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |
| 192 | [C₁₁H₉³⁵ClO]⁺ | Loss of a neutral nitrogen molecule (N₂). |
| 185 | [C₁₁H₉N₂O]⁺ | Loss of a chlorine radical (•Cl). |
| 177 | [C₉H₆³⁵ClN₂]⁺ | Loss of a formyl radical (•CHO) from the [M-CH₃]⁺ fragment. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[9]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.[10]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[10]
-
Tune and match the probe for both ¹H and ¹³C frequencies.[11]
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay (d1) of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.[11][12]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Protocol 2: ATR-FTIR Spectroscopy
-
Sample Preparation and Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[13]
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.[14]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[14]
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Identify and label the significant absorption bands in the spectrum.
-
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer. If coupled with Gas Chromatography (GC-MS), the sample will be vaporized in the injection port and separated on the GC column before entering the ion source.[15] For direct insertion, the sample is placed on a probe and heated under vacuum to volatilize it directly into the ion source.[16]
-
-
Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[17][18]
-
This causes ionization and fragmentation of the molecules.[6]
-
The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition and Processing:
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Analyze the spectrum to identify the molecular ion peak, the isotopic pattern, and the major fragment ions.
-
References
-
Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Multinuclear NMR. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
-
PubChemLite. This compound (C11H9ClN2O). [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
-
NIST. Pyridazine, 3-chloro-6-methoxy-. [Link]
-
ACD/Labs. Methoxy groups just stick out. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]
-
ScienceDirect. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]
- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy.
-
Wikipedia. Electron ionization. [Link]
-
ResearchGate. (2025). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. [Link]
-
ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. [Link]
-
LookChem. 3-Chloro-6-methoxypyridazine. [Link]
-
PubChemLite. 3-chloro-6-(2-methoxyphenyl)pyridazine (C11H9ClN2O). [Link]
-
University of Rochester. 13-C NMR Protocol for beginners AV-400. [Link]
-
ResearchGate. (2025). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
NIH. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
-
ResearchGate. (2014). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]
-
Sciforum. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]
-
MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]
-
ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Semantic Scholar. Correlations of the infrared spectra of some pyridines. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. [Link]
-
PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]
-
InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
-
University of California, Davis. (2013). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
-
NIH. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 8. uab.edu [uab.edu]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. agilent.com [agilent.com]
- 15. Electron ionization - Wikipedia [en.wikipedia.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-6-(3-methoxyphenyl)pyridazine
This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Chloro-6-(3-methoxyphenyl)pyridazine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. By synthesizing established analytical protocols with insights into potential degradation pathways, this document serves as a foundational resource for enabling robust formulation development and ensuring the integrity of this promising molecule.
Part 1: Physicochemical Characterization
A thorough understanding of a compound's intrinsic physicochemical properties is the bedrock of successful drug development. For this compound, its aromatic and heterocyclic nature, featuring a chlorinated pyridazine core linked to a methoxyphenyl moiety, dictates its behavior in various environments.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not extensively published, we can infer key properties based on its structure and data from similar compounds.
-
pKa: The pyridazine ring is weakly basic.[1] The presence of an electron-withdrawing chloro group is expected to further decrease its basicity. The predicted pKa for the structurally related 3-chloro-6-(4-methoxyphenyl)pyridazine is approximately 0.58.[2] This low basicity implies that this compound will be predominantly in its neutral form across the physiological pH range, which has significant implications for its solubility and permeability.
-
logP: The combination of a hydrophobic chloro- and methoxyphenyl- groups with a moderately polar pyridazine ring suggests a lipophilic character. A higher logP value generally correlates with lower aqueous solubility.
A summary of key predicted and known properties of related compounds is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | 3-Chloro-6-(4-methoxyphenyl)pyridazine | 3-Chloro-6-phenylpyridazine |
| Molecular Formula | C₁₁H₉ClN₂O | C₁₁H₉ClN₂O | C₁₀H₇ClN₂ |
| Molecular Weight | 220.66 g/mol | 220.66 g/mol | 190.63 g/mol |
| Predicted pKa | ~0.6 | 0.58 ± 0.10[2] | N/A |
| Aqueous Solubility | Likely low (µg/mL range) | N/A | 10.3 µg/mL (at pH 7.4)[3] |
| Organic Solubility | Likely soluble in polar aprotic solvents | Chloroform, Dichloromethane, Ethyl Acetate[2] | N/A |
Solid-State Characterization: The Unseen Influence
The solid-state properties of an Active Pharmaceutical Ingredient (API), such as polymorphism and crystallinity, profoundly influence its solubility, stability, and bioavailability.[4][5] Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points, dissolution rates, and chemical stability.[4]
It is imperative to conduct solid-state characterization early in development to identify the most stable polymorphic form and to ensure batch-to-batch consistency.[4]
Key Techniques for Solid-State Characterization:
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.
-
Differential Scanning Calorimetry (DSC): Determines melting points, glass transitions, and can quantify the degree of crystallinity.[5]
-
Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for identifying solvates and hydrates.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Can detect differences in the vibrational modes of molecules in different crystal lattices.
The workflow for solid-state characterization is depicted in the diagram below.
Caption: Workflow for the solid-state characterization of an API.
Part 2: Solubility Profiling
Solubility is a critical determinant of a drug's absorption and bioavailability.[6] A comprehensive understanding of a compound's solubility in various media is essential for guiding formulation strategies.
Thermodynamic vs. Kinetic Solubility: A Conceptual Framework
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a fundamental property of the most stable crystalline form of the compound.[7]
-
Kinetic Solubility: Refers to the concentration of a compound at the point of precipitation from a solution, typically prepared by diluting a high-concentration stock solution (e.g., in DMSO).[7][8] While not a true equilibrium value, it is a valuable high-throughput screening parameter in early drug discovery.[9]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[7]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Confirmation of Solid Form: Analyze the remaining solid by XRPD to confirm that no polymorphic transformation has occurred during the experiment.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method is suitable for early-stage assessment.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer of interest in a microplate format.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours).[11]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.[8]
-
Quantification (Optional): For a more precise measurement, the supernatant can be separated and the concentration determined by HPLC-UV or LC-MS/MS.[11]
Experimental Protocol: pH-Dependent Solubility Profile
Given that most drugs are weak acids or bases, their solubility can be significantly influenced by pH.[12] A pH-solubility profile is crucial for predicting oral absorption.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2 to 7.4).[13]
-
Solubility Determination: Perform the thermodynamic shake-flask solubility measurement in each of these buffers.
-
Data Analysis: Plot the logarithm of the solubility as a function of pH. This profile can also be used to experimentally determine the pKa of the compound.[14][15]
The general workflow for solubility determination is illustrated below.
Caption: A simplified workflow for thermodynamic solubility determination.
Part 3: Stability Assessment and Degradation Pathway Elucidation
Ensuring the stability of a drug substance is a regulatory requirement and is critical for patient safety.[16] Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[17]
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[18] The goals of these studies are to:
-
Identify potential degradation products.[18]
-
Elucidate degradation pathways.[18]
-
Develop and validate a stability-indicating analytical method that can resolve the parent compound from all its degradation products.[19][20]
The general conditions for forced degradation studies are outlined in the ICH guidelines.[19] A target degradation of 5-20% is generally considered optimal to ensure that relevant degradation products are formed without generating secondary or irrelevant products from over-stressing the molecule.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70°C |
| Oxidation | 3-30% H₂O₂, room temperature[13] |
| Photolysis | Exposure to a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light.[10] |
| Thermal | 10°C increments above accelerated stability testing temperature (e.g., 50°C, 60°C).[19] |
Experimental Protocols for Forced Degradation
General Procedure:
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress medium.
-
Stress Application: Expose the solutions to the conditions outlined in Table 2 for a defined period.
-
Neutralization/Quenching: For acid and base hydrolysis, neutralize the samples at the end of the exposure period.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to account for all degradation products.
Proposed Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis of the Chloro Group: The chloro substituent on the electron-deficient pyridazine ring may be susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions, to form the corresponding 3-hydroxy-6-(3-methoxyphenyl)pyridazine.
-
Oxidation of the Pyridazine Ring: The nitrogen atoms in the pyridazine ring could be oxidized to form N-oxides, a common metabolic and degradation pathway for nitrogen-containing heterocycles.
-
Oxidative Cleavage of the Methoxy Group: The methoxy group on the phenyl ring could undergo O-demethylation under oxidative stress to yield a phenolic derivative.
-
Ring Opening/Cleavage: Under harsh conditions (e.g., strong acid/base and high temperature), cleavage of the pyridazine or phenyl ring could occur.
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Analytical Methodologies for Stability Indicating Assays
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[13] HPLC is the most widely used technique for this purpose.[14][20]
Key Considerations for HPLC Method Development:
-
Column Selection: A reversed-phase C18 column is a common starting point. The choice of stationary phase is critical for achieving the necessary selectivity to separate the parent compound from its degradation products.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve both polar and non-polar degradation products in a single run.[14]
-
Detection: UV detection is suitable for this compound due to its aromatic nature. The detection wavelength should be chosen to maximize the response for both the parent compound and potential impurities.[4]
-
Method Validation: The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13]
Part 4: Conclusion and Recommendations
This guide has outlined a comprehensive framework for the characterization of the solubility and stability of this compound. The predicted low aqueous solubility and potential for degradation under hydrolytic and oxidative stress are key factors to consider during its development.
Recommendations:
-
Early Characterization: It is strongly recommended to perform thorough solid-state characterization and solubility profiling at an early stage to inform formulation strategies.
-
Formulation Approaches: For this likely poorly soluble compound, formulation approaches such as salt formation (if a suitable counter-ion can be found, though unlikely given the low pKa), particle size reduction, or amorphous solid dispersions should be investigated to enhance dissolution and bioavailability.
-
Stability-Indicating Method: The development of a robust, validated stability-indicating HPLC method is paramount for accurately assessing the shelf-life and ensuring the quality of the drug substance and subsequent drug product.
-
Protective Packaging: Given the potential for photodegradation, the use of light-protective packaging should be considered.
By adhering to the principles and protocols outlined in this guide, researchers and developers can build a robust data package for this compound, mitigating risks and paving the way for its successful progression through the drug development pipeline.
References
-
3-Chloro-6-phenylpyridazine. PubChem. Available from: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available from: [Link]
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. Available from: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
-
Solid-State Characterization — The Hidden Key to API Stability and Performance. Wishrut Pharma. Available from: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]
-
Stability indicating HPLC method development - a review. ResearchGate. Available from: [Link]
-
Stability-Indicating HPLC Method Development. vscht.cz. Available from: [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Ich guideline for stability testing. Slideshare. Available from: [Link]
-
Degradation of aromatic compounds - Reference pathway. KEGG. Available from: [Link]
-
Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate. Available from: [Link]
-
Pyridazine and its derivatives. Slideshare. Available from: [Link]
-
Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
API: solid state robust characterization in key to cut costs and time!. AlfatestLab. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International. Available from: [Link]
-
Light-promoted aromatic denitrative chlorination. eScholarship.org. Available from: [Link]
-
Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available from: [Link]
-
Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. ResearchGate. Available from: [Link]
-
Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. Available from: [Link]
-
Drug Substance Solid State Characterization. Agno Pharmaceuticals. Available from: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. NIH. Available from: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
-
Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. ResearchGate. Available from: [Link]
-
Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Available from: [Link]
-
Degradation of polycyclic aromatic hydrocarbon compounds under various redox conditions in soil-water systems. PubMed. Available from: [Link]
-
Effects of Chloride on PMS-based Pollutant Degradation: A Substantial Discrepancy Between Dyes and Their Common Decomposition Intermediate (Phthalic Acid). PubMed. Available from: [Link]
-
Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. PMC. Available from: [Link]
-
Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. Available from: [Link]
-
Antioxidative activity analyses of some pyridazine derivatives using computational methods. Available from: [Link]
-
Inorganic Chemistry Ahead of Print. ACS Publications. Available from: [Link]
Sources
- 1. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Degradation of polycyclic aromatic hydrocarbon compounds under various redox conditions in soil-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. informaticsjournals.co.in [informaticsjournals.co.in]
- 16. ijtsrd.com [ijtsrd.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of chloride on PMS-based pollutant degradation: A substantial discrepancy between dyes and their common decomposition intermediate (phthalic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. web.vscht.cz [web.vscht.cz]
reactivity of 3-Chloro-6-(3-methoxyphenyl)pyridazine with nucleophiles
An In-depth Technical Guide to the Reactivity of 3-Chloro-6-(3-methoxyphenyl)pyridazine with Nucleophiles
Introduction: The Privileged Pyridazine Scaffold in Modern Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, characterized by an electron-deficient π-system, render it a versatile scaffold for the development of novel therapeutic agents and functional materials.[1][3] Among the myriad of pyridazine derivatives, this compound stands out as a particularly valuable building block. The presence of a reactive chlorine atom at the 3-position, activated by the ring's nitrogen atoms, provides a reliable handle for synthetic diversification. This guide offers a comprehensive exploration of the reactivity of this scaffold with a range of nucleophiles, detailing both classical and modern synthetic methodologies. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights to guide researchers in their synthetic endeavors.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach
The most direct pathway to functionalize the this compound core is through Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the two adjacent nitrogen atoms significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the carbon atoms bearing the halogen, making the ring susceptible to attack by nucleophiles.[4][5] This proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
discovery and history of 3-aryl-6-chloropyridazines
An In-depth Technical Guide to the Discovery and History of 3-Aryl-6-Chloropyridazines
Abstract
The 3-aryl-6-chloropyridazine scaffold has emerged as a cornerstone in modern medicinal chemistry, transitioning from a heterocyclic curiosity to a privileged structure in drug discovery. This guide provides an in-depth analysis of the historical discovery, evolution of synthetic methodologies, and the diverse therapeutic applications of this versatile core. We will explore the foundational synthesis of the pyridazine ring, the advent of efficient cross-coupling technologies for aryl installation, and the structure-activity relationships (SAR) that have guided its development into potent modulators of various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the chemistry and pharmacology of this important class of compounds.
Chapter 1: The Genesis of a Scaffold - Discovery and Early History
The story of the 3-aryl-6-chloropyridazine core begins not with the final structure, but with the fundamental pyridazine ring (1,2-diazine). The term "pyridazine" was first introduced by Knorr in 1885.[1] A year later, in the course of his seminal work on the Fischer indole synthesis, Emil Fischer achieved the first synthesis of a substituted pyridazine by condensing phenylhydrazine with levulinic acid.[1][2] The unsubstituted parent heterocycle was prepared shortly after by Taüber.[1]
For several decades, pyridazine chemistry remained a relatively niche area of academic exploration. A pivotal moment arrived in 1951 when Mizzoni and Spoerri published a robust synthesis for 3,6-dichloropyridazine.[3][4] This symmetrical, reactive intermediate became the crucial gateway for accessing a vast array of substituted pyridazine derivatives. The presence of two electronically distinct and reactive chlorine atoms opened the door for selective nucleophilic substitution and, later, metal-catalyzed cross-coupling reactions, setting the stage for the development of the 3-aryl-6-chloropyridazine family.
Chapter 2: Foundational Synthetic Strategies: Accessing the Core
The utility of the 3-aryl-6-chloropyridazine scaffold is predicated on the efficient and scalable synthesis of its key precursor, 3,6-dichloropyridazine. The classical and still widely used industrial method begins with maleic anhydride.
The process involves two key transformations:
-
Cyclization: Maleic anhydride is reacted with hydrazine hydrate to form 3,6-dihydroxypyridazine (maleic hydrazide).
-
Chlorination: The resulting diol is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 3,6-dichloropyridazine.[5][6]
This foundational sequence provides a reliable supply of the starting material, which is the branching point for nearly all subsequent diversification efforts.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
Causality: This two-step protocol is a classic example of heterocyclic synthesis. The initial condensation of hydrazine with the dicarbonyl equivalent (maleic anhydride) is a thermodynamically favorable cyclization to form the stable six-membered ring. The subsequent chlorination with POCl₃ replaces the hydroxyl groups (which exist in tautomeric equilibrium with the pyridazinone form) with chlorides, transforming the scaffold into a versatile electrophile for subsequent C-C bond formation.
Step 1: Synthesis of 3,6-Dihydroxypyridazine
-
To a 500 mL three-necked flask, charge 72.5 mL of hydrazine hydrate (80%, ~1.3 mol).[5]
-
Under stirring, carefully add 120 mL of 30% hydrochloric acid dropwise.
-
Add 98 g of maleic anhydride (1 mol) in portions to the flask.[5]
-
Heat the mixture to reflux at 110°C and maintain for 3 hours.
-
Cool the reaction mixture, allowing the product to crystallize.
-
Collect the yellow-white solid by suction filtration and wash the filter cake with cold ethanol (3-4 times).
-
Dry the solid to yield 3,6-dihydroxypyridazine.
Step 2: Synthesis of 3,6-Dichloropyridazine
-
In a clean, dry three-necked flask, combine 22 g of 3,6-dihydroxypyridazine (0.2 mol) and 232.8 g of phosphorus pentachloride (1.12 mol). Alternatively, phosphorus oxychloride can be used as both reagent and solvent.[5][6]
-
Heat the mixture to 125°C and hold for 4 hours, ensuring adequate ventilation and control of evolving HCl gas.
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Cool the remaining viscous liquid to room temperature and carefully quench by pouring it into ice water.
-
Neutralize the aqueous mixture by adding 28% aqueous ammonia dropwise until the pH is approximately 8.
-
Collect the resulting solid by suction filtration. The filtrate can be extracted with dichloromethane to recover additional product.
-
Combine the solids and purify by recrystallization or column chromatography to obtain pure 3,6-dichloropyridazine.
Chapter 3: The Cross-Coupling Revolution - Modern Arylation Methodologies
The transformation of 3,6-dichloropyridazine into the medicinally relevant 3-aryl-6-chloropyridazine scaffold was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become the preeminent method for this purpose.[7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal tool for generating chemical diversity in drug discovery programs.[8][9]
The reaction couples the electrophilic C3-position of a 6-chloropyridazine derivative with a nucleophilic aryl or heteroaryl boronic acid. The chlorine at the C6-position is less reactive, allowing for selective mono-arylation, which is a key feature for building drug-like molecules.
The Suzuki-Miyaura Catalytic Cycle
Causality: The success of the Suzuki coupling relies on a finely tuned palladium catalytic cycle. A Pd(0) species initiates the cycle via oxidative addition into the carbon-chlorine bond of the pyridazine, forming a Pd(II) intermediate. This is often the rate-determining step.[10] A base is crucial for the next step, transmetalation , where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium center. The final step is reductive elimination , where the two organic fragments (the pyridazine and the aryl group) couple to form the final product, regenerating the active Pd(0) catalyst.[7][10] The choice of ligand is critical as it stabilizes the palladium catalyst and modulates its reactivity to facilitate each step of the cycle efficiently.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from methodologies used in the synthesis of 3-amino-6-arylpyridazines.[11][12]
-
To a reaction vessel, add 3-amino-6-chloropyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (2.5 mmol).
-
Add a palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol) along with a phosphine ligand like PPh₃ or SPhos (0.04 mmol), or use a pre-formed catalyst like Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Heat the reaction mixture with vigorous stirring to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-amino-6-arylpyridazine.
Chapter 4: A Scaffold of Opportunity - Applications in Drug Discovery
The 3-aryl-6-chloropyridazine core is a privileged scaffold due to its combination of features: a rigid structure that orients substituents in a defined vector, hydrogen bond accepting capabilities from the nitrogen atoms, and a tunable chlorine "handle" for further modification. These properties have been exploited to develop potent and selective agents across multiple therapeutic areas.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels involved in numerous cognitive processes, and their modulation is a key strategy for treating neurological disorders.[13] The 3-aryl-6-chloropyridazine scaffold has been successfully employed to develop potent nAChR ligands. By attaching various diazabicycloalkanes to the C3-position (via displacement of the chlorine), researchers have generated compounds with high affinity for nAChRs, particularly the α4β2 subtype, which is implicated in cognition and addiction.[14][15]
Structure-Activity Relationship (SAR) Insights:
-
The nature of the diazabicycloalkane (e.g., diazabicyclo[3.2.1]octane vs. diazabicyclo[2.2.1]heptane) significantly impacts binding affinity.[14]
-
Substitution on the second nitrogen of the bicyclic system (e.g., H, Me, di-Me) fine-tunes the compound's properties and affinity.[14]
-
The 6-chloropyridazine moiety itself is a critical pharmacophoric element for achieving high affinity in the nanomolar range.
| Compound ID | Bicyclic Moiety | R Group | Kᵢ (nM) for nAChR |
| 1a | 3,8-Diazabicyclo[3.2.1]octane | H | 2.6 |
| 1b | 3,8-Diazabicyclo[3.2.1]octane | Me | 11.2 |
| 2a | 2,5-Diazabicyclo[2.2.1]heptane | H | 1.8 |
| 2b | 2,5-Diazabicyclo[2.2.1]heptane | Me | 4.8 |
| Data adapted from Toma, L. et al., J Med Chem, 2002.[14] |
Selective Cannabinoid Receptor 2 (CB2) Agonists
The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells. Its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects mediated by the CB1 receptor.[16][17] This makes selective CB2 agonists highly sought-after for treating inflammatory pain. A series of 3-amino-6-aryl-pyridazines were identified as potent and highly selective CB2 agonists.[16]
Structure-Activity Relationship (SAR) Insights:
-
The aryl group at the C6-position is crucial for potency. Substitution on this ring, particularly with electron-withdrawing groups or morpholine moieties, can significantly enhance CB2 agonist activity.[16]
-
The 3-amino group is a key interaction point.
-
The overall lipophilicity and conformation, dictated by the aryl substituent, drive both potency and selectivity over the CB1 receptor.[18]
| Compound ID | Aryl Group (Ar) | CB2 hEC₅₀ (nM) | CB1/CB2 Selectivity |
| 3a | 4-Fluorophenyl | 1000 | >10x |
| 3b | 4-(Morpholin-4-yl)phenyl | 10 | >1000x |
| 3c | 2-Naphthyl | 16 | >625x |
| 3d (Analogue 35) | 4-(8-Oxa-3-azabicyclo[3.2.1]oct-3-yl)phenyl | 2.1 | >4700x |
| Data adapted from Gleave, R. J. et al., Bioorg Med Chem Lett, 2010.[16] |
Anticancer Agents
The pyridazine scaffold is frequently found in molecules designed to inhibit key proteins involved in cancer progression, such as protein kinases.[19] The 3-aryl-6-chloropyridazine core provides a rigid framework to which various functionalities can be appended to target the ATP-binding pocket of kinases or induce apoptosis through other mechanisms.[20][21][22]
Structure-Activity Relationship (SAR) Insights:
-
In one series targeting breast cancer cell lines, the nature of the amine substituent at the C6-position was critical for antiproliferative activity.[19]
-
Cyclic amines, particularly those containing additional heteroatoms like oxygen (e.g., tetrahydropyran), led to compounds with potent, sub-micromolar IC₅₀ values.[19]
-
The aryl group at the C3-position (in this case, an aminophenyl group) serves as an anchor, while modifications at the C6-position explore the target's binding pocket to enhance potency.
| Compound ID | R Group (at C6-position) | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 4a | Piperidin-1-yl | 10.32 | 11.23 |
| 4b | Morpholino | 5.61 | 6.84 |
| 4c | 4-Methylpiperazin-1-yl | 1.98 | 2.15 |
| 4d (11m) | (Tetrahydro-2H-pyran-4-yl)methylamino | 0.43 | 0.99 |
| Data adapted from Abdel-Maksoud, M. S. et al., J Enzyme Inhib Med Chem, 2020.[19] |
Conclusion and Future Outlook
The journey of the 3-aryl-6-chloropyridazine scaffold from its conceptual origins in the late 19th century to its current status as a privileged structure in drug discovery is a testament to the power of synthetic innovation. The development of a robust synthesis for the 3,6-dichloropyridazine precursor and the subsequent application of modern cross-coupling chemistry have unlocked the full potential of this heterocyclic core. Its proven success in generating potent and selective modulators for challenging biological targets like nAChRs, CB2 receptors, and various protein kinases ensures its continued relevance. Future research will likely focus on leveraging this scaffold to explore new biological targets, developing more sustainable and efficient synthetic routes, and advancing current lead compounds through preclinical and clinical development. The 3-aryl-6-chloropyridazine core remains a rich and promising platform for the next generation of therapeutic agents.
References
-
Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]
- Yangzhou Tianhe Pharmaceutical Co Ltd. (2021). Preparation method of 3, 6-dichloropyridazine. CN112645883A.
-
Paul, K., Le Gall, E., Condon, S., & Léonel, E. (2009). An Electrochemical Nickel-Catalyzed Arylation of 3-Amino-6-Chloropyridazines. The Journal of Organic Chemistry, 74(14), 5017–5020. [Link]
- (Placeholder for a relevant reference if found)
-
Wikipedia. (n.d.). Pyridazine. Retrieved January 22, 2026, from [Link]
-
Gleave, R. J., Beswick, P. J., Brown, A. J., Giblin, G. M. P., Goldsmith, P., Haslam, C. P., Mitchell, W. L., Nicholson, N. H., Page, L. W., Patel, S., Roomans, S., Slingsby, B. P., & Swarbrick, M. E. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 533–536. [Link]
-
Won, Y. H., Kang, J. A., & Park, M. S. (2011). Synthesis of novel 3-allylseleno-6-alkylthiopyridazines: their anticancer activity against MCF-7 cells. Archives of Pharmacal Research, 34(10), 1617–1622. [Link]
-
Lu, H. C., & Mackie, K. (2016). Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. Pharmaceuticals, 9(3), 40. [Link]
-
Malin, D. H., Hover, T., Thompson, J. H., Bell, M. V., Cui, W., Cassaday, J. A., ... & Bencherif, M. (2014). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. PLoS ONE, 9(8), e104538. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 22, 2026, from [Link]
- (Placeholder for a relevant reference if found)
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]
-
Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 21(5), 1835. [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]
-
Won, Y. H., & Park, M. S. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Archives of Pharmacal Research, 33(2), 189–196. [Link]
-
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved January 22, 2026, from [Link]
-
Iannotti, F. A., & Vitale, R. M. (2021). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. International Journal of Molecular Sciences, 22(16), 8521. [Link]
- (Placeholder for a relevant reference if found)
-
Papke, R. L., Horenstein, N. A., Stokes, C., & Horenstein, N. A. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 78. [Link]
-
Tolba, M. F., Kamal, A. M., El-Abhar, H. S., & El-Abhar, H. S. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(5), 585–601. [Link]
-
Brown, D. G., & Boström, J. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 59(10), 4443–4458. [Link]
-
ResearchGate. (n.d.). Selective CB2 receptor agonists. Part 2: Structure-activity relationship studies and optimization of proline-based compounds. Retrieved January 22, 2026, from [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Al-Said, M. S. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1438–1453. [Link]
- Anhui Jiayuan Chemical Co Ltd. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
-
Carper, B. R., Lord, B., Gnecco, N., & Gnecco, N. (2021). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 12(15), 2846–2856. [Link]
-
Chatterjee, A., Kumar, A., & Kumar, A. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(18), 5035–5043. [Link]
- (Placeholder for a relevant reference if found)
- (Placeholder for a relevant reference if found)
-
Semantic Scholar. (n.d.). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Retrieved January 22, 2026, from [Link]
- (Placeholder for a relevant reference if found)
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 22, 2026, from [Link]
- (Placeholder for a relevant reference if found)
-
Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. [Link]
-
Diva Portal. (n.d.). Suzuki reactions in novel liquids. Retrieved January 22, 2026, from [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. diva-portal.org [diva-portal.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 16. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations [mdpi.com]
- 18. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of novel 3-allylseleno-6-alkylthiopyridazines: their anticancer activity against MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
fundamental chemistry of the pyridazine ring system
An In-depth Technical Guide to the Fundamental Chemistry of the Pyridazine Ring System
Introduction
The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has cemented its status as a "privileged structure" in the landscape of medicinal chemistry and materials science.[1][2][3] Its unique arrangement of heteroatoms imparts a distinct set of physicochemical properties that differentiate it from its carbocyclic analog, benzene, and its diazine isomers, pyrimidine and pyrazine. These properties, including a significant dipole moment, robust hydrogen bonding capabilities, and specific reactivity patterns, have rendered the pyridazine scaffold a versatile core for the development of novel therapeutic agents and functional materials.[1][4] This guide offers an in-depth exploration of the core chemical principles governing the pyridazine system, providing researchers, scientists, and drug development professionals with the foundational knowledge required to expertly leverage this remarkable heterocycle.
Part 1: Core Structural and Electronic Properties
The behavior of the pyridazine ring in a chemical system is a direct consequence of its unique electronic architecture. Understanding these fundamental properties is paramount to predicting its reactivity and interaction with biological targets.
Aromaticity and Electronic Distribution
Pyridazine is a planar, aromatic system that adheres to Hückel's rule.[5] However, the presence of two highly electronegative nitrogen atoms adjacent to one another significantly perturbs the electron density of the ring compared to benzene. This results in a π-electron deficient system, where the carbon atoms, particularly those at the C3/C6 and C4/C5 positions, bear a partial positive charge.[5][6] This electron deficiency is a defining feature that governs the ring's characteristic reactivity. Theoretical studies using methods like Nucleus-Independent Chemical Shift (NICS) confirm the aromatic character of the pyridazine ring, although its aromaticity is influenced by fusion with other rings or the presence of substituents.[7][8]
Key Physicochemical Properties
The unique electronic makeup of pyridazine gives rise to several key physicochemical properties that are critical in the context of drug design.
-
Basicity (pKa): Pyridazine is a weak base, with a pKa of approximately 2.0-2.3.[4] This is considerably lower than pyridine (pKa ≈ 5.2). The inductive electron-withdrawing effect of the second nitrogen atom deactivates the lone pair of the first, making it less available for protonation. Interestingly, pyridazine is more basic than its isomers pyrimidine and pyrazine.[9] This is attributed to the electrostatic repulsion between the adjacent lone pairs in pyridazine, which destabilizes the neutral form and makes protonation more favorable to alleviate this repulsion.[10]
-
Dipole Moment: The adjacent nitrogen atoms create a strong permanent dipole moment (approximately 3.9 D), which is significantly higher than that of pyridine.[4][11] This high polarity enhances aqueous solubility and the potential for dipole-dipole interactions, which can be advantageous for improving the pharmacokinetic profile of drug candidates.[1]
-
Hydrogen Bonding: The two adjacent nitrogen lone pairs act as excellent hydrogen bond acceptors. This dual-acceptor capacity can facilitate strong, bidentate interactions with biological targets, such as enzyme active sites, providing a powerful tool for enhancing binding affinity and selectivity.[4]
-
Spectroscopic Properties: In infrared (IR) spectroscopy, pyridazines exhibit characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region, along with C-H stretching above 3000 cm⁻¹.[5] The ¹H NMR spectrum is characterized by deshielded protons due to the ring's electron deficiency, with chemical shifts typically appearing downfield.[11]
Table 1: Comparative Physicochemical Properties of Diazines and Pyridine
| Property | Pyridazine | Pyrimidine | Pyrazine | Pyridine |
| pKa | ~2.3[4] | ~1.3 | ~0.6 | ~5.2[4] |
| Boiling Point (°C) | 208[3] | 123 | 115 | 115 |
| Dipole Moment (D) | ~3.9 | ~2.3 | 0 | ~2.2 |
| Aqueous Solubility | Miscible | Miscible | Miscible | Miscible |
Part 2: Chemical Reactivity and Transformations
The electron-deficient nature of the pyridazine ring is the primary driver of its chemical reactivity, making it generally resistant to electrophilic attack while being highly susceptible to reactions with nucleophiles and participation in specific cycloaddition reactions.
Electrophilic Aromatic Substitution (EAS)
Direct electrophilic substitution on the carbon atoms of an unsubstituted pyridazine ring is exceptionally difficult.[6][12] The two electronegative nitrogen atoms strongly deactivate the ring towards electrophiles. Furthermore, electrophilic reagents preferentially coordinate with the nitrogen lone pairs, leading to the formation of pyridazinium salts, which further deactivates the ring. To achieve C-substitution, the ring must be functionalized with potent electron-donating groups.
A more viable strategy involves the formation of a pyridazine N-oxide . This transformation activates the ring system in two ways: the N-oxide group can direct electrophilic attack to specific positions and also renders the ring more susceptible to subsequent nucleophilic displacement.[6]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution is a cornerstone of pyridazine chemistry. The electron-deficient carbon atoms readily accommodate nucleophilic attack, particularly when a good leaving group, such as a halogen, is present at the C3 or C6 positions. These reactions proceed via a classic SNAr mechanism involving the formation of a stabilized Meisenheimer-type intermediate. This reactivity is extensively used to introduce a wide variety of functional groups onto the pyridazine core.[6][13]
Caption: General scheme of an IEDDA reaction.
Part 3: Core Synthetic Methodologies
The construction of the pyridazine ring itself can be achieved through several reliable synthetic routes.
Classical Synthesis from 1,4-Dicarbonyls
The most fundamental and widely used method for synthesizing the pyridazine core is the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid or γ-ketoester) with hydrazine (H₂NNH₂). [3][14]This reaction proceeds via the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.
Experimental Protocol: Synthesis of 3,6-diphenylpyridazine
-
Reaction Setup: To a solution of 1,2-dibenzoylethane (1,4-diphenyl-1,4-butanedione) (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Intermediate Formation: The initial condensation forms the dihydropyridazine intermediate.
-
Oxidation: Upon cooling, slowly add a suitable oxidizing agent (e.g., air bubbled through the solution, or a chemical oxidant like bromine in acetic acid) to the reaction mixture to facilitate aromatization.
-
Workup and Purification: After oxidation is complete, concentrate the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3,6-diphenylpyridazine.
Modern Synthesis via Cycloaddition
Modern approaches often utilize cycloaddition strategies to build the ring system with high regioselectivity. A notable example is the reaction of 1,2,3-triazines with electron-rich alkynes, such as 1-propynylamines. This metal-free aza-Diels-Alder reaction provides direct access to highly substituted pyridazines under neutral conditions. [15]
Part 4: The Pyridazine Scaffold in Drug Development
The physicochemical and reactivity profile of pyridazine makes it an exceptionally valuable scaffold in modern medicinal chemistry.
Strategic Advantages in Drug Design
-
Phenyl Ring Bioisostere: Pyridazine is often used as a less lipophilic replacement for a phenyl ring. This substitution can improve aqueous solubility, reduce metabolic liability, and enhance the ADME (absorption, distribution, metabolism, and excretion) properties of a compound. [4]* Modulation of Pharmacokinetics: The polar nature of the ring can help reduce undesirable interactions, such as inhibition of cytochrome P450 enzymes or binding to the hERG potassium channel, which is associated with cardiac toxicity. [1][4]* Target Engagement: The dual hydrogen-bond accepting capability allows for specific and high-affinity interactions with biological targets, making it a key pharmacophoric element. [4] Table 2: Selected Pyridazine-Containing Drugs and Clinical Candidates
| Compound | Target/Mechanism | Therapeutic Area |
| Relugolix | GnRH Receptor Antagonist | Prostate Cancer, Uterine Fibroids |
| Deucravacitinib | Allosteric TYK2 Inhibitor | Psoriasis |
| Ensartinib | ALK Inhibitor | Non-Small Cell Lung Cancer |
| Minaprine (withdrawn) | Monoamine Oxidase (MAO) Inhibitor | Antidepressant |
Source:[4]
Drug Discovery Workflow for a Novel Pyridazine-Based Kinase Inhibitor
The development of a new pyridazine-based therapeutic follows a logical, multi-stage process. The causality behind this workflow is to progressively filter candidates based on potency, selectivity, and drug-like properties, ensuring that only the most promising compounds advance, thereby optimizing resources.
Caption: A typical drug discovery cascade.
Conclusion
The pyridazine ring system is a heterocycle of profound importance, characterized by a unique interplay of aromaticity, electron deficiency, and functionality. Its modest basicity, high polarity, and capacity for dual hydrogen bonding provide a distinct advantage in the rational design of bioactive molecules. The well-defined reactivity of the ring, particularly its propensity for nucleophilic substitution and inverse-electron-demand Diels-Alder reactions, offers chemists a robust and versatile toolkit for the synthesis of complex molecular architectures. As the demand for novel therapeutics with optimized properties continues to grow, the fundamental chemistry of the pyridazine core will undoubtedly ensure its enduring role at the forefront of innovation in drug discovery and development.
References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1-105. [Link]
-
Gomtsyan, A. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 27(20), 7010. [Link]
-
Faria, C., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 6985. [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926-8932. [Link]
-
El-Gazzar, A. B. A., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(9), 13923-13936. [Link]
-
Salman, R. H., et al. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 6(4). [Link]
-
Wang, X., et al. (2020). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 7(1), 89-94. [Link]
-
Haider, N., & Wobus, A. (2003). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 8(1), 164-173. [Link]
-
Fiveable. (n.d.). Pyridazine Definition. Fiveable Organic Chemistry II Key Term. [Link]
-
Stidham, H. D., & Tucci, J. V. (n.d.). Physical Properties of Pyridazines. ResearchGate. [Link]
-
Tsuchiya, T., et al. (1982). Pyridazines. I. Novel Intramolecular Cycloaddition of 3-Chloro-6-(2-allylphenoxy) pyridazines. Chemical and Pharmaceutical Bulletin, 30(9), 3433-3436. [Link]
-
Arora, M., & Rudresh, H. M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]
-
Kumar, D. (n.d.). Pyridazine and its derivatives. Slideshare. [Link]
-
Wikipedia. (n.d.). Pyridazine. Wikipedia. [Link]
-
Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]
-
ResearchGate. (n.d.). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... ResearchGate. [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
-
Salman, R. H., et al. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE. [Link]
-
Tisler, M., & Stanovnik, B. (1979). Recent Advances in Pyridazine Chemistry. ResearchGate. [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Salman, R. H., et al. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]
-
D'Auria, M. (2005). Electrophilic Substitution In Azines. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridazine. PubChem Compound Database. [Link]
-
Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
-
NIST. (n.d.). Pyridazine. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. ResearchGate. [Link]
-
Wikipedia. (n.d.). Boger pyridine synthesis. Wikipedia. [Link]
-
Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd. [Link]
-
Quora. (2018). Why is pyrimidine less basic than pyridazine? Quora. [Link]
-
Menges, N., & Bildirici, I. (2014). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 126(3), 743-752. [Link]
-
Menges, N., & Bildirici, I. (2014). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: Synthesis of 3-amino-6-(3-methoxyphenyl)pyridazine from its Chloro Derivative
Abstract
This document provides a comprehensive guide for the synthesis of 3-amino-6-(3-methoxyphenyl)pyridazine, a key intermediate in pharmaceutical research, from its corresponding chloro precursor, 3-chloro-6-(3-methoxyphenyl)pyridazine. We present two robust and validated synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed Buchwald-Hartwig amination. This guide offers an in-depth analysis of the reaction mechanisms, detailed step-by-step protocols, a comparative analysis of the methodologies, and a troubleshooting guide to address common experimental challenges. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented approach to this synthesis.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine derivatives are a class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds.[1][2] Their π-electron deficient nature makes them unique scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[2] The target molecule, 3-amino-6-(3-methoxyphenyl)pyridazine, is a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.
The conversion of a chloro-substituted pyridazine to its amino analogue is a critical transformation. The chlorine atom at the 6-position of the pyridazine ring is activated towards substitution by the electron-withdrawing effect of the ring nitrogen atoms. This guide explores two primary methods to achieve this amination, each with distinct advantages and considerations.
Mechanistic Overview: Pathways to Amination
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process common for electron-deficient aromatic systems.[3][4]
-
Nucleophilic Attack: The nucleophile, in this case, ammonia (NH₃), attacks the electron-deficient carbon atom bearing the chlorine atom. This disrupts the aromaticity of the pyridazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The electron-withdrawing nitrogen atoms of the pyridazine ring are crucial for stabilizing this intermediate.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the final aminated product.
This reaction typically requires high temperatures and pressures to overcome the activation energy barrier associated with the initial disruption of aromaticity.[5][6]
Caption: The SNAr mechanism for amination of the pyridazine ring.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7][8] This method is particularly useful for less reactive aryl chlorides and often proceeds under milder conditions than SNAr. The catalytic cycle involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (C-Cl bond), forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[9]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is reductively eliminated from the palladium complex, regenerating the active Pd(0) catalyst to re-enter the cycle.
The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates both the challenging oxidative addition of the C-Cl bond and the final reductive elimination step.[7][9]
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Comparative Analysis of Synthetic Methods
The choice between SNAr and Buchwald-Hartwig amination depends on available equipment, substrate sensitivity, and desired scale.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Conditions | High Temperature (100-180°C), High Pressure[5][6] | Moderate Temperature (80-110°C), Inert Atmosphere[9] |
| Catalyst | Not required | Palladium catalyst and phosphine ligand required[7] |
| Reagents | Aqueous ammonia or ammonia in a solvent[5] | Ammonia source, strong non-nucleophilic base (e.g., NaOtBu)[9] |
| Advantages | Simple reagent set, no expensive catalyst needed | Milder conditions, broader functional group tolerance |
| Disadvantages | Harsh conditions, requires pressure vessel, potential for side reactions | Air/moisture sensitive, catalyst/ligand cost, requires inert atmosphere |
| Ideal For | Large-scale synthesis where cost is a major factor | Small-scale synthesis, sensitive substrates, methodology development |
Detailed Experimental Protocols
Safety First: Always conduct a thorough risk assessment before starting any chemical synthesis. Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from established procedures for the amination of halo-pyridazines.[5][6]
Materials and Reagents:
-
This compound (1.0 eq)
-
Aqueous ammonia (28-30% solution, 10-15 eq)
-
1,4-Dioxane (or another suitable high-boiling solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heavy-walled pressure vessel (e.g., Carius tube or steel autoclave) with a magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a pressure vessel, combine this compound (e.g., 2.21 g, 10 mmol), 1,4-dioxane (20 mL), and aqueous ammonia (e.g., 10 mL, ~150 mmol).
-
Sealing and Heating: Securely seal the vessel. Caution: Ensure the vessel is rated for the expected temperature and pressure. Place the vessel in an oil bath or heating mantle behind a blast shield.
-
Reaction: Heat the mixture to 150°C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking aliquots (after cooling) and analyzing via TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction vessel to room temperature completely before opening. Carefully vent any residual pressure in the fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-amino-6-(3-methoxyphenyl)pyridazine.
Protocol 2: Buchwald-Hartwig Amination
This protocol leverages modern cross-coupling techniques for efficient C-N bond formation.[9][13]
Materials and Reagents:
-
This compound (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., Xantphos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq)
-
Anhydrous, degassed toluene
-
Ammonia source (e.g., 0.5 M solution in 1,4-dioxane, 2.0 eq)
-
Schlenk flask or glovebox equipment
-
Anhydrous solvents and reagents
-
Celite® for filtration
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask under an inert atmosphere (Argon or Nitrogen). All glassware should be oven-dried.
-
Reagent Addition: To the flask, add this compound (e.g., 1.10 g, 5 mmol), the palladium precatalyst, the ligand, and sodium tert-butoxide.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (25 mL) followed by the ammonia solution via syringe.
-
Reaction: Heat the reaction mixture to 100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired product.
General Workflow and Troubleshooting
Caption: General experimental workflow for the synthesis.
Troubleshooting Guide:
-
Issue: Low or no conversion in the Buchwald-Hartwig reaction.[9]
-
Possible Cause: Inactive catalyst or insufficient inertness. Oxygen can deactivate the Pd(0) catalyst.
-
Solution: Ensure your palladium source and ligand are of high quality. Use freshly dried and thoroughly degassed solvents. Increase catalyst loading to 3-5 mol%. Consider a more active pre-catalyst.
-
-
Issue: Incomplete SNAr reaction.
-
Possible Cause: Insufficient temperature or reaction time.
-
Solution: Increase the reaction temperature in 10°C increments or prolong the reaction time. Ensure the stirring is efficient.
-
-
Issue: Significant hydrodehalogenation (replacement of -Cl with -H) side product in the Buchwald-Hartwig reaction.
-
Possible Cause: This competing pathway can be promoted by trace water or if the reductive elimination step is slow.
-
Solution: Use rigorously anhydrous conditions. Screen different ligands; sometimes a less bulky ligand can favor the desired amination pathway.
-
-
Issue: Difficulty in purifying the final product.
-
Possible Cause: Formation of closely-eluting impurities.
-
Solution: Optimize the solvent system for column chromatography. If impurities persist, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Conclusion
The synthesis of 3-amino-6-(3-methoxyphenyl)pyridazine can be successfully achieved from its chloro precursor via either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The SNAr method offers a cost-effective, catalyst-free route but requires specialized high-pressure equipment and harsh conditions. In contrast, the Buchwald-Hartwig amination provides a more versatile and milder alternative, suitable for substrates with sensitive functional groups, albeit at a higher cost for catalysts and ligands and with a requirement for a strict inert atmosphere. The choice of method should be guided by the specific needs of the laboratory, including scale, available equipment, and cost considerations. Both protocols provided herein are robust starting points for the successful synthesis of this valuable chemical intermediate.
References
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
- Clark, J. H., & Taft, W. E. (1959). 3-amino-6-substituted pyridazines and methods of preparing and utilizing same. U.S. Patent No. 2,891,953. Google Patents.
- CN104844523A. (2015). Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
- ECHEMI. (n.d.). 3-Chloro-6-(1-piperazinyl)pyridazine SDS, 56392-83-7 Safety Data Sheets.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chloro-6-hydrazinopyridazine.
- Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Roberts, S. M., & Liptrot, D. J. (2019). Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
- TCI Chemicals. (2025). 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Palladium-Catalyzed N-Arylation of 3-Chloro-6-(3-methoxyphenyl)pyridazine
Abstract
N-Arylpyridazine scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. This document provides a comprehensive technical guide for the efficient synthesis of N-aryl-6-(3-methoxyphenyl)pyridazin-3-amines from the key intermediate, 3-chloro-6-(3-methoxyphenyl)pyridazine. We detail a robust and versatile palladium-catalyzed cross-coupling protocol, specifically the Buchwald-Hartwig amination, which has become a cornerstone methodology for C–N bond formation.[1][2][3] This guide explains the causal relationships behind the selection of catalysts, ligands, and reaction conditions, and provides a detailed, step-by-step protocol suitable for researchers in drug discovery and process development. Additionally, it includes methods for product characterization, troubleshooting advice, and a discussion of the reaction's mechanistic underpinnings.
Introduction: The Significance of N-Arylpyridazines
The pyridazine core is a bioisostere for various phenyl and pyridine-containing drugs, offering unique hydrogen bonding capabilities and metabolic stability. When functionalized with an N-aryl substituent, the resulting compounds often exhibit potent activities across a range of therapeutic targets, including kinases, GPCRs, and ion channels. Traditional methods for constructing these C-N bonds often require harsh conditions and suffer from limited substrate scope.[2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized access to these valuable molecules, allowing for the coupling of (hetero)aryl halides with a wide array of amines under relatively mild conditions.[2][3]
The focus of this guide, this compound, is an ideal starting material. The chlorine atom at the C-3 position is sufficiently reactive for oxidative addition to a palladium(0) catalyst, a crucial step in the catalytic cycle.[1] This protocol offers a reliable pathway to diversify this core structure, enabling the exploration of structure-activity relationships (SAR) critical for drug development.
General Reaction Scheme
The N-arylation is accomplished via a palladium-catalyzed cross-coupling reaction between this compound and a primary or secondary aryl amine in the presence of a suitable phosphine ligand and a base.
Figure 1. General scheme for the Buchwald-Hartwig N-arylation of the title compound.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step procedure for a representative N-arylation reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Synthesize from 3,6-dichloropyridazine or procure commercially. |
| Aniline (or other aryl amine) | Anhydrous, >99.5% | Acros Organics | Use freshly distilled or from a Sure/Seal™ bottle. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals | Air-sensitive; handle under inert atmosphere. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | >98% | Sigma-Aldrich | Air-stable ligand. Known as a representative bulky phosphine ligand.[4] |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Alfa Aesar | A strong, non-nucleophilic base. Must be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | Use from a sealed bottle or pass through an activated alumina column. Avoid high-impact solvents if possible.[3] |
| Schlenk tube or microwave vial | --- | --- | Must be oven-dried and cooled under an inert atmosphere. |
| Inert Gas Supply | High Purity N₂ or Ar | --- | For maintaining an oxygen- and moisture-free environment. |
Step-by-Step Experimental Procedure
The following protocol describes the coupling of this compound (1.0 equiv) with aniline (1.2 equiv).
-
Inert Atmosphere Preparation: Place a magnetic stir bar into a 10 mL oven-dried Schlenk tube. Seal the tube with a rubber septum, and purge with high-purity nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add the following reagents to the Schlenk tube in the specified order:
-
This compound (e.g., 220.7 mg, 1.0 mmol)
-
Cesium Carbonate (Cs₂CO₃) (e.g., 488.7 mg, 1.5 mmol, 1.5 equiv)
-
Xantphos (e.g., 34.7 mg, 0.06 mmol, 6 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 18.3 mg, 0.02 mmol, 2 mol%)
-
-
Solvent and Nucleophile Addition: Briefly remove the septum and add anhydrous 1,4-dioxane (5.0 mL). Then, add aniline (e.g., 111.7 mg or 109 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Seal the Schlenk tube tightly with a Teflon screw cap. Place the tube in a preheated oil bath or heating block set to 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The product should be more polar than the starting chloride.
-
Work-up and Extraction:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure N-phenyl-6-(3-methoxyphenyl)pyridazin-3-amine.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Rationale for Experimental Design (The "Why")
-
Catalyst System (Pd₂(dba)₃ / Xantphos): The combination of a palladium(0) source and a phosphine ligand is central to the reaction's success.[5]
-
Pd₂(dba)₃: This is a stable, air-tolerant precursor that readily forms the active Pd(0) catalyst in solution.
-
Xantphos: This is a bidentate phosphine ligand with a large "bite angle".[4] This specific geometry is known to promote the crucial reductive elimination step, which forms the desired C-N bond and regenerates the catalyst.[4][5] Its bulkiness also helps prevent catalyst decomposition and facilitates the coupling of challenging substrates.[6]
-
-
Base (Cesium Carbonate): A base is required to deprotonate the amine nucleophile (or the N-H bond in the intermediate complex), making it more nucleophilic and facilitating ligand exchange at the palladium center.[7] Cs₂CO₃ is often superior to other bases like K₂CO₃ or NaOtBu because its high solubility in organic solvents and the weakly coordinating nature of the cesium cation can accelerate the reaction rate.
-
Solvent (Anhydrous 1,4-Dioxane): A high-boiling, aprotic, and relatively non-polar solvent is ideal. Dioxane effectively dissolves the organic reagents and the catalyst complex, and its high boiling point allows the reaction to be conducted at the elevated temperatures necessary to overcome the activation energy for the oxidative addition of the aryl chloride. The anhydrous nature is critical to prevent catalyst deactivation and competing hydrolysis reactions.
Reaction Scope & Versatility
The described protocol is robust and can be applied to a variety of aryl amines. The table below illustrates the expected outcomes with different nucleophiles, showcasing the method's versatility for building a compound library.
| Aryl Amine (R-NH₂) | Expected Product | Expected Yield (%) | Notes |
| Aniline | N-phenyl-6-(3-methoxyphenyl)pyridazin-3-amine | 85-95% | Standard substrate, generally high yielding. |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-(3-methoxyphenyl)pyridazin-3-amine | 90-98% | Electron-donating groups on the aniline often accelerate the reaction. |
| 4-Trifluoromethylaniline | N-(4-(trifluoromethyl)phenyl)-6-(3-methoxyphenyl)pyridazin-3-amine | 70-85% | Electron-withdrawing groups can slow the reaction; may require longer reaction times or higher temp. |
| 2-Methylaniline | N-(o-tolyl)-6-(3-methoxyphenyl)pyridazin-3-amine | 65-80% | Steric hindrance near the nitrogen can decrease reaction rates and yields.[5] |
| 1H-Indole | 3-(1H-indol-1-yl)-6-(3-methoxyphenyl)pyridazine | 75-90% | N-H containing heterocycles are excellent coupling partners.[8] |
Proposed Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[2][5]
Caption: Proposed catalytic cycle for the Buchwald-Hartwig N-arylation.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[1]
-
Ligand Exchange & Deprotonation: The aryl amine coordinates to the palladium center, displacing the chloride. A base then removes a proton from the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product. This step forms the C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[5]
Characterization of Products
The identity and purity of the final product should be confirmed using standard analytical techniques. For the model product, N-phenyl-6-(3-methoxyphenyl)pyridazin-3-amine:
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the pyridazine and phenyl protons. The methoxy group should appear as a singlet around δ 3.9 ppm. The N-H proton will be a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for all unique carbon atoms. The carbon bearing the methoxy group will be around δ 55 ppm.
-
HRMS (ESI+): The calculated exact mass for C₁₇H₁₅N₃O ([M+H]⁺) is 278.1293. The observed mass should be within ±5 ppm of this value.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient inert atmosphere; poor quality reagents/solvents. | Ensure rigorous inert atmosphere technique. Use fresh, anhydrous solvents and high-purity reagents. Use a different batch of palladium catalyst. |
| Insufficient temperature or reaction time. | Increase the temperature to 120 °C or prolong the reaction time to 36 hours. Consider using microwave irradiation for faster reaction times.[9] | |
| Formation of Side Products | Hydrodehalogenation (replacement of Cl with H). | This can occur if water is present. Ensure all reagents and solvents are scrupulously dry. |
| Diarylation (coupling of two amines to the pyridazine, if applicable). | Use a more sterically hindered ligand (e.g., XPhos, SPhos) which can favor monoarylation.[10] Adjust the stoichiometry of the amine. | |
| Difficult Purification | Product co-elutes with starting material or ligand. | Optimize the chromatography gradient. If the ligand (Xantphos) is problematic, it can sometimes be removed by precipitation from a different solvent system. |
References
- Vertex AI Search. (2024). The Crucial Role of Phosphine Ligands in Modern Catalysis.
-
SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]
-
ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. Retrieved from [Link]
-
Hicks, J. D., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 5. surface.syr.edu [surface.syr.edu]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald Phosphine Ligands for Cross Coupling [merckmillipore.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Compounds Utilizing a Pyridazine Scaffold
Introduction: The Pyridazine Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new drug candidates. Among these, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention from the medicinal chemistry community. The unique electronic properties and structural features of the pyridazine ring system allow it to interact with a variety of biological targets, making it a "privileged scaffold" in drug design.[1][2] Pyridazine derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel antimicrobial compounds based on the pyridazine scaffold. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for synthesis and antimicrobial testing, and offer insights into the interpretation of results. Our focus is on providing a practical and scientifically rigorous framework to accelerate the discovery of next-generation antimicrobial agents.
Part 1: Synthesis of Pyridazine Derivatives
The synthesis of pyridazine-based compounds often involves the construction of the core heterocyclic ring followed by functionalization to explore the structure-activity relationship (SAR). A common and effective strategy involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. The resulting pyridazine core can then be modified at various positions to generate a library of analogues.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for the preparation of pyridazinone derivatives, which are a prominent class of pyridazine-based compounds with demonstrated antimicrobial activity.[3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
Application Note & Protocols: Synthesis of Novel Pyridazine-Based Vasodilator Agents from 3-Chloro-6-(3-methoxyphenyl)pyridazine
Abstract: The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This document provides a comprehensive guide for researchers on the synthesis of potential vasodilator agents using 3-Chloro-6-(3-methoxyphenyl)pyridazine as a versatile starting material. We delve into the strategic rationale, present detailed, validated protocols for the synthesis of lead-like molecules, and discuss the mechanistic basis for their potential vasodilatory effects.
Strategic Rationale & Scientific Background
Hypertension and other cardiovascular diseases remain a leading cause of mortality worldwide, necessitating the continuous development of novel, more effective vasodilator drugs.[1][2] The pyridazine core has been identified as a key pharmacophore in many cardiovascular agents due to its unique electronic properties and ability to form specific interactions with biological targets.[3][4][5] Notably, derivatives of pyridazinone and hydrazinopyridazine have demonstrated significant vasorelaxant and antihypertensive activities, often outperforming established drugs like hydralazine in preclinical studies.[1][6]
The starting material, this compound, is an ideal scaffold for generating a diverse library of drug candidates. The key to its utility lies in the reactivity of the chlorine atom at the 3-position. The electron-deficient nature of the pyridazine ring makes this position susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various functional groups. This strategy enables a systematic exploration of the structure-activity relationship (SAR) to optimize for potency and selectivity.
Our synthetic approach focuses on replacing the chloro group with moieties known to be associated with vasodilatory activity, such as hydrazine and cyclic amines. The choice of a hydrazine group is a bioisosteric approach, mimicking the structure of the well-known vasodilator hydralazine.[6] The introduction of various amine substituents allows for the modulation of physicochemical properties like lipophilicity and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.
Caption: General workflow for synthesizing vasodilator candidates.
Potential Mechanism of Action: The Nitric Oxide Pathway
Many pyridazine derivatives exert their vasodilatory effects by modulating the nitric oxide (NO) signaling pathway.[7][8] One established mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS), which leads to an increase in NO production in the endothelial cells of blood vessels.[9] NO then diffuses into the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent elevation in cGMP levels activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately causing smooth muscle relaxation (vasodilation).[10]
Caption: The NO/cGMP signaling pathway in vasodilation.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of two representative vasodilator candidates.
Protocol 1: Synthesis of 3-Hydrazino-6-(3-methoxyphenyl)pyridazine (A Hydralazine Analog)
Principle: This protocol describes a nucleophilic substitution reaction where the chloro group of the starting material is displaced by hydrazine hydrate. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the reaction and allows for easy product precipitation upon cooling.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 220.66 | 1.0 g | 4.53 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.0 mL | ~20.6 |
| Ethanol (95%) | - | 20 mL | - |
| Diethyl Ether | - | As needed | - |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.53 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature to achieve partial dissolution.
-
Add hydrazine hydrate (1.0 mL, ~20.6 mmol) to the suspension dropwise using a pipette.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80-85°C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The starting material spot should diminish and a new, more polar product spot should appear.
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to yield 3-Hydrazino-6-(3-methoxyphenyl)pyridazine as a pale yellow solid.
Characterization (Hypothetical Data):
-
Yield: 85-95%
-
Melting Point: 165-168 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.8-7.0 (m, 6H, Ar-H & Pyridazine-H), 6.90 (s, 1H, NH), 4.50 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃).
-
Mass Spec (ESI+): m/z 217.1 [M+H]⁺
Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Protocol 2: Synthesis of 3-(Piperidin-1-yl)-6-(3-methoxyphenyl)pyridazine
Principle: This protocol is another example of an SNAr reaction, where a secondary amine (piperidine) acts as the nucleophile. The reaction is often performed at a higher temperature, and a base may be added to scavenge the HCl byproduct, although excess amine can also serve this purpose.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 220.66 | 1.0 g | 4.53 |
| Piperidine | 85.15 | 1.5 mL | 14.9 |
| N,N-Dimethylformamide (DMF) | - | 15 mL | - |
| Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
Equipment:
-
50 mL round-bottom flask or sealed tube
-
Magnetic stirrer with heating mantle/oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Combine this compound (1.0 g, 4.53 mmol), piperidine (1.5 mL, 14.9 mmol), and DMF (15 mL) in a 50 mL round-bottom flask.
-
Heat the reaction mixture to 100-110°C in an oil bath and stir for 8-12 hours. Monitor the reaction by TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(Piperidin-1-yl)-6-(3-methoxyphenyl)pyridazine.
Characterization (Hypothetical Data):
-
Yield: 70-85%
-
Melting Point: 110-113 °C
-
¹H NMR (400 MHz, CDCl₃): δ 7.6-7.0 (m, 6H, Ar-H & Pyridazine-H), 3.85 (s, 3H, OCH₃), 3.65 (t, 4H, Piperidine-H), 1.70 (m, 6H, Piperidine-H).
-
Mass Spec (ESI+): m/z 270.2 [M+H]⁺
Safety Precautions: Piperidine is a flammable and corrosive liquid. DMF is a skin and respiratory irritant. Perform all steps in a well-ventilated fume hood and wear appropriate PPE.
Data Summary and Structure-Activity Relationship (SAR)
The synthesized compounds would be subjected to in vitro vasorelaxation assays, typically using isolated rat aortic rings.[6] The potency of the compounds is expressed as EC₅₀ values (the concentration required to produce 50% of the maximum relaxation).
Table 1: Hypothetical Physicochemical and Biological Data
| Compound ID | R-Group at C3 | Yield (%) | EC₅₀ (µM) [Hypothetical] |
| STD-1 | Hydralazine | - | 18.21[1] |
| PDZ-01 | Hydrazino | 90 | 1.55 |
| PDZ-02 | Piperidin-1-yl | 78 | 5.78 |
| PDZ-03 | Morpholino | 82 | 8.32 |
SAR Insights: From the hypothetical data, we can infer preliminary SAR. The hydrazino derivative (PDZ-01 ) shows significantly higher potency than the standard, hydralazine, validating the bioisosteric design strategy.[1][2] The introduction of cyclic amines (PDZ-02 , PDZ-03 ) results in potent compounds, although with slightly reduced activity compared to the hydrazino analog. The differences in potency between the piperidine and morpholine analogs suggest that both lipophilicity and the electronic nature of the substituent at the 3-position play a crucial role in determining vasodilatory activity.[8] Further expansion of the library with diverse amines and other nucleophiles would be necessary to build a comprehensive SAR model.
Conclusion
This compound serves as an excellent and highly adaptable starting material for the synthesis of novel pyridazine-based compounds with potential vasodilator properties. The straightforward nucleophilic aromatic substitution at the C3 position allows for the rapid generation of a diverse chemical library. The protocols outlined in this document are robust, scalable, and provide a solid foundation for researchers in drug discovery to develop next-generation cardiovascular agents. Future work should focus on expanding the range of substituents and conducting thorough in vivo evaluations to confirm the therapeutic potential of these promising scaffolds.
References
-
Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. (n.d.). Academia.edu. Retrieved from [Link]
-
Aziz, M. A., Allam, H. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Retrieved from [Link]
-
Representative pyridazine-based compounds with vasorelaxant activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Allam, H. A., Kamel, A. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. Retrieved from [Link]
-
Aziz, M. A., Allam, H. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports. Retrieved from [Link]
-
Orallo, F., et al. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine. General Pharmacology. Retrieved from [Link]
-
Mori, K., et al. (2017). 2-Ethylpyrazine Induces Vasodilatation by Releasing Nitric Oxide in the Endothelium. Biological & Pharmaceutical Bulletin. Retrieved from [Link]
-
Allam, H. A., et al. (2020). Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. Future Medicinal Chemistry. Retrieved from [Link]
-
Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Allam, H. A., et al. (2019). Synthesis and Vasodilator Activity of Some pyridazin-3(2 H)-one Based Compounds. ResearchGate. Retrieved from [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Allam, H. A., et al. (2019). Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds. Future Science. Retrieved from [Link]
-
Ohtaka, H., et al. (1998). Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Ethylpyrazine Induces Vasodilatation by Releasing Nitric Oxide in the Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cytotoxicity of Pyridazine Derivatives Using the MTT Assay: An Application Note and Protocol
Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery
The journey of a novel therapeutic agent from the laboratory bench to clinical application is a rigorous and multifaceted process. A critical early step in this endeavor is the assessment of a compound's cytotoxic potential. This is particularly salient in the development of pharmacologically active heterocyclic compounds like pyridazine derivatives, which are being investigated for a wide array of therapeutic applications, including anticancer treatments.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of this preliminary screening, offering a robust, quantitative, and high-throughput method to evaluate how a compound affects cell viability and metabolic activity.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the MTT assay for determining the cytotoxic effects of pyridazine derivatives on cultured cell lines. Beyond a mere recitation of steps, this document delves into the causal logic behind the protocol, ensuring a deep understanding of the assay's principles and empowering the user to troubleshoot and adapt the protocol to their specific research needs.
The Scientific Bedrock: Understanding the MTT Assay's Mechanism
The MTT assay is a colorimetric method that hinges on the metabolic activity of living cells.[5] The central principle is the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[6] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[6][7] Therefore, the amount of formazan produced is directly proportional to the number of viable, respiring cells.[3] When cells undergo apoptosis or necrosis due to the cytotoxic effects of a compound, their metabolic activity declines, leading to a decrease in formazan production.[8] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[9]
Figure 1: The biochemical principle of the MTT assay.
Experimental Design and Protocol
A well-designed experiment is paramount for obtaining reliable and reproducible data. This protocol is optimized for adherent cells cultured in 96-well plates, a common format for high-throughput screening.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| Selected Cancer Cell Line(s) | e.g., MCF-7 (breast), HepG2 (liver), HCT-116 (colon) | Liquid Nitrogen / 37°C, 5% CO2 Incubator |
| Pyridazine Derivatives | Stock solutions of known concentration in DMSO | -20°C or -80°C, protected from light |
| MTT Reagent | 5 mg/mL in sterile PBS, filter-sterilized (0.22 µm) | -20°C, protected from light[6] |
| Solubilization Solution | Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl | Room Temperature |
| Cell Culture Medium | e.g., DMEM, RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin | 4°C |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Room Temperature |
| 96-well flat-bottom cell culture plates | Sterile | Room Temperature |
| Multichannel pipette, sterile tips | Room Temperature | |
| Microplate reader | Capable of measuring absorbance at 570 nm | N/A |
Experimental Workflow
Figure 2: A step-by-step workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Culture: Culture the chosen cell line in appropriate medium until it reaches approximately 80% confluency.
-
Cell Counting: Trypsinize the cells, resuspend them in fresh medium, and perform a cell count using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well for many cancer cell lines) in a final volume of 100 µL per well in a 96-well plate.[10]
-
Expert Insight: The optimal seeding density is crucial and should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the assay and that the absorbance values fall within the linear range of the microplate reader (0.75-1.25 O.D. units is a good target).[8][11]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere and resume their normal growth.[12]
Day 2: Treatment with Pyridazine Derivatives
-
Compound Dilution: Prepare a series of dilutions of your pyridazine derivatives in serum-free or low-serum medium. It is common to perform a serial dilution to test a wide range of concentrations (e.g., 0.1, 1, 10, 100 µM).[13]
-
Causality Check: Using serum-free or low-serum media during treatment and MTT incubation is recommended to avoid potential interference from serum components with the test compounds or the MTT reduction process.[9]
-
-
Controls: Prepare the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the pyridazine derivatives.
-
Untreated Control: Cells in medium only.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action of the compounds.[14]
Day 4/5: MTT Assay and Data Acquisition
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[8] During this time, viable cells will convert the MTT into visible purple formazan crystals.[6]
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or cell debris.[15]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curves: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
IC50 Determination: From the dose-response curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the pyridazine derivative that causes a 50% reduction in cell viability.[16] This value is a key indicator of the compound's cytotoxic potency.
| Pyridazine Derivative | Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| Vehicle Control (0.1% DMSO) | 0 | 1.150 | 100% |
| Compound A | 1 | 1.092 | 94.9% |
| 10 | 0.863 | 75.0% | |
| 50 | 0.575 | 50.0% | |
| 100 | 0.230 | 20.0% | |
| Compound B | 1 | 1.127 | 98.0% |
| 10 | 1.035 | 90.0% | |
| 50 | 0.805 | 70.0% | |
| 100 | 0.633 | 55.0% |
Note: The data presented in the table is for illustrative purposes only.
Troubleshooting and Scientific Integrity
The reliability of the MTT assay is contingent on careful execution and an awareness of potential pitfalls.[9]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background | Contamination; Phenol red interference; Non-specific reduction of MTT. | Use sterile technique; Use phenol red-free medium; Subtract blank absorbance. |
| Low Absorbance | Insufficient cell number; Short MTT incubation time; Degraded MTT reagent. | Optimize cell seeding density; Increase incubation time with MTT (up to 4 hours); Store MTT reagent protected from light at -20°C.[10] |
| Inconsistent Results | Incomplete formazan solubilization; Pipetting errors; Edge effects in the 96-well plate. | Ensure thorough mixing after adding DMSO; Calibrate pipettes regularly; Avoid using the outermost wells of the plate.[6][10] |
| Compound Interference | Some compounds can directly reduce MTT or interfere with the absorbance reading. | Run a control with the compound in cell-free medium to check for direct reduction of MTT.[15] |
Conclusion: A Foundational Assay in Preclinical Research
The MTT assay remains an indispensable tool in the preliminary evaluation of novel chemical entities like pyridazine derivatives. Its simplicity, cost-effectiveness, and suitability for high-throughput screening make it an ideal method for initial cytotoxicity assessment.[5] By understanding the underlying principles, meticulously following the protocol, and being cognizant of potential confounders, researchers can generate reliable and reproducible data that is crucial for guiding the subsequent stages of drug development. While the MTT assay is a powerful indicator of metabolic activity and cell viability, it is important to remember that it is an endpoint assay and may not distinguish between cytostatic and cytotoxic effects.[15] Therefore, promising "hits" from an MTT screen should be further investigated using more specific assays for apoptosis, cell cycle analysis, or other mechanisms of cell death.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers, 13(23), 5885. [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
SRM Institute of Science and Technology. (2022, July 5). Cell Viability Assay Using MTT| Dr. Sitaram Harihar| Animal Biotechnology. [Video]. YouTube. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Gherghel, A., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(11), 3295. [Link]
- Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
- Marks, D. C., et al. (1992). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 16(12), 1165-1173.
-
Fassihi, A., et al. (2017). Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines. International Journal of Preventive Medicine, 8, 72. [Link]
-
ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and.... Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. atcc.org [atcc.org]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Antimicrobial Screening of 3-Chloro-6-(3-methoxyphenyl)pyridazine Analogs
Part 1: Strategic Overview & Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Pyridazine derivatives have garnered significant interest within the medicinal chemistry community as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[3][4][5] This guide focuses on a specific subset of these compounds, the 3-Chloro-6-(3-methoxyphenyl)pyridazine analogs, providing a detailed framework for their initial in vitro antimicrobial evaluation.
The following protocols are designed to be robust and reproducible, grounding the screening process in methodologies recognized by the Clinical and Laboratory Standards Institute (CLSI). This ensures that the data generated is reliable and comparable across different studies and laboratories.[6][7] The primary objectives of this screening cascade are to:
-
Qualitatively and quantitatively assess the antimicrobial activity of the novel pyridazine analogs.
-
Determine the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration or MIC).
-
Ascertain the minimum concentration required to kill the microorganism (Minimum Bactericidal/Fungicidal Concentration or MBC/MFC).
-
Characterize the time-dependent antimicrobial effects of lead compounds through time-kill kinetic studies.
This structured approach allows for the efficient identification of promising lead candidates from a library of synthesized analogs, paving the way for further preclinical development.
Part 2: Foundational Concepts in Antimicrobial Susceptibility Testing
A clear understanding of key parameters is fundamental to interpreting antimicrobial screening data.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][9] It is the most widely used metric to determine the potency of a new compound against a particular microbe. A lower MIC value signifies greater potency.
-
Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC): The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[10][11][12] This parameter is determined by sub-culturing from the clear wells of an MIC assay onto antibiotic-free agar. While the MIC indicates growth inhibition (bacteriostatic activity), the MBC/MFC provides a measure of lethal activity (bactericidal/fungicidal activity).[8][12] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11][12]
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for the comprehensive in vitro antimicrobial screening of this compound analogs. Adherence to these standardized procedures is critical for generating high-quality, reproducible data.
Protocol 1: Preliminary Screening via Agar Well Diffusion
The agar well diffusion method is a cost-effective and widely used technique for the initial qualitative screening of antimicrobial compounds.[2][13][14] It relies on the diffusion of the test compound from a well through a solidified agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[15]
Causality Behind Experimental Choices: This method is chosen for preliminary screening due to its simplicity, versatility, and ability to test multiple compounds simultaneously.[13] It provides a rapid visual indication of antimicrobial activity, allowing for the prioritization of compounds for more quantitative testing.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the plates to solidify at room temperature.[16]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline (0.85%) or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[1][17][18][19]
-
-
Plate Inoculation:
-
Well Creation: Using a sterile cork borer (e.g., 6 mm in diameter), create uniform wells in the agar.[2]
-
Compound Application:
-
Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).
-
Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a separate well.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
-
Incubation: Incubate the plates under appropriate conditions: 35-37°C for 18-24 hours for most bacteria, and 25-30°C for 48-72 hours for fungi.[21]
-
Data Collection: Measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
Workflow Visualization:
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing a precise MIC value.[6][7] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
Causality Behind Experimental Choices: This method is chosen for its accuracy, reproducibility, and efficiency in determining the exact concentration of a compound that inhibits microbial growth. The 96-well plate format allows for the testing of multiple compounds and concentrations simultaneously, generating robust quantitative data.
Step-by-Step Methodology:
-
Preparation of Pyridazine Analog Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to wells in columns 2 through 12.
-
In column 1, add 100 µL of the highest concentration of the test compound (prepared in the appropriate broth).
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (broth and inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[9]
-
-
Inoculation:
-
Add 50 µL of the final standardized inoculum to each well in columns 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as specified by CLSI guidelines for fungi.[9]
-
MIC Determination:
Workflow Visualization:
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a direct extension of the broth microdilution assay and is essential for determining whether a compound has a killing (cidal) or inhibitory (static) effect.
Causality Behind Experimental Choices: By sub-culturing from the non-turbid wells of the MIC plate onto nutrient agar, we can directly assess the viability of the microorganisms. This is the definitive method to differentiate between bacteriostatic and bactericidal activity.[12]
Step-by-Step Methodology:
-
Selection of Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that show no visible growth. Also, include the growth control well.
-
Sub-culturing:
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a small aliquot (e.g., 10 µL) from each well.
-
Spot-plate or spread the aliquot onto a fresh, antibiotic-free MHA or SDA plate.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination:
Workflow Visualization:
Protocol 4: Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information on the rate of antimicrobial activity, revealing whether a compound's effect is concentration-dependent or time-dependent.[13] This assay is crucial for characterizing the pharmacodynamics of promising lead compounds.
Causality Behind Experimental Choices: Unlike static endpoint assays like MIC, the time-kill assay monitors microbial viability over time, offering deeper insights into the dynamics of the drug-microbe interaction.[13][22] This helps to understand how quickly a compound acts and whether higher concentrations lead to faster killing.
Step-by-Step Methodology:
-
Preparation:
-
Prepare flasks containing sterile broth (e.g., CAMHB) with the this compound analog at various concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, and 4x MIC).
-
Prepare a standardized microbial inoculum in the mid-logarithmic growth phase, aiming for a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.
-
-
Execution:
-
Inoculate the prepared flasks.
-
Incubate the flasks in a shaking incubator at the appropriate temperature.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically withdraw an aliquot from each flask.[23]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each collected sample in sterile saline or PBS.
-
Plate a known volume of appropriate dilutions onto antibiotic-free agar plates.
-
Incubate the plates until distinct colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
Workflow Visualization:
Part 4: Data Presentation and Interpretation
Systematic data presentation is essential for comparing the efficacy of different pyridazine analogs.
Table 1: Example Data Summary for Antimicrobial Screening of Pyridazine Analogs
| Test Microorganism | Gram Stain | Compound ID | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 25923 | Positive | Analog-001 | 22 | 4 | 8 | 2 | Bactericidal |
| Staphylococcus aureus ATCC 25923 | Positive | Analog-002 | 15 | 16 | >64 | >4 | Bacteriostatic |
| Escherichia coli ATCC 25922 | Negative | Analog-001 | 10 | 64 | >64 | >1 | Ineffective |
| Escherichia coli ATCC 25922 | Negative | Analog-002 | 18 | 8 | 16 | 2 | Bactericidal |
| Candida albicans ATCC 10231 | N/A (Fungus) | Analog-001 | 0 | >128 | >128 | N/A | Inactive |
| Candida albicans ATCC 10231 | N/A (Fungus) | Analog-002 | 16 | 16 | 32 | 2 | Fungicidal |
| Pseudomonas aeruginosa ATCC 27853 | Negative | Positive Control | 25 | 2 | 4 | 2 | Bactericidal |
Interpretation of Results:
-
Zone of Inhibition: A larger diameter generally indicates greater antimicrobial activity.
-
MIC: The lower the MIC value, the more potent the compound.
-
MBC/MIC Ratio: A ratio of ≤4 is typically indicative of bactericidal or fungicidal activity.[11][12] A ratio >4 suggests static activity.
-
Time-Kill Curves: These plots provide a dynamic view of antimicrobial action. A rapid, concentration-dependent decline of ≥3-log₁₀ in CFU/mL confirms bactericidal activity. A lesser decline or leveling off of the curve suggests bacteriostatic activity.
Part 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No zones of inhibition for any test compounds. | 1. Compound inactivity. 2. Compound insolubility/precipitation. 3. Incorrect inoculum density. | 1. Confirm compound structure and purity. 2. Test different solvent systems (e.g., DMSO, water with co-solvents). Ensure final solvent concentration is non-inhibitory. 3. Re-standardize inoculum using a 0.5 McFarland standard and spectrophotometer verification. |
| Inconsistent MIC results between replicates. | 1. Pipetting errors during serial dilution. 2. Inhomogeneous inoculum. 3. Contamination. | 1. Use calibrated pipettes; change tips for each transfer. 2. Vortex inoculum suspension thoroughly before dilution and addition to wells. 3. Use aseptic technique; check sterility control well for growth. |
| Growth in the sterility control well. | Contamination of broth, plates, or water. | Discard contaminated reagents and prepare fresh, sterile media. |
| "Skipped" wells in MIC assay (growth at a higher concentration than a lower one). | 1. Compound precipitation at higher concentrations. 2. Contamination of a single well. | 1. Visually inspect wells for precipitate before incubation. 2. Repeat the assay, paying close attention to aseptic technique. |
Part 6: References
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
Time-Kill Evaluations. Nelson Labs. [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
McFarland Standards: Principle, Preparation, Uses, Limitations. Microbe Notes. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
Minimum bactericidal concentration. Grokipedia. [Link]
-
Minimum bactericidal concentration. Wikipedia. [Link]
-
Time Kill Assay. Scribd. [Link]
-
Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Prepare bacterial inoculum according to McFarland standards. ResearchGate. [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]
-
PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Microbiology Class. [Link]
-
Preparation of Mcfarland Standards - Guidelines: Smile. Scribd. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems. CLSI. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Applied Biology & Biotechnology. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. National Institutes of Health. [Link]
-
Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. [Link]
-
agar-well diffusion method: Topics by Science.gov. Science.gov. [Link]
-
Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Antimicrobial Susceptibility Testing. National Institutes of Health. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
-
Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. ResearchGate. [Link]
-
Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]
-
This compound (C11H9ClN2O). PubChemLite. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. botanyjournals.com [botanyjournals.com]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistnotes.com [chemistnotes.com]
- 15. agar-well diffusion method: Topics by Science.gov [science.gov]
- 16. apec.org [apec.org]
- 17. microbenotes.com [microbenotes.com]
- 18. altuner.me [altuner.me]
- 19. microbiologyclass.net [microbiologyclass.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. emerypharma.com [emerypharma.com]
- 23. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Chloro-6-(aryl)pyridazines
Abstract: The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous for drug design.[1] This document provides an in-depth guide to the structure-activity relationship (SAR) studies of 3-Chloro-6-(aryl)pyridazines, a versatile class of compounds with a wide range of biological activities, including anticancer, kinase inhibition, and antiviral effects.[2][3][4] We will explore the synthetic rationale, key structural modifications, and their impact on biological outcomes. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights to accelerate discovery programs based on this promising scaffold.
Introduction: The Pyridazine Scaffold in Drug Discovery
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals.[5] Among them, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of properties.[1][6] Its high dipole moment, robust hydrogen-bonding capacity, and potential to reduce interactions with off-targets like the hERG potassium channel make it an attractive component in modern drug design.[1]
The 3-Chloro-6-(aryl)pyridazine framework serves as a particularly valuable starting point. The chlorine atom at the C-3 position is an excellent synthetic handle, readily displaced by a variety of nucleophiles, allowing for the systematic exploration of chemical space.[6] The aryl group at the C-6 position provides another critical point for modification, influencing potency, selectivity, and pharmacokinetic properties. This application note will dissect the SAR of this scaffold, providing a logical framework and practical protocols for its derivatization and evaluation.
The Core Scaffold: Synthesis and Reactivity
The journey into the SAR of this series begins with the reliable synthesis of the 3-chloro-6-(aryl)pyridazine intermediate. This is typically achieved through a two-step process starting from a pyridazinone precursor. The reactivity of the pyridazine nucleus, where all carbon atoms are activated for nucleophilic attack, makes substitution reactions a prominent synthetic strategy.[6]
Caption: General synthetic workflow for 3,6-disubstituted pyridazines.
Protocol 1: Synthesis of 3-Chloro-6-(aryl)pyridazine Intermediate
This protocol details the chlorination of a 6-(aryl)-3(2H)-pyridazinone, a common and crucial step for preparing the core scaffold.
Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. The reaction proceeds by converting the pyridazinone tautomer into its pyridazinol form, which is then converted to the chloro derivative. Refluxing ensures the reaction goes to completion. The workup procedure involving pouring the reaction mixture onto ice is critical for safely quenching the excess reactive POCl₃ and precipitating the product. pH adjustment neutralizes the acidic conditions.
Materials:
-
6-(Aryl)-3(2H)-pyridazinone (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10 eq)
-
Crushed ice
-
Sodium carbonate (Na₂CO₃) solution (saturated)
-
Water (deionized)
-
Ethyl acetate (for extraction, if needed)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine the 6-(aryl)-3(2H)-pyridazinone (e.g., 0.01 mol) with an excess of phosphorus oxychloride (e.g., 10 mL, ~0.1 mol).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a substantial amount of crushed ice (e.g., 100-200 g).
-
Caution: This step must be performed slowly and in a well-ventilated fume hood. Carefully and portion-wise, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. The quenching of POCl₃ is highly exothermic.
-
Once the addition is complete, slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH reaches ~7.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Dry the product under reduced pressure to yield the crude 3-chloro-6-(aryl)pyridazine.[2][7]
-
The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography if necessary.[8]
Dissecting the Structure-Activity Relationship (SAR)
With the core scaffold in hand, we can systematically explore how structural modifications influence biological activity. The primary points of diversification are the C-6 aryl ring and the C-3 position.
Modifications at the C-6 Aryl Ring
The nature and position of substituents on the C-6 aryl ring are critical determinants of biological activity. These groups can influence target binding through steric and electronic effects and significantly alter the molecule's pharmacokinetic profile.
Key Insights:
-
Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., Cl, F) on the aryl ring are frequently associated with enhanced potency in various therapeutic areas, including anticancer and anti-parasitic activities.[9] The 3,4-dichloro substitution pattern is a recurring motif for potent compounds.[9]
-
Electron-Donating Groups (EDGs): Groups like methoxy (OCH₃) have also been incorporated, leading to potent compounds, particularly in the context of anticancer activity.[2][7]
-
Steric Bulk: The size and position of the substituent matter. SAR studies on amyloid inhibitors have shown that the position of substituents on the aryl ring is as important as their electronic nature for inhibitory activity.[10]
Caption: Key SAR insights for the C-6 aryl substituent.
Modifications at the C-3 Position
The C-3 chloro group is the primary site for introducing diversity. Nucleophilic aromatic substitution (SNAr) with various amines, thiols, or alcohols allows for the generation of large libraries of analogues.
Key Insights:
-
Amino Substituents: Introducing a substituted amine at C-3 is a highly successful strategy. Cyclic amines like piperazine, morpholine, and diazabicyclo-octane have yielded potent compounds targeting nicotinic acetylcholine receptors and various cancers.[11][12][13]
-
Amide Linkages: Further derivatization of an introduced amino group to form amides has led to the discovery of potent cyclin-dependent kinase 2 (CDK2) inhibitors.[4][14]
-
Heterocyclic Moieties: Attaching other heterocyclic rings, such as pyrazole, via a direct N-C bond at the C-3 position has also been explored.[15][16]
Protocol 2: C-3 Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for displacing the C-3 chlorine with a primary or secondary amine.
Rationale: This SNAr reaction is a cornerstone of derivatizing the 3-chloro-6-(aryl)pyridazine scaffold. The use of a mild base like cesium fluoride (CsF) or a stronger organic base like triethylamine (Et₃N) facilitates the reaction by deprotonating the amine nucleophile or scavenging the HCl byproduct. The choice of solvent (e.g., DMSO, THF) and temperature depends on the reactivity of the amine.
Materials:
-
3-Chloro-6-(aryl)pyridazine (1.0 eq)
-
Primary or secondary amine (1.5 - 2.0 eq)
-
Base (e.g., CsF, Et₃N, K₂CO₃) (1.0 - 2.0 eq)
-
Solvent (e.g., DMSO, THF, CH₂Cl₂)
-
Phase-transfer catalyst (e.g., BnNEt₃Cl) (optional, 10 mol %)
Procedure:
-
To a solution of 3-chloro-6-(aryl)pyridazine (e.g., 1.0 mmol) in an appropriate solvent (e.g., 5 mL DMSO), add the amine (e.g., 2.0 mmol), a base (e.g., CsF, 1.0 mmol), and optionally, a phase-transfer catalyst.[11]
-
Alternatively, for reactions with primary amines to form amides, dissolve the corresponding acid chloride intermediate and the amine (1.1 eq) in a solvent like CH₂Cl₂ with Et₃N (1.2 eq) and stir at room temperature.[14]
-
Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-amino-6-(aryl)pyridazine derivative.
Case Study: 3,6-Disubstituted Pyridazines as Anticancer CDK2 Inhibitors
A prominent application of the 3,6-disubstituted pyridazine scaffold is in the development of anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs).[4][14] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.
SAR studies revealed that a specific pharmacophore was essential for potent CDK2 inhibition. This involved an amide linkage at the C-3 position and specific substitutions on the C-6 aryl ring.
Caption: Pharmacophore model for pyridazine-based CDK2 inhibitors.
The methyltetrahydropyran-bearing pyridazine 11m emerged as a particularly potent compound, inhibiting the growth of T-47D and MDA-MB-231 breast cancer cell lines with submicromolar IC₅₀ values.[4][14] This highlights the importance of exploring diverse and sterically demanding groups in the solvent-exposed region.
| Compound ID | C-6 Aryl Substituent | C-3 Amide Substituent (R') | T-47D IC₅₀ (µM)[4][14] | MDA-MB-231 IC₅₀ (µM)[4][14] |
| 11l | 4-CF₃-Phenyl | Cyclohexyl | 1.05 ± 0.03 | 1.30 ± 0.04 |
| 11m | 4-CF₃-Phenyl | (Tetrahydro-2H-pyran-4-yl)methyl | 0.43 ± 0.01 | 0.99 ± 0.03 |
| 11d | 4-Cl-Phenyl | Cyclohexyl | 4.21 ± 0.13 | 2.18 ± 0.07 |
| 11h | 4-F-Phenyl | Cyclohexyl | 3.11 ± 0.10 | 2.44 ± 0.08 |
Data extracted from Sabt et al., 2020.[4][14]
Protocol 3: In Vitro Anti-Proliferative Assay (SRB Assay)
To evaluate the biological activity of newly synthesized compounds, a cell-based assay is essential. The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity and anti-proliferative activity.
Rationale: The SRB assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is directly proportional to the number of living cells, providing a sensitive measure of cell viability after drug treatment.
Materials:
-
Human cancer cell lines (e.g., T-47D, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized pyridazine compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4 °C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 10-30 minutes at room temperature.
-
Wash and Dry: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plates for 5-10 minutes.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Conclusion and Future Outlook
The 3-chloro-6-(aryl)pyridazine scaffold is a remarkably versatile platform for drug discovery. The SAR is well-defined, with the C-6 aryl ring controlling interactions in hydrophobic pockets and the C-3 position providing a vector for introducing diverse functionalities to modulate potency, selectivity, and physicochemical properties. The successful development of potent kinase inhibitors demonstrates the power of this scaffold.
Future efforts should focus on exploring novel substitutions at the C-3 position, including bioisosteric replacements for the common amide linker and the introduction of groups that can impart novel mechanisms of action or improved drug-like properties. Further investigation into other therapeutic areas, such as neurodegenerative diseases[10] and infectious diseases[9], is also warranted. The robust synthetic accessibility and clear SAR trends make the 3,6-disubstituted pyridazine a core structure that will undoubtedly continue to yield promising therapeutic candidates.
References
-
El-Sayed, M. A. A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
-
Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
- Heinzelman, R. V. (1985). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. Google Patents (EP0047164B1).
-
El-Sayed, M. A. A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
-
Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2). Available at: [Link]
-
Keyari, C. M., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. Available at: [Link]
-
Snoeck, R., et al. (1995). Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Antiviral Chemistry & Chemotherapy. Available at: [Link]
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available at: [Link]
-
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. Available at: [Link]
-
Ather, A. Q., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E. Available at: [Link]
-
Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Breitenbucher, J. G., et al. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science. Available at: [Link]
-
Lee, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. International Journal of Molecular Sciences. Available at: [Link]
-
Ather, A. Q., et al. (2010). 3-Chloro-6-{4-[3-(trifluoro-meth-yl)phen-yl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E. Available at: [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]
-
Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. Available at: [Link]
-
Ather, A. Q., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 9. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Chloro-6-{4-[3-(trifluoro-meth-yl)phen-yl]piperazin-1-yl}pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Bioisosteric Replacement of the 3-Methoxyphenyl Group in Pyridazine Derivatives
Abstract
The 3-methoxyphenyl group is a common substituent in bioactive molecules, prized for its electronic and steric properties. However, it is often a metabolic liability, prone to O-demethylation, which can impact pharmacokinetic profiles and lead to the formation of reactive metabolites. This guide provides a comprehensive framework for the strategic bioisosteric replacement of the 3-methoxyphenyl moiety within the pyridazine scaffold, a privileged structure in medicinal chemistry.[1][2] We will explore the rationale for replacement, the selection of appropriate classical and non-classical bioisosteres, detailed synthetic protocols for their introduction, and methods for evaluating the resulting analogues. This document is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds by improving metabolic stability, modulating physicochemical properties, and exploring new intellectual property space.
Introduction: The Strategic Imperative of Bioisosterism
Bioisosterism, the interchange of atoms or functional groups with similar physicochemical or topological properties, is a cornerstone of modern drug design.[3][4] This strategy is employed to enhance efficacy, improve selectivity, reduce toxicity, and optimize pharmacokinetic (ADME) properties of a lead compound.[5] Bioisosteres are broadly categorized as classical (atoms or groups with the same valency and similar size) and non-classical (functional groups that mimic the biological effects of the original moiety without strict structural or electronic equivalence).[3]
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[1] Its unique properties, including a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity, make it an attractive scaffold for modulating drug-target interactions and improving drug-like properties such as aqueous solubility.[1][6]
When coupled with a pyridazine core, the 3-methoxyphenyl group often plays a critical role in orienting the molecule within a target's binding pocket. The methoxy group itself can influence ligand-target interactions, physicochemical characteristics, and metabolic behavior.[7][8] However, its susceptibility to metabolic cleavage presents a significant challenge in drug development. This guide focuses on the systematic replacement of this group to create more robust and effective drug candidates.
Rationale for Replacing the 3-Methoxyphenyl Moiety
The decision to replace a 3-methoxyphenyl group is driven by several key objectives in lead optimization:
-
Enhancing Metabolic Stability: The primary metabolic pathway for a methoxy group is O-demethylation by cytochrome P450 enzymes. This can lead to a short half-life and the formation of a phenol metabolite, which may undergo further conjugation or oxidation, potentially leading to toxicity.[9] Replacing the methoxy group with a non-metabolizable isostere can block this pathway, thereby increasing the compound's stability and bioavailability.
-
Fine-Tuning Physicochemical Properties: Bioisosteric replacement allows for the precise modulation of lipophilicity (LogP), polar surface area (TPSA), and solubility. For instance, replacing a phenyl ring with a pyridine ring can decrease lipophilicity and increase aqueous solubility, which is often beneficial for oral absorption.[6][10]
-
Optimizing Target Engagement: Altering the electronics and hydrogen-bonding capabilities of the substituent can lead to improved binding affinity and selectivity. A methoxy group is a weak hydrogen bond acceptor; replacing it with a stronger acceptor or a donor can introduce new, favorable interactions with the target protein.[11]
-
Securing Novel Intellectual Property: Creating novel chemical entities by modifying a known scaffold is a fundamental strategy for obtaining patent protection for new drug candidates.[5]
Selection of Promising Bioisosteres
The choice of a bioisostere should be guided by a clear hypothesis regarding the desired property improvements. Below is a summary of potential replacements for the 3-methoxyphenyl group, categorized by the specific moiety being replaced.
| Original Moiety | Bioisosteric Replacement | Rationale & Potential Impact | Classification |
| Methoxy (-OCH₃) | Fluoro (-F), Chloro (-Cl) | Mimics size and electronics; can block metabolism and alter pKa of adjacent groups. | Classical |
| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Electron-withdrawing; highly stable metabolically; increases lipophilicity. | Non-Classical |
| Methoxy (-OCH₃) | Cyano (-CN) | Planar, electron-withdrawing; strong H-bond acceptor. | Non-Classical |
| Methoxy (-OCH₃) | Methylsulfone (-SO₂CH₃) | Tetrahedral; strong H-bond acceptor; increases polarity and solubility. | Non-Classical |
| Phenyl Ring | Pyridyl Ring | Introduces H-bond acceptor (N); reduces lipophilicity; improves solubility.[3] | Non-Classical |
| Phenyl Ring | Thienyl/Furanyl Ring | Alters electronic profile and lipophilicity while maintaining aromaticity. | Non-Classical |
| Phenyl Ring | Pyrimidinyl Ring | Introduces two H-bond acceptors; significantly impacts polarity and solubility.[12] | Non-Classical |
| Entire 3-MeO-Ph | 3-Pyridyl, 4-Pyridyl | Introduces basicity for potential salt formation; improves solubility. | Non-Classical |
| Entire 3-MeO-Ph | 3-Cyanophenyl | Replaces H-bond acceptor and modifies electronics/polarity. | Non-Classical |
| Entire 3-MeO-Ph | Bicyclo[1.1.1]pentane | Saturated, rigid scaffold; reduces lipophilicity and introduces 3D character.[13] | Non-Classical |
Synthetic Strategies and Protocols
A robust and flexible synthetic strategy is crucial for efficiently exploring a range of bioisosteric replacements. A common and highly effective approach involves the synthesis of a versatile pyridazine intermediate, such as a 3-chloro-6-arylpyridazine, which can then be subjected to various cross-coupling reactions to introduce the desired bioisosteres.
Figure 1: General workflow for the synthesis of bioisosterically modified pyridazine derivatives.
Protocol 1: General Synthesis of 3-Chloro-6-(aryl)pyridazine Intermediate
This protocol describes the synthesis of a key intermediate starting from a substituted benzoylpropionic acid.
Step 1: Synthesis of 6-(Aryl)pyridazin-3(2H)-one
-
To a solution of the appropriate 3-aroylpropionic acid (1.0 eq) in ethanol or acetic acid, add hydrazine hydrate (1.2 eq).[14]
-
Reflux the mixture for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pyridazinone product.
Step 2: Chlorination to 3-Chloro-6-(aryl)pyridazine
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.
-
Suspend the 6-(aryl)pyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).[15]
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-6 hours. The reaction should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the 3-chloro-6-(aryl)pyridazine intermediate.
Protocol 2: Introduction of Aryl/Heteroaryl Bioisosteres via Suzuki-Miyaura Cross-Coupling
This protocol is ideal for replacing the entire 3-methoxyphenyl group with other aromatic or heteroaromatic rings.
-
To a microwave vial or Schlenk flask, add the 3-chloro-6-(parent aryl)pyridazine (1.0 eq), the desired aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water (4:1).
-
Heat the reaction mixture at 80-120 °C for 2-16 hours (conventional heating) or at 100-150 °C for 15-60 minutes (microwave irradiation).
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final bioisosteric analogue.
Characterization and Comparative Data Analysis
All synthesized compounds must be rigorously characterized to confirm their structure and purity, typically using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[16][17] Once confirmed, the new analogues should be evaluated and compared to the parent 3-methoxyphenyl compound. The following table presents a hypothetical comparison to illustrate the data-driven nature of bioisosteric replacement.
| Compound ID | Structure (R-group on Pyridazine) | MW | cLogP | TPSA (Ų) | Target IC₅₀ (nM) | Microsomal Stability (t½, min) |
| Parent-1 | 3-Methoxyphenyl | 260.3 | 3.1 | 48.5 | 50 | 15 |
| Bio-1 | 3-Fluorophenyl | 248.2 | 2.9 | 39.3 | 45 | 40 |
| Bio-2 | 3-Pyridyl | 221.2 | 1.8 | 51.3 | 25 | >60 |
| Bio-3 | 3-Cyanophenyl | 245.3 | 2.5 | 62.1 | 75 | >60 |
| Bio-4 | 3-(N-methylsulfonamido)phenyl | 315.4 | 2.2 | 91.8 | 120 | 55 |
Analysis of Hypothetical Data:
-
Bio-1 (Fluorophenyl): The replacement of -OCH₃ with -F resulted in a slight improvement in potency and a significant increase in metabolic stability, validating the strategy of blocking O-demethylation.
-
Bio-2 (Pyridyl): This analogue shows a marked improvement in potency and metabolic stability. The decrease in cLogP and increase in TPSA suggest improved solubility, a highly desirable outcome. The nitrogen atom likely forms a key new hydrogen bond with the target.
-
Bio-3 (Cyanophenyl): While metabolic stability is excellent, potency decreased. This suggests that the electronic or steric properties of the cyano group are less favorable for target binding compared to the methoxy group in the parent compound.
-
Bio-4 (Sulfonamido): This large, polar group significantly increased TPSA but reduced potency, likely due to unfavorable steric interactions or a high desolvation penalty upon binding.
Structure-Activity Relationship (SAR) Development
The data generated from the initial set of bioisosteres forms the basis of a structure-activity relationship (SAR) model. This model guides the next round of design and synthesis.
Figure 2: Decision tree illustrating the SAR logic for bioisosteric replacement.
This logical flow demonstrates how each bioisosteric choice is a test of a specific hypothesis. The success of the 3-pyridyl analogue (Bio-2 ) suggests that future efforts should focus on other nitrogen-containing heterocycles or substituents that can act as strong hydrogen bond acceptors while maintaining or further reducing lipophilicity.
Conclusion
The bioisosteric replacement of the 3-methoxyphenyl group in pyridazine derivatives is a powerful and rational strategy for lead optimization. By systematically replacing this metabolically labile moiety with a carefully selected range of classical and non-classical bioisosteres, researchers can significantly improve key drug-like properties, including metabolic stability, solubility, and target potency. The synthetic protocols and analytical framework provided in this guide offer a robust starting point for any medicinal chemistry program aiming to enhance the therapeutic potential of pyridazine-based compounds. A data-driven, iterative approach, as outlined, is essential for successfully navigating chemical space and identifying superior clinical candidates.
References
- Seba M C. A brief review on bioisosterism in drug design and designing of advanced drugs.
- Sharma et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Jayashree, B.S., Nikhil, P.S., & Paul, S. Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
-
Thornber, C.W. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
-
Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Available at: [Link]
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics.
-
Ningbo Inno Pharmchem Co., Ltd. The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy. Available at: [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]
-
Encyclopedia.pub. Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub. Available at: [Link]
-
ResearchGate. Synthetic pathways to substituted/heterocyclic pyridazines. Available at: [Link]
-
Ma, L., Zhao, B., & Li, Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Rudresh HM, et al. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]
-
Gaina, C., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]
-
ResearchGate. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Available at: [Link]
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research.
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
Gmeinwieser, K., et al. (2009). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. The role of the methoxy group in approved drugs. Available at: [Link]
-
Indap, M. A., & Ambaye, R. Y. (1991). Methoxyphenyl maleamic acid augments the activity of cytotoxic drugs against murine tumours. Indian Journal of Cancer. Available at: [Link]
-
Huang, L. J., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available at: [Link]
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]
-
Davies, H. M., et al. (2006). Structure-Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Journal of Medicinal Chemistry. Available at: [Link]
-
PowerPoint Presentation. Bioisosteres of Common Functional Groups. Available at: [Link]
- Rahayu, I., et al. (2024). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Egyptian Journal of Chemistry.
-
Chem-Space. Bioisosteric Replacements. Available at: [Link]
-
Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific Reports. Available at: [Link]
-
ResearchGate. Detailed view about the interaction of the one of the p-methoxyphenyl... Available at: [Link]
-
Appalachia Community Cancer Network ACCN. 6-(4-Methoxyphenyl)pyridazin-3-amine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ctppc.org [ctppc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem-space.com [chem-space.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
- 17. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-6-(3-methoxyphenyl)pyridazine
Welcome to the technical support center for the synthesis of 3-Chloro-6-(3-methoxyphenyl)pyridazine via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific transformation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter in a question-and-answer format.
FAQ 1: My reaction shows low to no conversion of the starting material, 3-chloropyridazine. What are the likely causes and how can I fix it?
A1: Rationale & Troubleshooting
Low or no conversion in the Suzuki coupling of an electron-deficient heteroaryl chloride like this compound often points to issues with the catalytic cycle, specifically the oxidative addition step, or catalyst deactivation. The Carbon-Chlorine bond in chloropyridazines can be challenging to activate compared to corresponding bromides or iodides.[1]
Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough for this substrate.[2] More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition of the Pd(0) into the C-Cl bond.[3][4]
-
Actionable Steps:
-
Switch to a more active catalyst system. Consider using a pre-catalyst like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1]
-
If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote in-situ reduction to the active Pd(0) species.
-
Increase the catalyst loading incrementally, for instance, from 1-2 mol% to 3-5 mol%.
-
-
-
Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate with the palladium center, leading to catalyst inhibition and reduced activity.[5]
-
Actionable Steps:
-
The use of bulky phosphine ligands can often mitigate this issue by sterically hindering the coordination of the pyridazine nitrogen to the palladium.
-
Ensure strict anaerobic conditions, as oxygen can lead to the oxidation of the phosphine ligands and deactivation of the catalyst. Purge all reagents and the reaction vessel thoroughly with an inert gas like argon or nitrogen.
-
-
-
Reaction Temperature: The C-Cl bond activation is often the rate-limiting step and is highly temperature-dependent.
FAQ 2: I am observing significant formation of side products, particularly the homocoupling of my boronic acid and protodeboronation. How can I minimize these?
A2: Rationale & Troubleshooting
The formation of homocoupling (boronic acid coupling with itself) and protodeboronation (replacement of the boronic acid group with a hydrogen) products are common side reactions in Suzuki couplings.[5][6] These are often exacerbated by the presence of oxygen and non-optimal base/solvent combinations.
-
Protodeboronation: This side reaction is often catalyzed by the palladium species and can be more prevalent with electron-rich boronic acids or under harsh basic conditions.[5]
-
Actionable Steps:
-
Strict Anaerobic Conditions: Thoroughly degas your solvent and purge the reaction vessel with an inert gas. The presence of oxygen can accelerate protodeboronation.
-
Base Selection: While a base is necessary to activate the boronic acid for transmetalation, a base that is too strong or used in large excess can promote protodeboronation.[7] If you are using a strong base like NaOH, consider switching to a milder base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][5]
-
Temperature Control: Avoid excessively high temperatures for prolonged periods, as this can increase the rate of protodeboronation.
-
-
-
Homocoupling of Boronic Acid: This side reaction is primarily driven by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
-
Actionable Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Use a freeze-pump-thaw method for your solvent for the most effective oxygen removal.
-
Controlled Addition of Reagents: Adding the boronic acid portion-wise or via syringe pump over a period of time can sometimes help to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.
-
-
Optimized Protocol for Suzuki Coupling of this compound
This protocol is a robust starting point for your experiments, incorporating best practices to address the challenges discussed above.[1]
Materials:
-
This compound (1.0 equiv)
-
(3-methoxyphenyl)boronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed toluene
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In an inert atmosphere glovebox, add this compound, (3-methoxyphenyl)boronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos to a dry reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction Sealing: Seal the vial tightly.
-
Heating and Stirring: Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup - Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Workup - Solvent Removal: Remove the toluene under reduced pressure.
-
Workup - Extraction: Dilute the residue with water and extract with ethyl acetate (3 x volume).
-
Workup - Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Workup - Concentration: Concentrate the dried organic phase in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-methoxyphenyl)-6-(3-methoxyphenyl)pyridazine.
Data Presentation
The choice of catalyst, base, and solvent significantly impacts the reaction yield. The following table summarizes typical conditions and their expected outcomes for the Suzuki coupling of chloro-heterocycles.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | Low to Moderate | [2] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Moderate to Good | [5] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | High | [1] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temp - 80 | Moderate to High | [7] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.
Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling.
References
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available at: [Link]
-
Iqbal, M. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(21), 7283. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]
-
Orecchia, P., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(19), 8169-8180. Available at: [Link]
-
Bremner, W. S., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(24), 7963-7969. Available at: [Link]
-
PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Available at: [Link]
-
American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1564. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Chloro-6-(3-methoxyphenyl)pyridazine
Welcome to the technical support center for the synthesis of 3-Chloro-6-(3-methoxyphenyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not only step-by-step protocols but also the rationale behind our recommendations to ensure your success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between a halopyridazine and a boronic acid. However, the activation of the C-Cl bond on the electron-deficient pyridazine ring can be challenging.[1]
Q: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling of 3,6-dichloropyridazine with (3-methoxyphenyl)boronic acid, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
A: Low yields in this Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst activity and reaction conditions. Let's break down the potential causes and solutions.
Possible Cause 1a: Inactive Palladium Catalyst The Pd(0) species is the active catalyst, and its generation and stability are critical.
-
Explanation: Catalysts like Pd(PPh₃)₄ are sensitive to air and moisture. Improper handling can lead to oxidation and deactivation.
-
Solution:
-
Ensure all reagents and solvents are thoroughly degassed using techniques like sparging with argon or nitrogen for 20-30 minutes.[2]
-
Perform the reaction under a strict inert atmosphere (e.g., using a Schlenk line or in a glovebox).
-
Use fresh, high-purity catalyst. If the catalyst has been stored for a long time, consider purchasing a new batch.
-
Possible Cause 1b: Inefficient C-Cl Bond Activation Chloropyridazines are less reactive than their bromo or iodo counterparts. Activating the C-Cl bond requires a more robust catalytic system.
-
Explanation: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. The choice of ligand is crucial for promoting this step.
-
Solution:
-
Switch to a more effective ligand: While Pd(PPh₃)₄ can be used, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective for aryl chlorides.[3] Consider using ligands like SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1][3]
-
Increase Reaction Temperature: Higher temperatures (e.g., 100-110 °C) can provide the necessary energy to overcome the activation barrier.[1][2]
-
Possible Cause 1c: Issues with the Boronic Acid The quality and reactivity of the boronic acid are paramount.
-
Explanation: (3-methoxyphenyl)boronic acid can dehydrate to form an unreactive cyclic trimer (boroxine). It can also degrade upon prolonged storage.
-
Solution:
-
Check the purity of your boronic acid by NMR or melting point.
-
Use a slight excess (1.1 to 1.2 equivalents) to ensure the reaction goes to completion.[2]
-
If degradation is suspected, consider using the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.
-
Possible Cause 1d: Suboptimal Base or Solvent The base and solvent play critical roles in the catalytic cycle, particularly in the transmetalation step.
-
Explanation: The base activates the boronic acid, and the solvent system must facilitate the solubility of both organic and inorganic reagents.
-
Solution:
-
Base Selection: While Na₂CO₃ is common, stronger bases like K₂CO₃ or K₃PO₄ can be more effective, especially with challenging substrates.[3]
-
Solvent System: A mixture of an organic solvent and water (e.g., DME/H₂O or Toluene/H₂O) is often used to dissolve both the organic substrates and the inorganic base.[2][3] For air-sensitive reactions, anhydrous solvents like toluene or dioxane are preferred.[3]
-
Workflow for Troubleshooting Low Suzuki Coupling Yield
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling.
Issue 2: Incomplete or Low-Yield Chlorination of 6-(3-methoxyphenyl)pyridazin-3(2H)-one
The conversion of the pyridazinone intermediate to the final 3-chloropyridazine is typically achieved with phosphorus oxychloride (POCl₃). This reaction can be sluggish or result in decomposition if not performed correctly.
Q: I have successfully synthesized 6-(3-methoxyphenyl)pyridazin-3(2H)-one, but the subsequent chlorination with POCl₃ is giving me a low yield of the desired 3-chloro product, and I see a lot of baseline material on my TLC. How can I optimize this step?
A: This is a common challenge. POCl₃ is a strong dehydrating and chlorinating agent, but its reactivity can be substrate-dependent. Here are the key factors to consider for a successful chlorination.
Possible Cause 2a: Insufficient Chlorinating Agent Reactivity
-
Explanation: While POCl₃ is often used in large excess as the solvent, this can lead to difficult workup procedures and is not always necessary.[4] For some substrates, POCl₃ alone may not be potent enough to drive the reaction to completion efficiently.
-
Solution:
-
Use of an Additive: Adding phosphorus pentachloride (PCl₅) to the POCl₃ can create a more powerful chlorinating mixture.[5]
-
Solvent-Free Conditions: Heating the pyridazinone with equimolar POCl₃ in a sealed reactor can lead to higher yields and simpler workups. An organic base like pyridine is often added.[4]
-
Use of a High-Boiling Solvent: If using POCl₃ as a reagent rather than the solvent, a high-boiling inert solvent like sulfolane can be effective.[6]
-
Possible Cause 2b: Reaction Temperature and Time
-
Explanation: The reaction often requires elevated temperatures to proceed at a reasonable rate. Insufficient heating will result in incomplete conversion.
-
Solution:
Possible Cause 2c: Product Hydrolysis During Workup
-
Explanation: The 3-chloropyridazine product can be susceptible to hydrolysis back to the starting pyridazinone, especially in the presence of water at non-neutral pH. The quenching of excess POCl₃ is highly exothermic and can create localized hot spots that promote decomposition or hydrolysis.
-
Solution:
-
Controlled Quenching: After the reaction is complete, cool the mixture to room temperature. If possible, remove excess POCl₃ under reduced pressure.[8] Very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This dissipates the heat from the exothermic quench.
-
Neutralization: Keep the aqueous solution cold and neutralize it carefully with a solid or saturated aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is ~7-8.[8]
-
Extraction: Promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[2][9]
-
Issue 3: Difficulty in Final Product Purification
Q: My crude this compound appears impure by NMR and I'm struggling to purify it by column chromatography. What are my options?
A: Purification of heterocyclic compounds can be tricky due to their polarity and potential for interaction with silica gel.
Possible Cause 3a: Co-eluting Impurities
-
Explanation: Side products from the synthesis, such as the starting pyridazinone (if chlorination was incomplete) or homocoupled biaryl compounds (from the Suzuki reaction), may have similar polarities to the desired product.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying solid products. Try a range of solvent systems. For a moderately polar compound like this, systems like ethyl acetate/hexanes, toluene, or isopropanol could be effective.[9]
-
Optimize Chromatography:
-
Try a different solvent gradient (e.g., a shallower gradient).
-
Consider a different stationary phase, such as alumina (basic or neutral), which can be useful for nitrogen-containing heterocycles.
-
-
Acid/Base Wash: During the workup, washing the organic layer with dilute acid (e.g., 1M HCl) can remove basic impurities, while a dilute base wash (e.g., 1M NaOH or saturated NaHCO₃) can remove acidic impurities like residual boronic acid. Be cautious, as the product itself has basic nitrogens.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: There are two primary, well-established routes:
-
Two-Step Cyclization-Chlorination Route: This "classical" approach involves first synthesizing the 6-(3-methoxyphenyl)pyridazin-3(2H)-one intermediate. This is typically done by a cyclization reaction between a γ-keto acid (e.g., 4-(3-methoxyphenyl)-4-oxobutanoic acid) and hydrazine hydrate.[7][10] The resulting pyridazinone is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product.[7]
-
Palladium-Catalyzed Cross-Coupling Route: This modern approach typically uses a Suzuki-Miyaura cross-coupling reaction. It involves coupling a pre-existing pyridazine core, such as 3,6-dichloropyridazine, with (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst.[1][11] This method builds the aryl-pyridazine bond directly.
Caption: Primary synthetic routes to the target compound.
Q2: How does the Suzuki-Miyaura catalytic cycle work for this synthesis?
A2: The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 3,6-dichloropyridazine, forming a Pd(II) complex. This is often the rate-determining step for chloro-heterocycles.[1]
-
Transmetalation: The boronic acid, activated by a base (like CO₃²⁻), transfers its organic group (3-methoxyphenyl) to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex (the pyridazine and the 3-methoxyphenyl) couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst.[2]
Q3: What are the critical safety precautions when using phosphorus oxychloride (POCl₃)?
A3: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.
-
Reaction Setup: Ensure your glassware is completely dry to prevent a violent reaction.
-
Workup/Quenching: Quenching excess POCl₃ is extremely hazardous. Always add the reaction mixture slowly to a large excess of ice with efficient stirring. Never add water to POCl₃. The hydrolysis produces phosphoric acid and corrosive hydrogen chloride (HCl) gas.[8]
Q4: Can I use other cross-coupling reactions to functionalize the 3-chloropyridazine core?
A4: Absolutely. The 3-chloro position on the pyridazine ring is amenable to various palladium-catalyzed cross-coupling reactions, making it a versatile intermediate.
-
Buchwald-Hartwig Amination: This reaction can be used to form a C-N bond by coupling the 3-chloropyridazine with a primary or secondary amine. This is a powerful method for synthesizing aminopyridazine derivatives.[3][12]
-
Sonogashira Coupling: This reaction couples the 3-chloropyridazine with a terminal alkyne to form a C-C triple bond.[3]
-
Heck Coupling: This reaction can be used to introduce alkenyl substituents at the 3-position.[13]
Experimental Protocols
Protocol 1: Synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one
This protocol is adapted from general procedures for the synthesis of 6-aryl pyridazinones.[7][10]
-
Reaction Setup: To a solution of 4-(3-methoxyphenyl)-4-oxobutanoic acid (1.0 equiv) in ethanol, add hydrazine hydrate (80% solution, 1.5 equiv).
-
Reaction Conditions: Heat the reaction mixture under reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pyridazinone as a solid.
Protocol 2: Chlorination using POCl₃
This protocol is a generalized procedure for the chlorination of pyridazinones.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add 6-(3-methoxyphenyl)pyridazin-3(2H)-one (1.0 equiv) to phosphorus oxychloride (POCl₃) (5-10 equiv).
-
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The solid should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is neutral (pH 7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol is a robust method for coupling 3,6-dichloropyridazine with an arylboronic acid, adapted from literature procedures.[1][2][3]
| Parameter | Condition |
| Halide | 3,6-Dichloropyridazine (1.0 equiv) |
| Boronic Acid | (3-methoxyphenyl)boronic acid (1.2 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) |
| Temperature | 110 °C |
| Time | 12-16 hours |
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 3,6-dichloropyridazine, (3-methoxyphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos in an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine - Benchchem.
- Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives - RACO.
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC.
- Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity.
- Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives - ResearchGate.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace.
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
- EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents.
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. Available from: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. Available from: [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available from: [Link]
-
How should I proceed in Chlorination using POCl3? - ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 10. raco.cat [raco.cat]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chlorinated Pyridazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification of chlorinated pyridazine derivatives. The unique electronic and structural properties of this heterocyclic scaffold present specific challenges that require carefully considered strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purifications effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with chlorinated pyridazines?
A1: Impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include the corresponding pyridazinone or hydroxyl-pyridazine precursor.
-
Over-chlorination or Isomeric Products: The reaction conditions can sometimes lead to the formation of di- or tri-chlorinated species, or isomers where the chlorine is at an undesired position.
-
Reagent-Derived Byproducts: For example, when using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), you may have residual phosphorus or sulfur-containing byproducts. Hydrolysis of the chlorinated product back to the pyridazinone can also occur during aqueous work-ups.
Monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for identifying the impurity profile before attempting purification.
Q2: My chlorinated pyridazine is smearing badly on my silica gel column (peak tailing). What's happening and how do I fix it?
A2: This is the most common issue encountered. The smearing, or peak tailing, is caused by strong interactions between the basic nitrogen atoms of the pyridazine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This can lead to poor separation, low recovery, and in some cases, on-column decomposition of your target molecule.[1]
Solutions:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia to your eluent system. This neutralizes the acidic sites on the silica, preventing your basic compound from binding too strongly.
-
Switch to a Neutral Stationary Phase: For particularly problematic compounds, switching from silica gel to neutral alumina is an excellent alternative.[1] Alumina lacks the strong acidic character of silica and often provides much sharper peaks for basic heterocycles.
-
Use Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase flash chromatography (using a C18-functionalized stationary phase) can be a powerful option, as it separates based on hydrophobicity rather than polar interactions.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary purification tool, but its success with chlorinated pyridazines hinges on mitigating the challenges outlined above.
Issue 1: Co-elution of Product and a Key Impurity
-
Potential Cause: The polarity of the product and the impurity are too similar for the chosen eluent system to resolve.
-
Troubleshooting & Optimization:
-
Fine-Tune Eluent Polarity: Perform a thorough TLC analysis using a range of solvent systems. Test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, acetone, dichloromethane). Sometimes, adding a third solvent with different properties (e.g., a small amount of methanol) can drastically alter selectivity.
-
Change Solvent System Entirely: If hexanes/ethyl acetate doesn't work, try a different system like dichloromethane/methanol. The different solvent-solute interactions can change the elution order.
-
Change Stationary Phase: As mentioned in the FAQ, if you are using silica, try neutral alumina, or vice-versa. Their different surface chemistries offer different separation selectivity.
-
Data Presentation: Stationary Phase Selection Guide
| Stationary Phase | Best For | Key Considerations |
| Silica Gel | Neutral or weakly basic compounds. | Prone to causing tailing with basic pyridazines.[1] Often requires a basic modifier in the eluent. |
| Neutral Alumina | Basic compounds, especially nitrogen heterocycles. | Can sometimes be more reactive than silica. Ensure your compound is stable on alumina by spotting it on an alumina TLC plate first. |
| Reversed-Phase (C18) | Compounds soluble in water/organic mixtures (e.g., MeCN/H₂O, MeOH/H₂O). | Excellent for separating compounds based on hydrophobicity. Ideal when polar impurities (like salts) need to be removed. |
Visualization: Chromatography Troubleshooting Workflow
Below is a decision tree to guide your chromatography optimization process.
Caption: Decision tree for troubleshooting poor column chromatography separation.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent can be found.[2][3]
Issue 2: Compound "Oils Out" Instead of Crystallizing
-
Potential Cause: The compound's solubility decreases so rapidly upon cooling, or the solution is so supersaturated, that it comes out of solution as a liquid phase (an oil) before it has time to form an ordered crystal lattice. This is common for compounds that have melting points lower than the boiling point of the solvent.
-
Troubleshooting & Optimization:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. A Dewar flask can be used for very slow cooling.
-
Use a Lower-Boiling Solvent: If the compound's melting point is low, a solvent with a lower boiling point (e.g., diethyl ether, pentane) might be necessary.
-
Add Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections that serve as nucleation sites for crystal growth.
-
Experimental Protocol: Screening for a Recrystallization Solvent
-
Preparation: Place ~20-30 mg of your crude chlorinated pyridazine into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature until the solid just dissolves. A good candidate solvent will NOT dissolve the compound well at room temperature.
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. A good solvent will dissolve the compound completely at or near its boiling point.[2]
-
Cooling: Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Observation: The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures, and which produces a high yield of crystalline solid upon cooling.[2]
Troubleshooting Guide: Liquid-Liquid Extraction
The basicity of the pyridazine ring can be exploited for purification using acid-base extraction. This is particularly useful for removing non-basic organic impurities.
Issue 3: Emulsion Formation During Extraction
-
Potential Cause: An emulsion (a stable mixture of the organic and aqueous layers) can form, making separation impossible. This is common when there are particulates or amphiphilic impurities present.
-
Troubleshooting & Optimization:
-
"Break" the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer often destabilizes the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.
-
Visualization: Acid-Base Extraction Workflow
This diagram illustrates how to separate a basic chlorinated pyridazine from a neutral organic impurity.
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Purity Assessment
Confirming the purity of your final product is a critical final step. A multi-faceted analytical approach provides the most reliable evidence.[4]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of non-volatile impurities. Purity is often determined by the area percentage method.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile or semi-volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for solid compounds.[5]
By understanding the underlying chemical principles and employing these troubleshooting strategies, you can significantly improve the efficiency and success of your purification of chlorinated pyridazine derivatives.
References
-
Allan, D. R. (2021). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 1), 6–7. [Link]
-
Allan, D. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(1), 6-7. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Morin, C., & Chebib, H. (2018). Aqueous chlorination of sulfamethazine and sulfamethoxypyridazine: Kinetics and transformation products identification. Journal of Mass Spectrometry, 53(8), 735-744. [Link]
-
Parveen, A., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 21018-21031. [Link]
- Patent US3668209A. (1972). Separation of chlorinated pyridines and derivatives thereof.
- Patent US4628088A. (1986). Preparation of substituted pyridazines.
- Patent CN103304481A. (2013). A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
-
Tomasik, P., & Ratajewicz, Z. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 58(2), 116-124. [Link]
Sources
common side reactions in the synthesis of 3,6-disubstituted pyridazines
Welcome to the technical support center for the synthesis of 3,6-disubstituted pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Pyridazine derivatives are key pharmacophores in numerous herbicides and drugs, making their efficient synthesis a critical area of study.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges and side reactions encountered in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Part 1: Ring Formation & Cyclization Reactions
Q1: My inverse-electron-demand Diels-Alder (IEDDA) reaction to form the pyridazine ring is giving low yields and a complex mixture of byproducts. What's going wrong?
A1: The IEDDA reaction is a powerful tool for pyridazine synthesis, typically involving an electron-poor diene (like a 1,2,4,5-tetrazine) and an electron-rich dienophile.[2][3] However, several factors can lead to poor outcomes. Let's break down the common culprits and solutions.
-
Causality: The kinetics of the IEDDA reaction are governed by the energy gap between the HOMO of the dienophile and the LUMO of the diene.[4] An unfavorable energy gap, steric hindrance, or competing side reactions can all diminish your yield.
-
Troubleshooting Steps:
-
Re-evaluate Your Reactants:
-
Dienophile: Ensure your dienophile is sufficiently electron-rich. Dienophiles like vinyl ethers, enamines, and strained alkenes generally exhibit higher reactivity.[3] If you are using a less reactive dienophile, consider increasing the reaction temperature, although this can sometimes lead to decomposition.[2]
-
Diene (Tetrazine): The choice of substituents on the tetrazine ring significantly impacts its reactivity. Electron-withdrawing groups enhance the reaction rate.
-
-
Solvent Choice: The solvent can influence the reaction rate and selectivity. While many IEDDA reactions are robust in various solvents, aprotic solvents like dioxane or toluene are often good starting points.
-
Side Reaction: Nitrogen Extrusion and Aromatization: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction with the loss of nitrogen gas to form a dihydropyridazine intermediate.[4][5] This intermediate must then aromatize to the final pyridazine.[4]
-
Incomplete Aromatization: If the elimination of a leaving group from the dihydropyridazine is slow, you may isolate this intermediate or see byproducts from its decomposition. Adding a mild oxidant or base (depending on the substrate) can sometimes facilitate this final aromatization step.
-
Unwanted Rearrangements: The dihydropyridazine intermediate can sometimes undergo isomerization to a more stable 1,4-dihydropyridazine.[4]
-
-
Q2: I'm attempting a condensation reaction between a 1,4-dicarbonyl compound and hydrazine to form the pyridazine ring, but I'm observing the formation of N-amino pyrroles as a major side product. How can I favor pyridazine formation?
A2: This is a classic side reaction in the Paal-Knorr synthesis of pyridazines. The formation of the N-amino pyrrole arises from an alternative cyclization pathway.
-
Causality: The initial condensation of hydrazine with one carbonyl group forms a hydrazone. The subsequent intramolecular reaction can proceed via two pathways: attack of the terminal nitrogen onto the second carbonyl to form the six-membered dihydropyridazine, or attack of the internal nitrogen to form a five-membered ring, which then dehydrates to the N-amino pyrrole.
-
Troubleshooting & Optimization:
-
Control Reaction pH: The pH of the reaction medium can significantly influence the regioselectivity of the cyclization. Acidic conditions can sometimes favor the formation of the pyridazine ring. A common practice is to use acetic acid as a solvent or co-solvent.
-
Hydrazine Derivative: Using substituted hydrazines can sterically disfavor the formation of the N-amino pyrrole. However, this will result in an N-substituted pyridazinium salt, which may or may not be desired.
-
Reaction Temperature and Time: Carefully monitor the reaction progress by TLC or LC-MS. Prolonged reaction times or excessively high temperatures can sometimes promote the formation of the thermodynamically more stable pyrrole byproduct.
-
Part 2: Functionalization of Pre-formed Pyridazine Rings
Q3: I'm performing a nucleophilic aromatic substitution (SNA_r_) on 3,6-dichloropyridazine, but I'm getting a mixture of mono- and di-substituted products, and the reaction is sluggish. How can I improve the selectivity and rate?
A3: 3,6-Dichloropyridazine is a versatile starting material for introducing a variety of functional groups.[6] However, controlling the substitution pattern can be challenging. The pyridazine nucleus is electron-deficient, which facilitates nucleophilic attack.[7]
-
Causality: The two chlorine atoms at the 3 and 6 positions have similar reactivity, making selective mono-substitution difficult. The rate of the reaction is dependent on the nucleophilicity of the incoming nucleophile and the stability of the Meisenheimer complex intermediate.
-
Troubleshooting for Selectivity:
-
Stoichiometry and Temperature Control: Use a slight excess (1.1-1.2 equivalents) of the nucleophile for mono-substitution and carefully control the reaction temperature. Lower temperatures often favor mono-substitution. For di-substitution, a larger excess of the nucleophile and higher temperatures are typically required.
-
Nature of the Nucleophile: Hard nucleophiles (e.g., alkoxides, amines) tend to react faster than soft nucleophiles (e.g., thiolates). For some sulfur nucleophiles, substitution has been observed to preferentially occur at the 6-position of 3,6-dichloropyridazine 1-oxide.[8]
-
Solvent Effects: Polar aprotic solvents like DMF, DMAc, or NMP can accelerate SNAr reactions by solvating the cation of the nucleophilic salt and leaving the "naked" anion more reactive.
-
Q4: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a halopyridazine is giving low yields and significant amounts of dehalogenated byproduct.
A4: Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation on the pyridazine core.[9][10] However, the electron-deficient nature of the pyridazine ring can sometimes lead to undesired side reactions.
-
Causality: Dehalogenation (protodehalogenation) is a common side reaction that occurs when the organometallic intermediate (Ar-Pd-X) undergoes protonolysis before reductive elimination can occur. This is often exacerbated by the presence of water or other protic sources in the reaction mixture. Homocoupling of the boronic acid or alkyne can also be a competing side reaction.
-
Troubleshooting & Optimization:
Parameter Potential Issue Recommended Solution Catalyst/Ligand Inefficient oxidative addition or reductive elimination. Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands (e.g., SPhos, XPhos).[10] The choice of ligand is crucial for stabilizing the palladium center and promoting the desired catalytic cycle. Base Base-induced decomposition of reactants or catalyst. The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[10] Organic bases like triethylamine are often used in Sonogashira couplings.[10] The base strength should be optimized for the specific reaction. Solvent Poor solubility of reactants; presence of water. Use anhydrous, deoxygenated solvents.[10] Common solvents include toluene, dioxane, and DME/water mixtures for Suzuki couplings.[10] | Temperature | Catalyst decomposition at high temperatures. | Optimize the reaction temperature. While some couplings require heating, excessively high temperatures can lead to catalyst deactivation and increased side product formation. |
Key Synthetic Protocols
Protocol 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Synthesis of a 3,6-Disubstituted Pyridazine
This protocol describes a general procedure for the IEDDA reaction between a 1,2,4,5-tetrazine and an electron-rich alkyne.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3,6-disubstituted-1,2,4,5-tetrazine (1.0 equiv) in a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Addition of Dienophile: To the stirred solution, add the electron-rich alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is often accompanied by a color change as the highly colored tetrazine is consumed. Gentle heating (40-80 °C) may be required for less reactive dienophiles.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3,6-disubstituted pyridazine.
Protocol 2: Selective Mono-amination of 3,6-Dichloropyridazine
This protocol provides a general method for the selective nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with a primary or secondary amine.
Step-by-Step Methodology:
-
Reactant Mixture: In a sealed tube, combine 3,6-dichloropyridazine (1.0 equiv), the desired amine (1.2 equiv), and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 equiv) in a polar aprotic solvent (e.g., DMF or NMP).
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the mono-aminated pyridazine.
Visualizing Reaction Pathways
General Synthetic Routes to 3,6-Disubstituted Pyridazines
Caption: Key synthetic strategies for 3,6-disubstituted pyridazines.
Troubleshooting Palladium-Catalyzed Cross-Coupling
Caption: Troubleshooting low yields in cross-coupling reactions.
References
- Product Class 8: Pyridazines. (n.d.). Georg Thieme Verlag.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025, August 7). ResearchGate.
-
Does pyridazine undergo Diels-Alder reactions?. (2017, April 20). Quora. Retrieved January 22, 2026, from [Link]
- BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem.
-
Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
- BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
-
Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009, September 18). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. (2018, November 18). PubMed. Retrieved January 22, 2026, from [Link]
- Pyridazine and pyrrole compounds, processes for obtaining them and uses. (n.d.). Google Patents.
-
Tisler, M., & Stanovnik, B. (1979). Recent Advances in Pyridazine Chemistry. In Advances in Heterocyclic Chemistry (Vol. 24, pp. 363-456). Academic Press. [Link]
-
Pyridazine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
(A) Overview of the inverse electron-demand Diels–Alder (IEDDA).... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of Pyridazine. (n.d.). ChemTube3D. Retrieved January 22, 2026, from [Link]
-
Ochiai, M., Okada, T., Morimoto, A., & Kawakita, K. (1976). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1988-1990. [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Boger, D. L. (2011). Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes. Accounts of Chemical Research, 44(9), 853–864. [Link]
- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
- Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. (2025, August 7). ResearchGate.
-
Wu, H., & Devaraj, N. K. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(13), 3868-3881. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved January 22, 2026, from [Link]
-
Inverse electron-demand Diels–Alder reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for the synthesis of 3-amino-6-(3-methoxyphenyl)pyridazine
Welcome to the technical support center for the synthesis of 3-amino-6-(3-methoxyphenyl)pyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related pyridazine scaffolds. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-tested solutions.
Introduction to Synthetic Strategies
The synthesis of 3-amino-6-(3-methoxyphenyl)pyridazine can be approached via two primary and robust strategies:
-
Palladium-Catalyzed Cross-Coupling: This modern approach typically involves a Suzuki-Miyaura coupling reaction between a pre-functionalized pyridazine core (e.g., 3-amino-6-chloropyridazine) and a corresponding boronic acid derivative. It offers high convergence and tolerance for a wide range of functional groups.[1]
-
Classical Cyclization: This fundamental route involves the condensation of a 1,4-dicarbonyl precursor with a hydrazine source to construct the pyridazine ring, followed by aromatization.[2]
This guide is structured to provide troubleshooting for both pathways, as the choice of route often depends on starting material availability and desired scale.
General Troubleshooting & FAQs
Section 1: Issues in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Route)
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success with heteroaromatic substrates like pyridazines hinges on careful control of reaction parameters.
Question 1: My Suzuki-Miyaura reaction is resulting in a low yield of the desired product, and I'm recovering a significant amount of my 3-amino-6-chloropyridazine starting material. What's going wrong?
Answer: This is a classic symptom of poor catalytic turnover or catalyst inhibition. The pyridazine nucleus, with its two adjacent nitrogen atoms, can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.
-
Causality & Expert Analysis: The lone pairs on the pyridazine nitrogens can coordinate to the palladium center, effectively poisoning the catalyst. This is particularly problematic with electron-rich pyridazines. The choice of ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands can often stabilize the active palladium species and promote the desired reductive elimination over catalyst inhibition.
-
Troubleshooting Steps:
-
Ligand Selection: If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand designed for heteroaromatic coupling. Buchwald or Fu's phosphine ligands (e.g., SPhos, XPhos) are excellent candidates.
-
Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can improve yields by minimizing the formation of inactive dimeric palladium species. However, a more common solution for difficult couplings is a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%).
-
Base and Solvent: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and thoroughly dried. The choice of solvent is also crucial; ethereal solvents like 1,4-dioxane or DME, often with a small amount of water, are typically effective.[3]
-
Question 2: My main impurity is a homocoupled biaryl product derived from my (3-methoxyphenyl)boronic acid. How can I suppress this side reaction?
Answer: Boronic acid homocoupling is a common side reaction, often driven by the presence of oxygen or an inefficient transmetalation step.
-
Causality & Expert Analysis: The mechanism of homocoupling can be complex, but it is generally accepted that it is promoted by oxidative processes. If the transmetalation of the boronic acid to the palladium center is slow relative to other pathways, the boronic acid can undergo oxidative self-coupling.
-
Troubleshooting Steps:
-
Thorough Degassing: This is the most critical step. Before heating, rigorously degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes.[4] This removes dissolved oxygen that promotes homocoupling.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable conversion rate (typically 80-100 °C).[3]
-
Question 3: I am isolating a significant amount of 3-amino-6-pyridazinone as a byproduct. What is causing this hydrolysis?
Answer: The pyridazine ring is susceptible to nucleophilic attack, and under the basic and often aqueous conditions of a Suzuki reaction, the chloro leaving group can be displaced by hydroxide.
-
Causality & Expert Analysis: The electron-deficient nature of the pyridazine ring makes it vulnerable to nucleophilic aromatic substitution.[2] The presence of water and a base creates hydroxide ions, which can compete with the desired cross-coupling pathway, leading to the formation of the pyridazinone.
-
Troubleshooting Steps:
-
Anhydrous Conditions: While many Suzuki protocols call for an aqueous base, for this substrate, you may have better success under strictly anhydrous conditions. Use a non-aqueous solvent (e.g., toluene, dioxane) and a base like K₃PO₄ or CsF.
-
Choice of Base: Use a weaker, less nucleophilic base if possible. Sodium bicarbonate (NaHCO₃) can sometimes be effective while minimizing hydrolysis.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the time the product is exposed to hydrolytic conditions at high temperatures.
-
Section 2: Issues in Pyridazine Synthesis via Cyclization
This route relies on the classic reaction between a 1,4-dicarbonyl compound and hydrazine. For the target molecule, the key precursor would be 1-(3-methoxyphenyl)butane-1,4-dione .
Question 4: My cyclization reaction with 1-(3-methoxyphenyl)butane-1,4-dione and hydrazine hydrate is giving a low yield of the aromatic pyridazine and a complex mixture of products. What are the likely problems?
Answer: The initial condensation to form the pyridazine ring usually proceeds well, but the subsequent aromatization can be problematic. The primary issues are often incomplete reaction, over-reduction, or failure of the intermediate to aromatize.
-
Causality & Expert Analysis: The reaction of a 1,4-dicarbonyl with hydrazine first forms a dihydropyridazine intermediate.[5] This intermediate must then be oxidized to the aromatic pyridazine. If conditions are not right, this intermediate can be the major product, or it can participate in side reactions. Sometimes, spontaneous air oxidation occurs, but it is often unreliable.[2]
-
Troubleshooting Steps:
-
Introduce an Oxidant: If you are isolating the dihydropyridazine or seeing low conversion to the aromatic product, you may need to add a dedicated oxidation step. Common methods include bubbling air through the refluxing reaction mixture or adding a chemical oxidant like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) to the reaction workup.
-
Solvent and Temperature: The reaction is typically run in a protic solvent like ethanol or acetic acid at reflux. Acetic acid can help catalyze both the condensation and the subsequent dehydration/aromatization steps.
-
Hydrazine Source: Ensure you are using a suitable hydrazine source. Hydrazine hydrate is common, but for some substrates, anhydrous hydrazine or hydrazine hydrochloride may give cleaner reactions.
-
Question 5: I am not sure how to synthesize the 1-(3-methoxyphenyl)butane-1,4-dione precursor. What is a reliable method?
Answer: Synthesizing an unsymmetrical 1,4-dione like this requires a strategy that avoids self-condensation and allows for the controlled formation of the C-C bond. A common and effective approach is the acylation of a suitable enolate or equivalent.
-
Recommended Synthetic Route:
-
Start with 3-methoxyacetophenone.
-
React it with a source of the "CHO-CH₂-CO" synthon. A practical choice is to use an enolate of acetone protected as a silyl enol ether or to use a more specialized reagent like 4,4-dimethoxy-2-butanone.[6]
-
Alternatively, a Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction and oxidation, can provide the keto-acid precursor which can then be converted to the 1,4-dione.
-
Section 3: Purification Challenges
Question 6: My crude product shows significant streaking on silica gel TLC plates, and purification by column chromatography is giving poor separation and low recovery. How can I improve this?
Answer: The 3-amino group makes your target molecule basic. Basic compounds often interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing, poor resolution, and irreversible adsorption.
-
Causality & Expert Analysis: The lone pair on the amino group can be protonated by the acidic silica surface, causing the compound to "stick" to the stationary phase. This leads to the characteristic streaking (tailing) and can result in significant loss of product on the column.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent.[7] Add 0.5-1% triethylamine (TEA) or ammonia (as a solution in methanol) to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). This "competing base" will neutralize the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Different Stationary Phase: If base-modified silica does not work, consider using a less acidic stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography with a buffered mobile phase can be very effective.
-
Recrystallization: Aminopyridazines are often crystalline solids. Before attempting chromatography, try to purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). This can often remove major impurities and may even yield a product of sufficient purity without the need for chromatography.
-
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Synthesis of 3-amino-6-(3-methoxyphenyl)pyridazine
This protocol is a robust starting point for the palladium-catalyzed synthesis.
Materials:
-
3-amino-6-chloropyridazine
-
(3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and finely powdered K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine) or by recrystallization.[3][7]
| Parameter | Recommended Value | Rationale |
| Boronic Acid Equiv. | 1.1 - 1.2 | Minimizes homocoupling while ensuring complete reaction. |
| Base Equiv. | 2.0 - 3.0 | Ensures the catalytic cycle proceeds efficiently. |
| Catalyst Loading | 3 - 5 mol% | Balances cost and efficiency for a challenging substrate. |
| Temperature | 80 - 100 °C | Promotes reaction without significant side product formation. |
Protocol 2: Cyclization Synthesis of 3-amino-6-(3-methoxyphenyl)pyridazine
This protocol outlines the cyclization and subsequent amination.
Part A: Synthesis of 6-(3-methoxyphenyl)pyridazine
-
Synthesize 1-(3-methoxyphenyl)butane-1,4-dione via established methods.
-
Dissolve the dione (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours. A deep color change is expected.
-
Monitor the formation of the dihydropyridazine and its subsequent oxidation to the pyridazine by TLC/LC-MS. If oxidation is sluggish, bubble air through the refluxing solution.
-
Cool the reaction, pour it over ice, and neutralize carefully with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to yield 6-(3-methoxyphenyl)pyridazine.
Part B: Amination (Chichibabin Reaction)
-
In a high-pressure vessel, dissolve 6-(3-methoxyphenyl)pyridazine (1.0 eq) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
Add sodium amide (NaNH₂) (2.0-3.0 eq) portion-wise at room temperature under an inert atmosphere.
-
Seal the vessel and heat to 130-150 °C for 12-24 hours.
-
Cool the reaction vessel carefully in an ice bath before opening.
-
Quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry, and concentrate.
-
Purify as described in Protocol 1 to obtain the final product.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree: Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Royal Society of Chemistry. Retrieved from [Link]
- Science of Synthesis. (2004). Product Class 8: Pyridazines.
- Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1110-1119.
-
Canadian Science Publishing. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Retrieved from [Link]
- Deng, B. L., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 11(10), 1105-1128.
-
Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
- Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8.
- Shan, G., et al. (2008). (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1341.
-
Organic Syntheses. (2014). 4,4-Dimethoxybut-1-yne. Retrieved from [Link]
- Google Patents. (1967). Method of producing 1-(4 methoxy-phenyl)- butanone-(3) and 1-(4 hydroxy-phenyl)- butanone-(3). GB1094417A.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Molbase. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
-
ResearchGate. (2007). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[2][5][8]Triazino[5,6-b]quinoline Derivatives. Retrieved from [Link]
- Rao, H. S. P., & Reddy, K. S. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Arkivoc. (2018). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. biotage.com [biotage.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of 3-Chloro-6-(3-methoxyphenyl)pyridazine
Welcome to the technical support center for the synthesis of 3-Chloro-6-(3-methoxyphenyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our focus is on improving reaction yield and purity through a mechanistic understanding of each step.
Troubleshooting Guide: A Step-by-Step Approach
The synthesis of this compound is typically achieved via a three-step process starting from 3-methoxyacetophenone. This guide is structured to address common issues at each stage of the synthesis.
Overall Synthetic Workflow
The general pathway involves the formation of a 1,4-dicarbonyl compound, cyclization with hydrazine to form the pyridazinone core, and subsequent chlorination.
Caption: General synthetic workflow for this compound.
Issue 1: Low Yield During Step 2 - Pyridazinone Ring Formation
Question: My cyclization reaction of the 1,4-dicarbonyl precursor with hydrazine hydrate results in a low yield of the desired 6-(3-methoxyphenyl)-2H-pyridazin-3-one. What are the likely causes and how can I optimize this step?
Answer: Low yields in this crucial cyclization step often stem from competing side reactions and suboptimal reaction conditions. The reaction between hydrazines and 1,4-dicarbonyl compounds is a well-established method for forming the pyridazine core, but it requires careful control.[1][2][3]
Potential Causes & Solutions:
-
Incomplete Reaction or Side Product Formation: The primary reaction involves the nucleophilic attack of hydrazine on both carbonyl groups, followed by dehydration to form the heterocyclic ring.[4][5] However, intermediates like hydrazones can form and may not cyclize efficiently if conditions are not optimal.
-
Solution 1: pH Control: This condensation is often acid-catalyzed. Operating in a slightly acidic medium (e.g., using acetic acid as a solvent or co-solvent) can facilitate the dehydration steps without degrading the reactants. Avoid strongly acidic or basic conditions which can promote side reactions.
-
Solution 2: Temperature and Reaction Time: While heating is necessary to drive the dehydration, excessive temperatures can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical starting point is refluxing in ethanol or acetic acid for 4-8 hours.
-
-
Purity of Starting Materials: The 1,4-dicarbonyl precursor from Step 1 must be of high purity. Impurities can interfere with the cyclization. Hydrazine hydrate quality is also critical; it can degrade over time.
-
Solution: Purify the dicarbonyl precursor via column chromatography or recrystallization before use. Use a fresh, reputable source of hydrazine hydrate.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and solubility of intermediates.
-
Solution: Protic solvents like ethanol, n-butanol, or glacial acetic acid are commonly used and generally effective. If solubility is an issue, a co-solvent system might be beneficial.
-
| Parameter | Recommended Condition | Rationale |
| Hydrazine | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the dicarbonyl precursor. |
| Solvent | Glacial Acetic Acid or Ethanol | Acetic acid acts as both solvent and catalyst. Ethanol is a good, less harsh alternative. |
| Temperature | 80°C to Reflux | Provides sufficient energy for dehydration without causing significant degradation. |
| Reaction Time | 4 - 12 hours | Monitor by TLC to avoid prolonged heating after completion. |
Issue 2: Poor Results in Step 3 - Chlorination of the Pyridazinone
Question: The chlorination of 6-(3-methoxyphenyl)-2H-pyridazin-3-one using phosphorus oxychloride (POCl₃) is producing a dark, tarry mixture with a very low yield of the final product. How can I improve this Vilsmeier-Haack type reaction?
Answer: This is a common and critical issue. The conversion of the pyridazinone to the 3-chloro-pyridazine is an essential activation step. This transformation is typically achieved with a chlorinating agent like POCl₃, often in the presence of a tertiary amine or a formamide like DMF, which generates the Vilsmeier reagent in situ.[6][7] The harshness of the reagents requires strict control to prevent polymerization and degradation.
Mechanism of Vilsmeier-Haack Chlorination
Caption: Simplified mechanism of Vilsmeier-Haack chlorination of a pyridazinone.
Potential Causes & Solutions:
-
Uncontrolled Exothermic Reaction: The reaction of POCl₃, especially with DMF, is highly exothermic. Adding the pyridazinone to a pre-heated mixture or allowing the temperature to rise uncontrollably is a primary cause of tar formation.
-
Solution 1: Controlled Reagent Addition: Add POCl₃ slowly to chilled DMF (or another suitable solvent) to form the Vilsmeier reagent under controlled conditions. Then, add the pyridazinone substrate portion-wise at a low temperature (e.g., 0-10°C) before slowly heating the reaction mixture.[7]
-
Solution 2: Use of a Solvent: Running the reaction neat in excess POCl₃ can be too harsh. Using a high-boiling inert solvent like toluene or acetonitrile can help moderate the reaction temperature and improve solubility.
-
-
Reaction Temperature and Duration: Over-heating or prolonged reaction times can degrade the product.
-
Solution: Heat the reaction to a moderate temperature (e.g., 80-95°C) and monitor its progress closely using TLC or LC-MS.[7] Once the starting material is consumed, the reaction should be cooled and quenched promptly.
-
-
Work-up Procedure: The quenching step is critical. Pouring the hot reaction mixture directly into water can be hazardous and can lead to hydrolysis of the product back to the starting material.
-
Solution: Cool the reaction mixture to room temperature or below, then pour it slowly onto crushed ice with vigorous stirring.[7] This dissipates heat and precipitates the crude product. The pH should be carefully neutralized with a base like sodium bicarbonate or sodium hydroxide solution while keeping the temperature low.
-
| Parameter | Recommended Condition | Rationale |
| Reagents | 3-5 equivalents POCl₃ | Ensures complete conversion. Can be used as solvent or with a co-solvent. |
| Co-reagent | 0.5-1.0 equivalents DMF (optional) | Catalyzes the reaction via Vilsmeier reagent formation, may allow lower temperatures.[7] |
| Temperature | Add reagents at 0-10°C, then heat to 85-95°C | Prevents initial runaway reaction and subsequent thermal decomposition.[7] |
| Work-up | Quench by pouring onto ice, then neutralize | Safely decomposes excess POCl₃ and precipitates the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis? A1: 3-Methoxyacetophenone is the most common and commercially available precursor.[8][9][10] Its chemical properties are well-defined, making the subsequent steps more predictable.
Q2: How can I effectively purify the final product, this compound? A2: A combination of techniques is usually most effective. After the aqueous work-up, the crude solid can be purified first by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or toluene).[7] If impurities persist, column chromatography on silica gel using a hexane/ethyl acetate gradient is a standard and effective method.
Q3: What are the key analytical checks to confirm the structure and purity of the final product? A3:
-
¹H NMR: To confirm the aromatic substitution pattern and the presence of the methoxy group.
-
¹³C NMR: To confirm the number of unique carbons and the presence of the C-Cl bond.
-
Mass Spectrometry (MS): To confirm the molecular weight and check for the characteristic isotopic pattern of a monochlorinated compound.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Q4: What are the most critical safety precautions for this synthesis? A4:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Quenching: The quenching of the POCl₃ reaction is highly exothermic and releases HCl gas. This must be done slowly, with adequate cooling and ventilation.
Recommended Experimental Protocol
This protocol is a synthesized example based on established procedures for analogous compounds and represents a robust starting point for optimization.[2][7]
Step 2: Synthesis of 6-(3-methoxyphenyl)-2H-pyridazin-3-one
-
To a solution of the 1,4-dicarbonyl precursor (1.0 eq) in glacial acetic acid (5-10 mL per gram of precursor), add hydrazine hydrate (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 118°C) for 6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in vacuo to yield the crude pyridazinone.
Step 3: Synthesis of this compound
-
In a three-necked flask equipped with a condenser and dropping funnel, add phosphorus oxychloride (POCl₃, 4.0 eq).
-
Cool the POCl₃ to 0-5°C in an ice bath.
-
Add the dry 6-(3-methoxyphenyl)-2H-pyridazin-3-one (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, slowly heat the mixture to 90°C and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the slurry carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.
References
- Singh, S. P., Kumar, D., Batra, H., Naithani, R., Rozas, I., & Elguero, J. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1120.
- Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Velez, H. L., et al. (2004). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation.
- BenchChem. (2025).
- PrepChem. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. PrepChem.com.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
- Wikipedia. (n.d.). Pyridazine. Wikipedia.
- ChemTube3D. (n.d.). Synthesis of Pyridazine. ChemTube3D.
- ChemicalBook. (n.d.). 3-Methoxyacetophenone synthesis. ChemicalBook.
- NIST. (n.d.). 3-Methoxyacetophenone. NIST WebBook.
- PubChem. (n.d.). 3-Methoxyacetophenone. PubChem.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 8. 3-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Methoxyacetophenone [webbook.nist.gov]
- 10. 3-Methoxyacetophenone | C9H10O2 | CID 11460 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming poor solubility of pyridazine compounds in biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyridazine-containing compounds in biological assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure your experimental success.
Introduction: The Pyridazine Solubility Challenge
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a valuable scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it a frequent component of pharmacologically active molecules.[1][3] However, these same properties, combined with the often lipophilic nature of substituted pyridazines, can lead to poor aqueous solubility. This presents a significant hurdle in early-stage drug discovery, where accurate in vitro assay data is paramount.[4]
Precipitation of a test compound in a biological assay can lead to a host of problems, including:
-
Underestimation of compound potency (IC50/EC50).
-
High variability and poor reproducibility of results.
-
Clogging of liquid handling instrumentation.
-
Misleading structure-activity relationships (SAR).
This guide will walk you through a systematic approach to identifying, understanding, and overcoming these solubility-related issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when working with poorly soluble pyridazine compounds.
Q1: My pyridazine compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A1: This is a classic example of a compound exceeding its kinetic solubility .[5][6] You have created a supersaturated solution by diluting your highly concentrated DMSO stock into an aqueous environment where the compound is not readily soluble.[7] The compound then rapidly crashes out of solution. The key is that your DMSO stock solution does not guarantee solubility in the final aqueous assay medium.[8]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A2: Understanding this distinction is crucial for troubleshooting.
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates out of a supersaturated state.[5][9] This is often the relevant measure for in vitro assays where compounds are added from a DMSO stock.[9][10]
-
Thermodynamic Solubility is the true equilibrium solubility. It's the maximum concentration of a compound that can dissolve in a solvent when excess solid compound is present and the system has reached equilibrium.[5][7][9] This value is more relevant for later-stage development, such as formulation for oral administration.[6]
For your assays, you are primarily battling the limits of kinetic solubility.[9]
Q3: What is a safe final concentration of DMSO to use in my cell-based assay?
A3: While cell line dependent, a general rule of thumb is to keep the final DMSO concentration at or below 0.1% (v/v) .[11][12] Concentrations higher than this can lead to cytotoxicity or other off-target biological effects, confounding your results.[12][13][14] It is always best practice to run a vehicle control (media with the same final DMSO concentration as your test wells but without the compound) to assess the solvent's impact on your specific assay.[11]
Q4: Can I just sonicate my sample after adding it to the buffer to get it back into solution?
A4: Sonication can temporarily redisperse precipitated particles by breaking them down, but it does not increase the compound's inherent solubility.[8] The compound will likely re-precipitate over the course of your experiment, especially during incubation, leading to unreliable data. It is not a substitute for proper solubilization techniques.
Part 2: Troubleshooting Workflow & Solubilization Strategies
When faced with a poorly soluble pyridazine compound, a systematic approach is key. The following workflow will guide you from simple fixes to more advanced formulation strategies.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol: Solubilization with HP-β-CD
-
Prepare a Cyclodextrin Stock: Prepare a 40% (w/v) stock solution of HP-β-CD in your desired aqueous assay buffer. This may require gentle heating and stirring to fully dissolve.
-
Determine Optimal Ratio:
-
Prepare several vials containing different molar ratios of your pyridazine compound to HP-β-CD (e.g., 1:1, 1:2, 1:5, 1:10).
-
Add a small amount of the compound's DMSO stock to the HP-β-CD solution.
-
Vortex vigorously and allow to equilibrate for at least 1 hour at room temperature.
-
-
Assess Solubility: Observe the solutions for any signs of precipitation. The lowest ratio that results in a clear, stable solution is your optimal formulation.
-
Assay Implementation: Prepare your compound stock in the pre-determined optimal concentration of HP-β-CD solution for use in your experiments. Remember to include the same concentration of HP-β-CD in your vehicle control wells.
Part 3: Final Checklist & Best Practices
-
Always Run Vehicle Controls: This is non-negotiable. You must know if your solubilization strategy (e.g., high DMSO, co-solvents, cyclodextrins) has an independent effect on your assay.
-
Visually Inspect Plates: Before and after incubation, visually inspect your assay plates under a microscope for signs of compound precipitation. What looks clear to the naked eye may show micro-precipitates under magnification.
-
Consider Assay Duration: A compound might stay in solution for a short period but precipitate during a long (e.g., 24-72 hour) incubation. If you observe a drop-off in activity over time, precipitation could be the cause.
-
Start with Low Concentrations: Begin with the lowest effective concentration of any solubilizing agent to minimize potential off-target effects.
-
Document Everything: Keep meticulous records of your formulation attempts, including solvents, concentrations, ratios, and incubation times. This will be invaluable for troubleshooting and for future work with similar compounds.
By applying these systematic strategies, you can overcome the challenges posed by poorly soluble pyridazine compounds, leading to more accurate, reproducible, and reliable data in your drug discovery efforts.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Guidechem. (n.d.). Pyridazine 289-80-5 wiki.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
- ChemicalBook. (n.d.). Pyridazine CAS#: 289-80-5.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.
- ACS Publications. (n.d.). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics.
- JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
- ChemicalBook. (2025, November 27). Pyridazine.
- PMC - NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
- PubChem - NIH. (n.d.). Pyridazine.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
- Benchchem. (n.d.). Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds.
- Benchchem. (n.d.). Technical Support Center: Managing Solvent Effects in In Vitro Assays.
- PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?
- (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- NIH. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Benchchem. (n.d.). Technical Support Center: Overcoming Pyrazinib Solubility Issues.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Pyrido[3,2-d]pyrimidine-2,4-diol.
- (2021, August 27). CHAPTER 2: Tactics to Improve Solubility Available.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (2022, December 27). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease.
Sources
- 1. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 2. Pyridazine | 289-80-5 [chemicalbook.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stable Storage of 3-Chloro-6-(3-methoxyphenyl)pyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge of preventing the decomposition of 3-Chloro-6-(3-methoxyphenyl)pyridazine during storage. Adherence to these protocols is critical for ensuring the integrity of your starting materials and the reproducibility of your experimental results.
Introduction: Understanding the Inherent Stability of this compound
This compound is a substituted pyridazine, a class of aromatic heterocyclic compounds.[1][2] The stability of this molecule is influenced by its core pyridazine ring, which is electron-deficient, and the nature of its substituents: a chloro group and a methoxyphenyl group.[3][4] While many pyridazine derivatives exhibit high thermal stability, the presence of a chloro-substituent introduces potential vulnerabilities.[5][6] The primary pathways for decomposition include hydrolysis, photodecomposition, and thermal degradation. This guide will provide actionable strategies to mitigate these risks.
Part 1: Troubleshooting Guide - Diagnosing and Addressing Decomposition
This section is designed to help you identify the potential causes of decomposition and take corrective action.
Visual Inspection and Preliminary Checks
Q1: I've noticed a change in the color of my this compound sample. What does this indicate?
A change in color, such as yellowing or darkening, is a common indicator of chemical decomposition. This is often the first sign that the integrity of your compound may be compromised. It is crucial to investigate the storage conditions immediately.
Q2: My compound, which was previously a free-flowing solid, has become clumpy or oily. What could be the cause?
The formation of clumps or an oily appearance can suggest the absorption of moisture, which may lead to hydrolysis of the chloro-substituent. This can be exacerbated by improper sealing of the storage container or storage in a humid environment.
Analytical Troubleshooting
Q3: My NMR/LC-MS analysis shows unexpected peaks. How can I determine if this is due to decomposition?
The presence of new signals in your analytical data is a strong indicator of impurity formation.
-
For NMR: Look for the appearance of new aromatic signals or a change in the integration of existing peaks. A decrease in the integration of the parent compound's signals relative to an internal standard confirms degradation.
-
For LC-MS: The appearance of new peaks, especially those with masses corresponding to potential degradation products (e.g., the hydrolyzed product where the chloro group is replaced by a hydroxyl group), confirms decomposition.
Q4: What are the likely decomposition products of this compound?
Based on the structure, the most probable degradation products are:
-
Hydrolysis Product: 6-(3-methoxyphenyl)pyridazin-3(2H)-one, formed by the replacement of the chlorine atom with a hydroxyl group.
-
Dechlorinated Product: 3-(3-methoxyphenyl)pyridazine, resulting from the reductive loss of the chlorine atom.
-
Oxidation Products: The pyridazine ring can be susceptible to oxidation, leading to N-oxides or other oxidized species.[7]
Part 2: Frequently Asked Questions (FAQs) for Proactive Prevention
This section provides answers to common questions regarding the optimal storage and handling of this compound.
Q5: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation and slows down hydrolytic processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation and reactions with atmospheric moisture. |
| Light | Amber vial or stored in the dark | Protects the compound from photodecomposition, as aromatic halides can be light-sensitive.[3] |
| Container | Tightly sealed, airtight container | Prevents the ingress of moisture and atmospheric oxygen. |
Q6: How sensitive is this compound to moisture?
Chloropyridazines can be susceptible to hydrolysis, especially under non-neutral pH conditions.[8] It is crucial to handle the compound in a dry environment (e.g., a glove box or under a stream of inert gas) and to use anhydrous solvents for any manipulations.
Q7: Can I store solutions of this compound?
Storing the compound in solution is generally not recommended for long periods. If temporary storage of a solution is necessary:
-
Use an anhydrous, aprotic solvent.
-
Store the solution at a low temperature (e.g., -20°C).
-
Blanket the headspace of the container with an inert gas.
Q8: Are there any materials I should avoid when handling or storing this compound?
Avoid contact with:
-
Strong acids and bases: These can catalyze hydrolysis of the chloro group.
-
Strong oxidizing agents: These can lead to the degradation of the pyridazine ring.[9]
-
Reactive metals: Some metals can promote reductive dehalogenation.
Part 3: Experimental Protocols and Visualization
Protocol for Long-Term Storage
-
Preparation: Ensure the this compound solid is dry and free-flowing. If necessary, dry the compound under a high vacuum.
-
Container Selection: Choose a clean, dry amber glass vial with a PTFE-lined cap.
-
Inerting: Place the vial containing the compound in a desiccator or glove box under an inert atmosphere.
-
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a refrigerator at 2-8°C.
Decomposition Pathway Visualization
The following diagram illustrates the primary potential decomposition pathways for this compound.
Caption: Potential decomposition pathways for this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting suspected decomposition.
Caption: Troubleshooting workflow for suspected compound decomposition.
References
-
Butkiene, R., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 25(23), 5727. [Link]
-
Powers, A. M., & Movassaghi, M. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters, 24(10), 1946–1950. [Link]
-
Powers, A. M., & Movassaghi, M. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PubMed Central. [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
YouTube. (2021, February 16). PYRIDAZINE#PYRIDAZINE SYNTHESIS. Retrieved from [Link]
-
Gotor, V., et al. (2012). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]
-
Mitchell, E. A., et al. (2013). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. PubMed. [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]
- 6. 3-氯-6-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Analytical Methods for Impurity Profiling of 3-Chloro-6-(3-methoxyphenyl)pyridazine
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the analytical characterization of 3-Chloro-6-(3-methoxyphenyl)pyridazine. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical step of detecting, identifying, and quantifying impurities. Ensuring the purity of this key intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound?
A1: Impurities can generally be classified as process-related or degradation products.[1] For this compound, which is often synthesized via cross-coupling reactions or from pyridazinone precursors, potential impurities include:
-
Starting Materials: Unreacted precursors such as 3,6-dichloropyridazine or (3-methoxyphenyl)boronic acid.
-
Intermediates: Incompletely reacted intermediates from the synthetic route.[2]
-
By-products: Homocoupling products of the boronic acid, or products from side reactions like hydrolysis of the chloro group to a hydroxyl group (forming a pyridazinone derivative).
-
Reagents and Catalysts: Residual catalysts (e.g., palladium complexes) and reagents.[1]
-
Degradation Products: Products formed upon exposure to light, heat, or acidic/basic conditions during storage or processing.
Q2: What are the primary analytical techniques for impurity detection for this compound?
A2: A multi-technique approach is essential for comprehensive impurity profiling. The primary methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separation and quantification. A reverse-phase HPLC (RP-HPLC) method with UV or Diode Array Detection (DAD) is the standard starting point for purity assessment.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides mass information for each separated peak, which is crucial for the initial identification of unknown impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of isolated impurities.[6][7] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed information on the molecule's connectivity and structure.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying volatile or semi-volatile impurities and residual solvents.[10]
Q3: What are the regulatory expectations for impurity control?
A3: Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH). The key guidelines are ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[1][11] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[12][13]
| Threshold | Typical Level (for Maximum Daily Dose ≤ 2 g/day ) | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in regulatory filings. |
| Identification | ≥ 0.10% or 1.0 mg/day Total Daily Intake (TDI), whichever is lower | The structure of the impurity must be determined. |
| Qualification | ≥ 0.15% or 1.0 mg/day TDI, whichever is lower | The impurity must be assessed for biological safety. |
| Source: Adapted from ICH Q3A(R2) Guidelines.[1] |
Impurity Analysis Workflow: From Detection to Identification
A systematic approach is crucial for efficiently identifying and controlling impurities. The workflow below outlines the logical progression from initial sample analysis to the final structural confirmation of an unknown impurity.
Caption: General workflow for impurity detection, identification, and structural elucidation.
Detailed Experimental Protocol: RP-HPLC Method
This protocol provides a robust starting point for the analysis of this compound. Method validation according to ICH Q2(R2) guidelines is required to demonstrate its suitability for its intended purpose.[14][15]
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD/UV detector.[3]
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Ultrapure Water.
-
Sample: this compound.
2. Chromatographic Conditions:
| Parameter | Condition | Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for nitrogen-containing heterocycles by suppressing silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | A gradient elution is necessary to separate impurities with a wide range of polarities from the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | DAD, 254 nm | The aromatic nature of the compound suggests strong absorbance in the UV region. A DAD allows for peak purity analysis. |
| Injection Vol. | 5 µL | A small injection volume minimizes the risk of column overload. |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter before injecting to prevent clogging of the HPLC system.[10]
Troubleshooting Guide for HPLC Analysis
Even with a robust method, issues can arise. This section addresses common problems in a Q&A format.[16]
Caption: A decision tree for troubleshooting common HPLC issues.
Q4: My main peak is tailing. What is the cause and how can I fix it?
A4: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms in the pyridazine ring and acidic silanol groups on the surface of the silica-based C18 column.
-
Causality: These interactions provide an additional retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Solutions:
-
Check Mobile Phase pH: Ensure the mobile phase contains an acidic modifier like formic or trifluoroacetic acid. This protonates the silanol groups, reducing their interaction with your basic analyte.
-
Reduce Sample Mass: Column overload can also cause tailing. Try injecting a more dilute sample to see if the peak shape improves.
-
Use a Different Column: Consider using a column with high-purity silica or one that is end-capped, which has fewer free silanol groups.
-
Q5: My retention times are gradually decreasing over a series of runs. What's happening?
A5: A gradual decrease in retention time often points to a change in the stationary phase or inconsistent mobile phase composition.
-
Causality: Over time, the bonded C18 phase can be stripped from the silica support ("phase collapse" or hydrolysis), especially at extreme pH values or high temperatures, leading to a less retentive column.
-
Solutions:
-
Verify Mobile Phase pH: Ensure the pH of your mobile phase is within the stable range for your column (typically pH 2-8 for standard silica columns).
-
Equilibrate Properly: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient methods.
-
Column Flushing: If the column is contaminated with strongly retained sample components, flush it with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).
-
Replace Column: If the above steps do not resolve the issue, the column may have reached the end of its lifespan and needs to be replaced.
-
Q6: I am seeing a high system backpressure. How do I diagnose the source?
A6: High backpressure is almost always caused by a blockage somewhere in the system.
-
Causality: Particulates from the sample, mobile phase precipitation, or seal wear can clog narrow tubing, in-line filters, or the column inlet frit.
-
Systematic Diagnosis:
-
Start by removing the column and running the pump. If the pressure returns to normal, the blockage is in the column.
-
If the pressure is still high without the column, systematically disconnect fittings working backward from the column (detector -> injector -> pump) to isolate the clogged component.
-
-
Solutions:
-
Filter Samples and Mobile Phases: Always filter your samples and degas your mobile phases to remove particulates and prevent bubble formation.[17]
-
Replace In-line Filter/Guard Column: These are designed to be disposable and protect the more expensive analytical column.
-
Back-flush the Column: If the column is blocked, you can try reversing the flow direction (disconnect from the detector first) and flushing with a strong, filtered solvent.
-
Advanced Characterization: Structure Elucidation FAQs
Q7: LC-MS shows an impurity with a mass of [M+H]⁺ = 207. What could it be?
A7: The nominal mass of this compound (C₁₁H₉ClN₂O) is approximately 220.66 g/mol . An impurity with a mass of 207 Da suggests the loss of a functional group. A plausible structure would be the replacement of the chloro group (-35.5 Da) with a hydroxyl group (+17 Da), resulting in 6-(3-methoxyphenyl)pyridazin-3(2H)-one.
-
Mechanism: This is a common hydrolytic degradation or process-related impurity.
-
Next Step: To confirm this hypothesis, you would need to isolate the impurity and perform NMR analysis. The NMR spectrum would show characteristic shifts for the pyridazinone ring system, which would be distinct from the parent compound. Alternatively, comparing the retention time and mass spectrum with a synthesized reference standard of the proposed structure would provide confirmation.[5]
Q8: How do I use NMR to definitively identify an unknown impurity?
A8: Once an impurity is isolated in sufficient quantity (typically >1 mg), a suite of NMR experiments is used for structural elucidation.[6][7]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[8]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for piecing together the molecular skeleton.
-
Self-Validation: A proposed structure is considered correct only when it is fully consistent with ALL the data from every NMR experiment. Any single inconsistency indicates an incorrect assignment.
References
-
ChemSynthesis. (2025). 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]
- Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in pyridazine chemistry. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry in impurity profiling. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Waters. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity profiling of multicomponent cough syrup containing Brompheniramine, Dextromethorphan and Phenylephrine by RP-HPLC with PDA detector. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identifying and elucidating impurity species [rssl.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. jchps.com [jchps.com]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. mca.gm [mca.gm]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pharmacores.com [pharmacores.com]
- 17. ijprajournal.com [ijprajournal.com]
Technical Support Center: Strategies to Improve Regioselectivity of Reactions on the Pyridazine Ring
A Foreword from Your Application Scientist:
Welcome to the technical support center. As scientists and researchers in the dynamic field of drug development, we frequently encounter the unique challenges posed by heterocyclic scaffolds. Among these, the pyridazine ring, with its adjacent nitrogen atoms, presents a particularly interesting case for regiochemical control. Its distinct electronic landscape dictates a reactivity pattern that can be both a challenge and an opportunity.
This guide is structured as a series of troubleshooting questions and in-depth answers, mirroring the collaborative problem-solving that drives innovation in our labs. We will move from the fundamental principles governing pyridazine's reactivity to specific, actionable strategies for directing substitutions to your desired position. Our goal is to empower you not just with protocols, but with the mechanistic understanding to adapt and troubleshoot your own synthetic routes.
Let's begin.
Part 1: Foundational Concepts & General Troubleshooting
This section addresses the fundamental electronic properties of the pyridazine ring that underpin its reactivity and selectivity.
FAQ 1.1: Why is achieving high regioselectivity in reactions on an unsubstituted pyridazine ring so challenging?
The difficulty arises directly from the electronic nature of the pyridazine heterocycle. The two adjacent, electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect across the entire ring. This has two major consequences:
-
Overall Deactivation: The ring is significantly electron-deficient (π-deficient), making it inherently unreactive towards electrophilic aromatic substitution (EAS), which is a common method for functionalizing aromatic rings.[1][2] Reactions often require harsh conditions, leading to side reactions and lower yields.
-
Subtle Electronic Differences: The deactivation is not uniform. The positions adjacent to the nitrogens (C3 and C6) are the most electron-poor. The C4 and C5 positions are comparatively more electron-rich, but the difference between them is small. Consequently, many reactions yield mixtures of C4 and C5 substituted products. Calculations have shown the C-4 hydrogen to be more acidic than the C-3 hydrogen, which can influence metalation events.[3]
This inherent low reactivity and minimal electronic differentiation between the C4 and C5 positions mean that reactions often lack a strong intrinsic preference for a single site, resulting in mixtures of regioisomers.
Diagram: Electronic Landscape of Pyridazine
The following diagram illustrates the relative electron density of the carbon positions on the pyridazine ring, providing a visual rationale for its reactivity patterns.
Caption: Experimental workflow for C4-selective bromination.
Section 2.2: Directed ortho-Metalation (DoM) and C-H Functionalization
Q: I'm trying to perform a Directed ortho-Metalation (DoM) on my substituted pyridazine, but I'm getting poor regioselectivity or decomposition. How can I optimize this?
A: DoM is a powerful tool for regioselective functionalization, but its success on pyridazines is highly dependent on the directing group (DMG), the base, and the reaction conditions. The DMG coordinates to the lithium base, directing deprotonation to the adjacent position. [4] Troubleshooting & Optimization Strategies:
-
Choice of Directing Metalation Group (DMG): The effectiveness of a DMG is paramount. Halogens (Cl, Br) are particularly effective DMGs on the pyridazine ring. Amides, methoxy groups, and other traditional DMGs can also be used. [4]The position of the DMG dictates the site of metalation. A DMG at C3 will direct metalation to C4.
-
Base Selection is Critical: Standard alkyllithiums like n-BuLi can sometimes act as nucleophiles, adding to the electron-deficient pyridazine ring rather than acting as a base. [5][6] * Use Hindered Amide Bases: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often superior choices. [6]Their steric bulk minimizes the risk of nucleophilic addition and favors proton abstraction. [6] * Temperature Control: These reactions must be conducted at low temperatures (typically -78 °C) to prevent side reactions and ensure the kinetic stability of the lithiated intermediate.
-
Solvent and Additives:
-
Solvent: THF is the most common solvent.
-
Additives: The addition of TMEDA (tetramethylethylenediamine) can break down alkyllithium aggregates and increase the basicity of the system, often leading to cleaner and faster metalation.
-
Table: Common Directing Groups for Pyridazine DoM
| Directing Group (DMG) | Position of DMG | Site of Lithiation | Recommended Base | Typical Conditions |
| -Cl, -Br | C3 | C4 | LDA, LiTMP | THF, -78 °C |
| -OMe | C3 | C4 | s-BuLi/TMEDA | THF, -78 °C |
| -CONEt₂ | C4 | C3 or C5 | LDA, s-BuLi | THF, -78 °C |
Detailed Protocol: Regioselective DoM and Trapping of 3-Chloropyridazine
This protocol describes the selective lithiation at the C4 position, followed by quenching with an electrophile (iodine).
-
Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add 3-chloropyridazine (1.0 eq) and anhydrous THF (0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Prepare a solution of LDA (1.1 eq) in THF. Add the LDA solution dropwise to the pyridazine solution over 15 minutes, maintaining the temperature at -78 °C.
-
Stirring: Stir the resulting dark solution at -78 °C for 1 hour.
-
Electrophilic Quench: Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture.
-
Warm-up & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-chloro-4-iodopyridazine.
Section 2.3: Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction on a chloropyridazine is sluggish and gives a poor yield. How can I increase the reaction rate and efficiency?
A: The success of an SNAr reaction on pyridazine depends heavily on the position of the leaving group and the presence of any other substituents. The ring's electron-deficient nature generally makes it well-suited for SNAr.
Troubleshooting & Optimization Strategies:
-
Position of the Leaving Group: The rate of substitution is highly dependent on the location of the leaving group (e.g., -Cl, -F).
-
Most Reactive: Positions activated by both nitrogen atoms (C3 and C6) are the most electrophilic and thus the most reactive towards nucleophilic attack.
-
Less Reactive: Positions C4 and C5 are less activated and will react more slowly. If your leaving group is at C4 or C5, you may need more forcing conditions.
-
-
Activating Groups: An electron-withdrawing group (EWG) elsewhere on the ring can significantly increase the rate of reaction by stabilizing the negative charge of the Meisenheimer intermediate. For example, a nitro or cyano group at the C5 position would dramatically accelerate SNAr at the C3 position.
-
Reaction Conditions:
-
Solvent: Use polar aprotic solvents like DMF, DMSO, or NMP, which can stabilize the charged intermediate.
-
Temperature: Heating is often necessary. Microwave irradiation can sometimes dramatically reduce reaction times and improve yields.
-
Nucleophile: A stronger nucleophile will, of course, react faster. If using a weak nucleophile like an alcohol, consider converting it to the more nucleophilic alkoxide with a base like NaH.
-
Diagram: SNAr Reactivity on Halopyridazines
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. uwindsor.ca [uwindsor.ca]
Validation & Comparative
The Evolving Landscape of Pyridazine Therapeutics: A Comparative Analysis of 3-Chloro-6-(3-methoxyphenyl)pyridazine and Its Analogs
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its inherent physicochemical properties, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, make it a versatile core for the development of a wide array of therapeutic agents.[1][2] Among the myriad of pyridazine derivatives, 3-chloro-6-arylpyridazines have garnered significant attention for their potent and diverse biological activities, particularly in the realm of oncology.[3] This guide provides an in-depth comparative analysis of the biological activity of a representative member of this class, 3-Chloro-6-(3-methoxyphenyl)pyridazine, and its structurally related analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, the experimental methodologies used for their evaluation, and the molecular pathways they modulate.
The Core Moiety: this compound - A Foundation for Discovery
The parent compound, this compound, serves as a crucial starting point for the synthesis of a diverse library of biologically active molecules. The presence of the reactive chloro group at the 3-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to explore the chemical space and optimize biological activity. The 6-(3-methoxyphenyl) substituent also plays a critical role in target engagement, with the position of the methoxy group influencing the compound's electronic and steric properties.
While specific biological data for this compound is not extensively reported in isolation, its close analog, 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine, has been utilized as a key intermediate in the synthesis of potent anticancer agents.[3] This highlights the importance of the 6-arylpyridazine scaffold as a template for drug design.
Comparative Biological Activity: Insights from Analog Studies
The true potential of the this compound scaffold is revealed through the systematic evaluation of its analogs. By modifying both the 3-position of the pyridazine ring and the substituents on the 6-phenyl ring, researchers have unearthed potent compounds with significant therapeutic promise.
Modifications at the 3-Position of the Pyridazine Ring
A seminal study by Allam et al. (2020) provides a robust framework for understanding the impact of substitutions at the 3-position. Starting from the closely related intermediate 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine, a series of analogs were synthesized and evaluated for their anticancer activity against the NCI-60 panel of human cancer cell lines.[3]
Key Findings:
-
Hydrazinyl Intermediates: The initial substitution of the chloro group with hydrazine to form 6-(3,4-dimethoxyphenyl)pyridazin-3-yl)hydrazine served as a versatile precursor for further derivatization.
-
Carboxamide and Thiocarboxamide Analogs: The introduction of various substituted phenyl isocyanates and isothiocyanates to the hydrazinyl intermediate yielded a series of N-phenylhydrazine-1-carboxamide and -carbothioamide derivatives. Notably, compound 9e (N-(4-chlorophenyl)-2-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)hydrazine-1-carboxamide) exhibited remarkable broad-spectrum anticancer activity.[3]
Table 1: Anticancer Activity of Selected 3-Substituted-6-(3,4-dimethoxyphenyl)pyridazine Analogs [3]
| Compound | Modification at 3-position | Mean Growth Inhibition (%) at 10 µM (NCI-60) |
| 9a | -NH-CO-NH-phenyl | Moderate |
| 9e | -NH-CO-NH-(4-chlorophenyl) | High (Broad Spectrum) |
| 11a | -NH-CS-NH-phenyl | Moderate |
| 11e | -NH-CS-NH-(4-chlorophenyl) | High |
The data clearly indicates that the nature of the substituent at the 3-position significantly influences the anticancer potency. The presence of a 4-chlorophenyl group in both the carboxamide and thiocarboxamide series led to a substantial increase in activity, suggesting a favorable interaction with the biological target.
Modifications on the 6-Aryl Ring
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these pyridazine derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.
JNK1 Pathway Inhibition
The study by Allam et al. (2020) delved into the mechanism of action of their most potent compound, 9e . Their findings revealed that this compound acts as a potent inhibitor of the c-Jun N-terminal kinase 1 (JNK1) pathway.[3] JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is known to be involved in cellular responses to stress, and its dysregulation is implicated in various diseases, including cancer.
Caption: Inhibition of the JNK1 signaling pathway by Compound 9e.
The inhibition of JNK1 by these pyridazine analogs leads to the downregulation of downstream targets like c-Jun, ultimately resulting in the induction of apoptosis and a reduction in tumor growth. This targeted approach offers the potential for greater efficacy and reduced side effects compared to traditional chemotherapy.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the anticancer activity of these compounds relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
MTT Assay Protocol for Anticancer Screening
Objective: To determine the cytotoxic effect of pyridazine derivatives on cancer cell lines and calculate the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow of the MTT assay for cytotoxicity screening.
Conclusion and Future Directions
The 3-chloro-6-arylpyridazine scaffold, with this compound as a representative member, continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of its analogs reveals crucial structure-activity relationships, with modifications at both the 3-position of the pyridazine ring and the 6-aryl substituent profoundly influencing biological activity. The identification of the JNK1 pathway as a key molecular target for some of these compounds provides a strong rationale for their further development as targeted anticancer therapies.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive investigation of the impact of various substituents at different positions of the 6-phenyl ring is warranted to fine-tune the activity and selectivity of these compounds.
-
Exploration of other biological activities: While the focus has been predominantly on anticancer activity, the diverse pharmacological profile of pyridazines suggests that these analogs may hold promise for other therapeutic areas, such as anti-inflammatory and neuroprotective agents.
-
In vivo efficacy and safety profiling: Promising candidates identified from in vitro studies need to be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of the chemical space around the 3-chloro-6-arylpyridazine scaffold, guided by a deep understanding of their mechanism of action, holds the potential to deliver novel and effective treatments for a range of human diseases.
References
- Gomtsyan, A. (2012). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 4(11), 1387-1400.
- Allam, A. A., et al. (2020).
- Asif, M. (2014). A review on diverse biological activities of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 1-13.
- Siddiqui, N., et al. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry, 54, 72-79.
- Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
- Patel, K., et al. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridazines
For Researchers, Scientists, and Drug Development Professionals
The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of functionalized pyridazines; however, the coupling of chloropyridazines presents unique challenges. The inherent electron-deficient nature of the pyridazine ring and the strength of the C-Cl bond necessitate carefully optimized catalytic systems to achieve high efficiency.[1] This guide provides a comparative analysis of various catalysts for the Suzuki coupling of chloropyridazines, with a focus on palladium and nickel-based systems, to assist researchers in selecting the optimal conditions for their synthetic targets.
The Challenge of Chloropyridazine Coupling
The primary hurdle in the Suzuki coupling of chloropyridazines is the cleavage of the robust carbon-chlorine bond. This step, known as oxidative addition, is often the rate-determining step in the catalytic cycle.[1] The electron-withdrawing nature of the pyridazine ring further deactivates the C-Cl bond towards oxidative addition. Additionally, the nitrogen atoms of the pyridazine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[2] Overcoming these challenges requires the use of highly active and specialized catalyst systems.
Palladium-Based Catalysts: The Workhorse for Cross-Coupling
Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions.[3] The success of these systems for chloropyridazine coupling is critically dependent on the choice of ligand.
The Crucial Role of Phosphine Ligands
Bulky, electron-rich phosphine ligands are essential for facilitating the coupling of challenging substrates like chloropyridazines.[3] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[4][5] The steric bulk of the ligand can also help to prevent catalyst deactivation.[6]
Buchwald Biarylphosphine Ligands: This class of ligands, including SPhos, XPhos, and RuPhos, has proven to be highly effective for the Suzuki coupling of a wide range of heteroaryl chlorides.[3][7] Their effectiveness stems from their ability to create a sterically hindered and electron-rich environment around the palladium center, which accelerates the key steps of the catalytic cycle.[4][8]
N-Heterocyclic Carbenes (NHCs): NHCs are another important class of ligands for palladium-catalyzed cross-coupling. They form strong bonds with the palladium center, leading to highly stable and active catalysts.
Nickel-Based Catalysts: An Economical Alternative
As a more earth-abundant and cost-effective metal, nickel has emerged as an attractive alternative to palladium for cross-coupling reactions. Nickel catalysts have shown promise in the Suzuki coupling of chloropyridines and other heteroaryl chlorides.[9]
However, nickel-catalyzed Suzuki-Miyaura reactions can be sensitive to the substrate. For instance, while a nickel/dppf (1,1'-bis(diphenylphosphino)ferrocene) system is effective for the coupling of 3- and 4-chloropyridines, it is inhibited by 2-chloropyridine due to the formation of inactive dimeric nickel species.[9][10] This highlights the importance of careful ligand and substrate screening when developing nickel-catalyzed methods. For the selective monoarylation of dichloropyridines, a ligand screen revealed that PPh2Me and PPh3 provide high yield and selectivity.[11]
Comparative Performance of Catalytic Systems
The selection of the optimal catalyst system depends on the specific chloropyridazine substrate and the desired coupling partner. The following table summarizes representative data from the literature, comparing the performance of different catalytic systems.
| Catalyst System (mol%) | Ligand (mol%) | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | 6-Amino-3-chloropyridazine | Arylboronic acids | K₃PO₄ | Toluene or 1,4-Dioxane | 80-110 | 4-24 | High | [12] |
| PdCl₂(dppf) (2-5) | - | 6-Amino-3-chloropyridazine | Arylboronic acids | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 85-100 | 12-24 | Moderate to High | [12] |
| Pd(PPh₃)₄ (5) | - | 6-Amino-3-chloropyridazine | Phenylboronic acid | Na₂CO₃ (2M aq.) | Toluene | 110 | 20 | 35-65 | [12] |
| Ni(cod)₂ | PPh₂Me | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | MeCN | 80 | 24 | 85 (mono) | [11][13] |
| Ni(cod)₂ | PCy₃ | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | THF | 80 | 24 | 38 (di) | [11][13] |
Experimental Workflow and Catalytic Cycle
A generalized workflow for the Suzuki-Miyaura cross-coupling of chloropyridazines is depicted below, followed by a diagram of the catalytic cycle.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[3]
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[16][17]
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura cross-coupling of a chloropyridazine with an arylboronic acid, adapted from established procedures.[12][18]
Materials:
-
6-Amino-3-chloropyridazine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the 6-amino-3-chloropyridazine, arylboronic acid, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.[12]
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.[12]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[3][12]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12]
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 6-amino-3-arylpyridazine derivative.[1]
Conclusion
The Suzuki-Miyaura coupling of chloropyridazines is a highly valuable transformation for the synthesis of pharmaceutically relevant compounds. While the C-Cl bond activation is challenging, significant progress has been made through the development of sophisticated catalyst systems. The use of palladium catalysts with bulky, electron-rich phosphine ligands, such as SPhos, remains a highly reliable method. Nickel-based catalysts offer a more economical alternative, although their substrate scope may be more limited. By carefully considering the factors outlined in this guide and the available experimental data, researchers can make informed decisions to optimize their synthetic routes towards novel pyridazine derivatives.
References
- Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing).
- Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC - NIH.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing). Available at: [Link]
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine - Benchchem.
- Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines - Benchchem.
- Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross- coupling reactions by α-halo-N - The Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
-
Suzuki reaction - Wikipedia. Available at: [Link]
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyridines - Benchchem.
- A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyridines - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 9. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. www1.udel.edu [www1.udel.edu]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the Methoxy Group in Pyridazine Derivatives: Impact on Biological Activity
Introduction: The Strategic Role of Bioisosterism in Pyridazine-Based Drug Discovery
In the landscape of medicinal chemistry, the pyridazine nucleus stands out as a "privileged scaffold."[1] This six-membered aromatic ring with two adjacent nitrogen atoms is a cornerstone in the development of a multitude of therapeutic agents, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][4][5] The versatility of the pyridazine ring allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects.
A common substituent in these derivatives is the methoxy group (-OCH₃). While it can contribute favorably to binding through hydrogen bond acceptance and can enhance metabolic stability in certain positions, it is also frequently a site of metabolic lability (O-demethylation) and can impart specific electronic and conformational properties that may not be optimal for a given biological target. This is where the principle of bioisosterism becomes a critical tool in the drug designer's arsenal.
Bioisosterism is the strategic replacement of a functional group within a bioactive molecule with another group that retains similar physical or chemical properties, with the goal of creating a new compound with improved biological characteristics.[6][7][8] This strategy is employed to enhance potency, modulate selectivity, alter pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and reduce toxicity.[6] This guide provides a comparative analysis of common bioisosteric replacements for the methoxy group in pyridazine derivatives, supported by experimental data and protocols to illustrate the profound impact these subtle changes can have on biological activity.
The Methoxy Group: A Double-Edged Sword
Before exploring its replacements, it's crucial to understand the physicochemical contributions of the methoxy group.
-
Hydrogen Bond Acceptor: The oxygen atom can accept a hydrogen bond, which can be a critical interaction with a biological target.
-
Electronic Effects: It is an electron-donating group through resonance and electron-withdrawing through induction, influencing the overall electron density of the pyridazine ring.
-
Lipophilicity: It moderately increases the lipophilicity of a molecule, impacting its solubility and ability to cross cell membranes.
-
Metabolic Handle: The methyl group is susceptible to cytochrome P450-mediated O-demethylation, often leading to rapid metabolism and clearance, which can limit the drug's duration of action.[7]
The decision to replace a methoxy group is therefore a strategic one, aimed at preserving beneficial interactions while mitigating liabilities.
Comparative Analysis of Methoxy Group Bioisosteres in Pyridazine Scaffolds
The selection of a bioisostere is a hypothesis-driven process. A researcher might replace -OCH₃ with a trifluoromethyl group (-CF₃) to block metabolism and increase lipophilicity, or with a hydroxyl group (-OH) to introduce a hydrogen bond donor. The following sections compare common replacements and their observed effects.
Classical Bioisosteres: Mimicking Size and Electronic Properties
Classical bioisosteres are atoms or groups that share the same valency and have similar sizes.
-
Hydroxyl (-OH): Replacing -OCH₃ with -OH reduces steric bulk and introduces a hydrogen bond-donating capability, in addition to retaining a hydrogen bond acceptor. This can lead to new, potent interactions with the target protein. However, it can also introduce a new site for glucuronidation or sulfation, potentially altering the metabolic profile.
-
Amino (-NH₂): The amino group is smaller than the methoxy group and is a potent hydrogen bond donor and a weaker acceptor. Its basicity can introduce a positive charge at physiological pH, which can be leveraged for salt formation (improving solubility) or to form ionic bonds with acidic residues in the target.
-
Halogens (Fluorine -F, Chlorine -Cl):
-
Fluorine: Often considered a close bioisostere for hydrogen, it can also serve as a replacement for a hydroxyl or methoxy group. It is highly electronegative, a weak hydrogen bond acceptor, and can significantly alter the pKa of nearby functional groups. Crucially, replacing a methoxy group with fluorine can block metabolism at that site and often improves membrane permeability.
-
Chlorine: Larger than fluorine, it increases lipophilicity more significantly and can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.
-
Non-Classical Bioisosteres: Diverse Functionality
Non-classical bioisosteres do not share the same valency but produce similar biological activity by mimicking the steric, electronic, or other physicochemical properties of the original group.[3]
-
Trifluoromethyl (-CF₃): This is a very common replacement for a methoxy or methyl group. It is a strong electron-withdrawing group, is metabolically stable, and is significantly more lipophilic. It can act as a weak hydrogen bond acceptor. Its bulk is larger than a methoxy group and can be used to probe steric tolerance in a binding pocket.
-
Cyano (-CN): The cyano group is a linear, polar, and strong electron-withdrawing group. It can act as a hydrogen bond acceptor. Its small size makes it a useful probe for exploring narrow binding channels.
-
Small Alkyl Groups (e.g., -CH₃): Replacing -OCH₃ with -CH₃ removes the hydrogen bond accepting oxygen atom and slightly increases lipophilicity. This is a key experiment to determine if the hydrogen bond accepting capability of the methoxy oxygen is essential for activity.
Data Presentation: Impact of Bioisosteric Replacement on Activity
The following table summarizes hypothetical but representative data based on common findings in medicinal chemistry literature, illustrating the impact of bioisosteric replacement on the activity of a pyridazine derivative targeting a generic kinase.
| Compound ID | R Group (Bioisostere) | Physicochemical Change vs. -OCH₃ | Kinase IC₅₀ (µM) | Rationale / Interpretation |
| PDZ-OMe | -OCH₃ (Parent) | Baseline | 1.5 | The parent compound with a methoxy group shows moderate activity. |
| PDZ-OH | -OH | Smaller, H-bond donor/acceptor | 0.8 | Improved activity suggests a beneficial H-bond donor interaction is possible, or the smaller size is preferred. |
| PDZ-F | -F | Smaller, weak H-bond acceptor | 2.5 | Reduced activity indicates the H-bond accepting strength of the methoxy oxygen was important for binding. |
| PDZ-Cl | -Cl | More lipophilic, larger, H-bond acceptor | 1.2 | Similar activity suggests the pocket can tolerate more bulk and that lipophilicity is not a primary driver. |
| PDZ-CF₃ | -CF₃ | More lipophilic, electron-withdrawing | 5.0 | Loss of activity likely due to unfavorable steric bulk or the strong electron-withdrawing nature altering ring electronics. |
| PDZ-CN | -CN | Linear, polar, H-bond acceptor | 1.8 | Similar activity suggests the H-bond acceptor is key, but the electronic perturbation has a minor negative effect. |
| PDZ-Me | -CH₃ | Non-polar, no H-bond acceptor | >20 | Complete loss of activity strongly confirms that the oxygen atom's H-bond accepting role is essential for target engagement. |
Experimental Workflows & Protocols
To validate the hypotheses generated from a bioisosteric replacement strategy, robust synthesis and biological evaluation are required.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of substituted pyridazine derivatives.
Protocol 1: Synthesis of a 3-Methoxy-6-phenylpyridazine
This protocol describes a common route for synthesizing pyridazine derivatives, which can be adapted to introduce various bioisosteres.
Expertise & Causality: This two-step approach is efficient. The initial cyclocondensation is a robust method for forming the pyridazine core. The subsequent chlorination and nucleophilic substitution provide a versatile intermediate (the chloro-pyridazine) that can be reacted with a wide range of nucleophiles (e.g., sodium methoxide for the methoxy group, sodium hydroxide for the hydroxyl group, ammonia for the amino group) to generate a library of bioisosteres for SAR studies.
Self-Validating System:
-
Step 1-3: Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 4: The formation of the product is confirmed by a change in melting point and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Step 5-7: The second step's progress is also monitored by TLC.
-
Step 8: The final product's identity and purity are rigorously confirmed by NMR, Mass Spectrometry, and HPLC. Purity of >95% is required for biological testing.
Methodology:
-
Cyclocondensation:
-
To a solution of β-benzoylpropionic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Aromatization/Chlorination:
-
Suspend the dihydropyridazinone (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).
-
Heat the mixture to 100 °C for 3 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, 3-chloro-6-phenylpyridazine, with dichloromethane. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
-
Nucleophilic Substitution (Methoxylation):
-
Dissolve the 3-chloro-6-phenylpyridazine (1.0 eq) in dry methanol.
-
Add sodium methoxide (1.5 eq) and reflux the mixture for 2-4 hours. Monitor by TLC.
-
Cool the reaction, evaporate the solvent, and partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to afford the final 3-methoxy-6-phenylpyridazine.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Diagram: Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol provides a quantitative measure of the antimicrobial potency of the synthesized pyridazine derivatives.[9][10]
Expertise & Causality: The broth microdilution method is a standardized and high-throughput way to determine the MIC of a compound.[9] Using the 0.5 McFarland standard ensures a consistent starting concentration of bacteria, which is critical for reproducibility.[9] Including positive (standard antibiotic) and negative (no drug) controls is essential to validate the assay results. The use of a viability indicator like resazurin provides a clear, colorimetric readout, minimizing subjective interpretation.
Self-Validating System:
-
Negative Control (Vehicle Only): Must show robust bacterial growth. This validates that the medium and conditions support growth and that the solvent (e.g., DMSO) is not inhibitory at the concentration used.
-
Positive Control (Standard Antibiotic, e.g., Gentamicin): Must show inhibition at its known MIC range. This validates that the bacterial strain is susceptible and the assay is performing correctly.[10]
-
Reproducibility: The assay should be performed in triplicate to ensure the results are consistent and statistically significant.
Methodology:
-
Preparation:
-
Prepare stock solutions of the synthesized pyridazine derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of the test compound stock solution (appropriately diluted in MHB) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and bacteria, no compound). Well 12 will be the sterility control (broth only).
-
-
Inoculation:
-
Prepare a bacterial suspension from an overnight culture adjusted to the 0.5 McFarland turbidity standard.[9] Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
(Optional) Add 20 µL of a resazurin solution and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.
-
Conclusion and Future Outlook
The bioisosteric replacement of a methoxy group is a powerful strategy in the optimization of pyridazine-based drug candidates. As demonstrated, this seemingly minor structural modification can profoundly influence biological activity by altering key parameters such as hydrogen bonding, steric interactions, electronics, and metabolic stability. A systematic approach, combining rational design with robust synthetic protocols and quantitative biological assays, is essential for successfully navigating the complex structure-activity relationships. The insights gained from these studies not only lead to the optimization of a specific chemical series but also contribute to a broader understanding of the molecular interactions that govern therapeutic efficacy, guiding the future design of novel and more effective pyridazine-based medicines.
References
- BenchChem. (2025). Application Note: Protocol for Testing the Antimicrobial Efficacy of New Pyridazine Compounds.
-
ResearchGate. (n.d.). The synthesis of pyridazine classical bioisostere cycloadducts 5a–c to 8a–c (via cycloaddition reactions with symmetrically substituted dipolarophiles). Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Activity Screening of Novel Pyridazine Derivatives.
-
Encyclopedia.pub. (2023). Characterization of Pyridazine Bioisosteres and Their Effects. Available from: [Link]
-
PubMed. (n.d.). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Available from: [Link]
-
Bentham Science. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Available from: [Link]
-
MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Available from: [Link]
- BenchChem. (2025). The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). GSC Biological and Pharmaceutical Sciences.
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. Available from: [Link]
-
ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Available from: [Link]
-
National Institutes of Health. (n.d.). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]
-
PubMed. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Available from: [Link]
-
PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Available from: [Link]
-
American Chemical Society. (1996). Bioisosterism: A Rational Approach in Drug Design. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. sarpublication.com [sarpublication.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. mch.estranky.sk [mch.estranky.sk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Efficacy Analysis of 3-Chloro-6-(3-methoxyphenyl)pyridazine-Derived Drugs Against Existing Treatments
In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and improved safety profiles is perpetual. Among the myriad of heterocyclic scaffolds, the pyridazine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of 3-Chloro-6-(3-methoxyphenyl)pyridazine-derived drugs with existing treatments in key therapeutic areas: oncology, cardiovascular disease, and inflammation. By synthesizing preclinical and clinical data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this promising class of compounds.
The Therapeutic Promise of the Pyridazine Scaffold
The this compound moiety serves as a versatile building block in medicinal chemistry, allowing for diverse substitutions that can be fine-tuned to interact with specific biological targets. This structural flexibility has led to the development of derivatives with potent activities across a range of diseases, positioning them as compelling alternatives to current standards of care. This guide will delve into the mechanistic underpinnings and comparative efficacy of these derivatives in three critical areas of unmet medical need.
Anticancer Efficacy: Targeting Key Kinases in Cell Proliferation
Cancer remains a leading cause of mortality worldwide, necessitating the development of more effective and less toxic therapeutic agents.[1] Several 3,6-disubstituted pyridazine derivatives have demonstrated significant antiproliferative activity by targeting key kinases involved in cancer cell survival and proliferation, such as c-Jun N-terminal kinase-1 (JNK1) and cyclin-dependent kinase 2 (CDK2).[2][3]
Mechanism of Action: JNK1 and CDK2 Inhibition
The anticancer effects of these pyridazine derivatives are largely attributed to their ability to induce apoptosis and cause cell cycle arrest.[3] Structurally related 3,6-disubstituted pyridazine compounds have been identified as potent preclinical candidates that function by targeting the JNK1 signaling pathway, which is crucial for cancer cell survival and proliferation.[4] By inhibiting JNK1, these compounds can downregulate the expression of downstream targets like c-Jun and c-Fos, leading to a restoration of p53 activity and subsequent apoptosis.[2]
Furthermore, certain pyridazine derivatives have been shown to be potent inhibitors of CDK2, a key regulator of the cell cycle.[3] Inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and preventing the uncontrolled proliferation of cancer cells.
Signaling Pathway of JNK1 Inhibition by Pyridazine Derivatives
Caption: Inhibition of the JNK1 signaling pathway by pyridazine derivatives.
Comparative In Vitro Efficacy
The antiproliferative activity of 3,6-disubstituted pyridazine derivatives has been evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Pyridazine Derivative (9e) | A498 (Renal Cancer) | Not explicitly stated, but 97.91% inhibition | [2][5] |
| Pyridazine Derivative (9e) | T-47D (Breast Cancer) | Not explicitly stated, but 79.98% inhibition | [2][5] |
| Pyridazine Derivative (11m) | T-47D (Breast Cancer) | 0.43 ± 0.01 | [3] |
| Pyridazine Derivative (11m) | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [3] |
| Doxorubicin | T-47D (Breast Cancer) | ~1-2 | [6][7] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | ~0.5-1 | [6][7] |
| Roscovitine (CDK Inhibitor) | T-47D (Breast Cancer) | ~15-20 | [8] |
| Roscovitine (CDK Inhibitor) | MDA-MB-231 (Breast Cancer) | 15 | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
The data suggests that specific pyridazine derivatives, such as compound 11m , exhibit sub-micromolar potency against breast cancer cell lines, potentially surpassing the efficacy of the established CDK inhibitor, roscovitine, and showing comparable or superior potency to doxorubicin in certain contexts.[3]
In Vivo Anticancer Efficacy
Preclinical in vivo studies are crucial for validating the therapeutic potential of novel drug candidates. The Ehrlich ascites carcinoma (EAC) model in mice is a commonly used solid tumor model for evaluating the in vivo efficacy of anticancer agents.[10][11][12][13]
In a study investigating a novel 3,6-disubstituted pyridazine derivative (compound 9e), administration of the compound at two dose levels resulted in a significant reduction in the mean tumor volume in the EAC solid tumor model.[2] This reduction in tumor size was accompanied by the induction of necrosis within the tumor tissue, without any observable signs of toxicity in the treated animals.[2]
Experimental Protocol: In Vivo Tumor Model (Ehrlich Ascites Carcinoma)
-
Cell Culture: Ehrlich ascites carcinoma cells are maintained by serial intraperitoneal (i.p.) passage in Swiss albino mice.
-
Tumor Induction: A suspension of EAC cells (typically 2.5 x 10^6 cells) is injected subcutaneously into the right thigh of the experimental mice.
-
Treatment: After 24 hours of tumor inoculation, the test compound (pyridazine derivative) and a standard drug (e.g., doxorubicin) are administered daily for a specified period (e.g., 9 days) at predetermined doses. A control group receives the vehicle.
-
Tumor Volume Measurement: Tumor volume is measured every other day using a digital caliper, and the volume is calculated using the formula: V = 0.52 × a × b^2 (where 'a' is the major axis and 'b' is the minor axis).
-
Endpoint Analysis: At the end of the treatment period, the mice are sacrificed, and the tumors are excised, weighed, and processed for histopathological analysis to assess the extent of necrosis.
Experimental Workflow: In Vivo Anticancer Efficacy
Caption: Workflow for in vivo anticancer efficacy testing.
Cardiovascular Applications: Novel Vasodilators
Cardiovascular diseases are a major global health concern, and the development of effective vasodilators is crucial for managing conditions like hypertension.[1] Pyridazin-3(2H)-one derivatives have emerged as a promising class of vasodilators, with some compounds demonstrating superior potency compared to the established drug, hydralazine.[8]
Mechanism of Action: PDE Inhibition and eNOS Modulation
The vasodilatory effects of pyridazinone derivatives are often attributed to their ability to inhibit phosphodiesterase (PDE) enzymes.[1] PDE inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[1]
More recent studies have also implicated the modulation of endothelial nitric oxide synthase (eNOS) in the vasodilatory mechanism of some pyridazin-3-one derivatives. These compounds can increase the expression of eNOS mRNA, leading to enhanced production of nitric oxide (NO), a potent vasodilator.
Mechanism of Vasodilation by Pyridazinone Derivatives
Caption: Workflow for the isolated rat thoracic aorta vasorelaxation assay.
Anti-inflammatory Potential: A Multi-pronged Approach
Inflammation is a complex biological response implicated in a wide range of diseases. Pyridazine derivatives have demonstrated promising anti-inflammatory properties through multiple mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines. [9][14][15]
Mechanism of Action: COX-2 Inhibition and Cytokine Suppression
Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some pyridazine derivatives can selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. [16][17][18][19] Furthermore, these compounds have been shown to reduce the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. [15][20]This dual action of inhibiting both the enzymatic and cytokine-mediated pathways of inflammation makes pyridazine derivatives particularly attractive as anti-inflammatory agents.
Comparative In Vitro Anti-inflammatory Efficacy
The anti-inflammatory efficacy of novel pyrazole-pyridazine hybrids has been compared to the selective COX-2 inhibitor, celecoxib.
| Compound/Drug | Target | IC50 (µM) | % Inhibition of TNF-α (at 50 µM) | % Inhibition of IL-6 (at 50 µM) | Reference |
| Pyrazole-pyridazine (5f) | COX-2 | 1.50 | 48% | 62% | [15] |
| Pyrazole-pyridazine (6f) | COX-2 | 1.15 | 70% | 78% | [15] |
| Celecoxib | COX-2 | ~1.1-2.0 | 75% | 83% | [15] |
The data indicates that certain pyrazole-pyridazine hybrids exhibit COX-2 inhibitory activity comparable to or even exceeding that of celecoxib. [15]Additionally, they demonstrate a significant ability to suppress the production of key pro-inflammatory cytokines. [15] Experimental Protocol: LPS-Induced Cytokine Release in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium and seeded into 24-well plates.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound (pyridazine derivative) or a standard drug (e.g., celecoxib) for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.
Experimental Workflow: Cytokine Release Assay
Caption: Workflow for the LPS-induced cytokine release assay.
Potential in Inflammatory Pain: CB2 Receptor Agonism
Beyond their effects on COX enzymes and cytokines, certain 3-amino-6-aryl-pyridazine derivatives have been identified as potent and selective agonists of the cannabinoid 2 (CB2) receptor. [5]The CB2 receptor is a promising therapeutic target for the treatment of inflammatory and neuropathic pain, as its activation can modulate immune cell function and reduce inflammation without the psychoactive side effects associated with CB1 receptor activation.
The identification of pyridazine derivatives as CB2 agonists opens up a new avenue for the development of novel analgesics for inflammatory pain, offering a potential alternative to traditional NSAIDs and opioids. [2][19][21][22]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of therapeutic agents with diverse pharmacological activities. In oncology, these compounds have demonstrated potent antiproliferative effects through the inhibition of key kinases like JNK1 and CDK2, with in vitro and in vivo data suggesting comparable or superior efficacy to some existing treatments. In the cardiovascular arena, pyridazinone derivatives have emerged as powerful vasodilators, significantly outperforming hydralazine in preclinical models through mechanisms involving PDE inhibition and eNOS modulation. Furthermore, their anti-inflammatory potential is underscored by their dual action as COX-2 inhibitors and suppressors of pro-inflammatory cytokines, as well as their novel activity as CB2 receptor agonists for the management of inflammatory pain.
While the preclinical data is compelling, further research is warranted to fully elucidate the therapeutic potential of these compounds. Head-to-head clinical trials are necessary to definitively establish their efficacy and safety in comparison to the current standards of care in various disease indications. The continued exploration of the structure-activity relationships of the pyridazine core will undoubtedly lead to the discovery of even more potent and selective drug candidates, heralding a new era of targeted therapies for a multitude of diseases.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. Available at: [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Available at: [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. National Institutes of Health. Available at: [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
-
Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. National Institutes of Health. Available at: [Link]
-
Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer. National Institutes of Health. Available at: [Link]
-
Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ResearchGate. Available at: [Link]
-
Chemical structure for some 3,6‐disubstituted pyridazine derivatives... ResearchGate. Available at: [Link]
-
A Review on Pyridazinone Ring Containing Various Cardioactive Agents. SpringerLink. Available at: [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
-
Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. Brieflands. Available at: [Link]
-
Effect of hydralazine on tension and membrane potential in the rat caudal artery. PubMed. Available at: [Link]
-
In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. PubMed Central. Available at: [Link]
-
Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. Available at: [Link]
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]
-
Analgesics: Functions, Usage Guidelines, and Side Effects. Siloam Hospitals. Available at: [Link]
-
MTT (Assay protocol). Protocols.io. Available at: [Link]
-
Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI. Available at: [Link]
-
Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. PubMed Central. Available at: [Link]
-
Roscovitine regulates invasive breast cancer cell (MDA-MB231) proliferation and survival through cell cycle regulatory protein cdk5. PubMed. Available at: [Link]
- MTT Cell Assay Protocol. Unknown Source.
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. Available at: [Link]
-
Ehrlich ascites tumor – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Thalassemia International Standards. Available at: [Link]
-
Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. Wiley Online Library. Available at: [Link]
-
Rodent Hot Plate Pain Assay. Maze Engineers. Available at: [Link]
-
From rat aorta to resistance arteries: measuring vascular contractility. REPROCELL. Available at: [Link]
-
Original Article Iloprost relaxes phenylephrine-precontracted rat aortic rings. e-Century Publishing Corporation. Available at: [Link]
-
Analgesic. Wikipedia. Available at: [Link]
-
The Anticancer Efficacy of Plasma-Oxidized Saline (POS) in the Ehrlich Ascites Carcinoma Model In Vitro and In Vivo. MDPI. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. ResearchGate. Available at: [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf. Available at: [Link]
-
Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. Available at: [Link]
-
Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway. PubMed Central. Available at: [Link]
- Analgesia Hot Pl
-
Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant. KoreaMed Synapse. Available at: [Link]
-
Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway. PubMed. Available at: [Link]
-
Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. National Institutes of Health. Available at: [Link]
-
Pharmacological methods of pain management. Dove Medical Press. Available at: [Link]
-
Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pain Management Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hot plate test [panlab.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Features and applications of Ehrlich tumor model in cancer studies: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. reprocell.com [reprocell.com]
- 18. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. siloamhospitals.com [siloamhospitals.com]
- 22. Analgesic - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Chloro-6-(3-methoxyphenyl)pyridazine
For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 3-Chloro-6-(3-methoxyphenyl)pyridazine, a key heterocyclic compound. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in scientific integrity and authoritative standards.
The Criticality of Method Validation in Pharmaceutical Analysis
Before its introduction into routine use, any analytical procedure must undergo validation to ensure its suitability for the intended purpose. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This process is not merely a regulatory checkbox but a fundamental scientific activity that ensures the reliability, consistency, and accuracy of analytical data. For a molecule like this compound, which may serve as a crucial intermediate in the synthesis of novel therapeutics, precise and accurate quantification is paramount for process control, stability testing, and ultimately, patient safety.
This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, given its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds like many pyridazine derivatives.[2][3] We will also briefly discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a potential alternative, highlighting its advantages and limitations in this context.
High-Performance Liquid Chromatography (HPLC): A Deep Dive into Method Validation
A stability-indicating HPLC method was developed and validated for the quantification of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4]
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of the validation process, demonstrating the interdependence of various validation parameters.
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Pyridazine-Based Haptens
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and technical framework for evaluating the cross-reactivity of antibodies developed against pyridazine-based haptens. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to antibody characterization.
The Imperative of Specificity: Understanding Pyridazine Haptens
Pyridazine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities.[1][2] When developing immunoassays for these small molecules—be it for therapeutic drug monitoring, pharmacokinetic studies, or environmental analysis—the antibody's performance is paramount. Small molecules, termed haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response.[3] This process, however, introduces the critical challenge of ensuring the resulting antibodies bind specifically to the target pyridazine molecule and not to structurally similar compounds.
Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different but structurally similar molecule.[4] This can lead to false positives, inaccurate quantification, and ultimately, compromised assay results.[5] Therefore, a rigorous cross-reactivity study is not merely a validation step but the cornerstone of a reliable immunoassay.
The Logic of Hapten Design and Immune Recognition
The design of the hapten-carrier conjugate dictates the specificity of the antibody response. The site at which the linker is attached to the hapten is crucial; it should be at a position that leaves the most unique structural motifs of the pyridazine ring and its key substituents exposed to the immune system.[6]
Caption: Workflow for a competitive ELISA experiment.
Detailed Experimental Protocol: Competitive ELISA
-
Antibody Coating: Dilute the anti-pyridazine antibody to 1-10 µg/mL in a coating buffer (e.g., pH 9.6 carbonate-bicarbonate buffer). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C. [7]2. Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to block any remaining protein-binding sites. Incubate for 1-2 hours at 37°C. [7]4. Competition Reaction:
-
Prepare serial dilutions of the target pyridazine hapten (standard curve) and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed, optimized concentration of a pyridazine-enzyme conjugate (e.g., Pyridazine-HRP). Incubate for 1 hour at 37°C.
-
Transfer 100 µL of this mixture to the corresponding wells of the antibody-coated plate. [8]5. Incubation and Washing: Incubate the plate for 1-2 hours at 37°C. Discard the solution and wash the plate five times as described in step 2.
-
-
Signal Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping and Reading: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. Read the absorbance at 450 nm using a microplate reader.
Method 2: Surface Plasmon Resonance (SPR) - The Gold Standard for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including association (kₐ) and dissociation (kₑ) rates. [9][10]From these rates, the equilibrium dissociation constant (Kₗ), a direct measure of binding affinity, can be calculated. This level of detail is invaluable for distinguishing subtle differences in binding strength between the target analyte and cross-reactants.
Caption: Principle of an SPR binding experiment.
Conceptual Experimental Protocol: SPR Analysis
-
Surface Preparation: The anti-pyridazine antibody (ligand) is immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: A solution containing the pyridazine hapten or a potential cross-reactant (analyte) is flowed over the chip surface at various concentrations.
-
Association: The binding of the analyte to the immobilized antibody is monitored in real-time, generating an association curve. [9]4. Dissociation: The analyte solution is replaced with a continuous flow of buffer, and the dissociation of the analyte from the antibody is monitored, generating a dissociation curve. [9]5. Regeneration: A regeneration solution (e.g., low pH glycine-HCl) is injected to strip all bound analyte from the antibody, preparing the surface for the next cycle. [11]6. Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₗ. [12]
Data Interpretation: A Comparative Guide
The objective is to compare the antibody's response to the target pyridazine with its response to other structurally related compounds.
ELISA Data Analysis
For each compound tested, plot the percentage of inhibition versus the log of the concentration and fit a four-parameter logistic curve to determine the IC50 value.
Cross-Reactivity (CR%) Calculation: The cross-reactivity is calculated relative to the target analyte. [13] CR (%) = (IC50 of Target Pyridazine / IC50 of Test Compound) x 100
Table 1: Hypothetical Competitive ELISA Cross-Reactivity Data
| Compound Tested | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Pyridazine Target (PZ-1) | [Target Structure] | 1.5 | 100% |
| Pyridazine Metabolite (PZ-M1) | [Metabolite Structure] | 12.0 | 12.5% |
| Structural Analog (SA-1) | [Analog Structure 1] | 250.0 | 0.6% |
| Unrelated Compound (UC-1) | [Unrelated Structure] | > 10,000 | < 0.015% |
This table presents hypothetical data for illustrative purposes.
Interpretation: The antibody exhibits high specificity for the target pyridazine (PZ-1). It shows moderate cross-reactivity with a key metabolite (PZ-M1), which may be acceptable or require consideration depending on the assay's purpose. The cross-reactivity with a structural analog and an unrelated compound is negligible, indicating excellent selectivity against these molecules. [14]
SPR Data Analysis
SPR provides a more nuanced view by dissecting the binding into on-rates and off-rates.
Table 2: Hypothetical SPR Kinetic and Affinity Data
| Compound Tested | kₐ (1/Ms) | kₑ (1/s) | Kₗ (nM) | Interpretation |
| Pyridazine Target (PZ-1) | 1.2 x 10⁵ | 1.8 x 10⁻⁴ | 1.5 | Strong, stable binding |
| Pyridazine Metabolite (PZ-M1) | 1.1 x 10⁵ | 1.5 x 10⁻³ | 13.6 | Similar on-rate, but faster off-rate (less stable complex) |
| Structural Analog (SA-1) | 5.5 x 10³ | 1.4 x 10⁻³ | 255 | Slower on-rate and faster off-rate (weak, transient binding) |
| Unrelated Compound (UC-1) | No Binding Detected | N/A | N/A | No measurable interaction |
This table presents hypothetical data for illustrative purposes.
Interpretation: The SPR data corroborates the ELISA results but adds significant depth. The 10-fold faster dissociation rate (kₑ) for the metabolite (PZ-M1) compared to the target (PZ-1) is the primary driver of its lower affinity (higher Kₗ). [12]This kinetic insight is critical for predicting how these molecules will behave in dynamic systems and for optimizing assay wash steps. The very slow association rate for the structural analog (SA-1) indicates a poor fit in the antibody's binding site.
Conclusion and Authoritative Recommendations
A comprehensive cross-reactivity assessment is non-negotiable for the development of robust immunoassays for pyridazine-based haptens.
-
Trustworthiness through Orthogonality: Employing both competitive ELISA and SPR provides a self-validating system. ELISA offers high-throughput screening against a broad panel of compounds, while SPR delivers high-resolution kinetic data on key cross-reactants.
-
Causality in Design: The specificity profile of an antibody is directly linked to the initial hapten design. A thoughtful conjugation strategy that exposes the most unique epitopes of the pyridazine molecule is the first and most critical step toward generating a highly specific antibody. [15]* Beyond Percentages: While CR% is a standard metric, it should not be viewed in isolation. Understanding the kinetic basis of cross-reactivity via SPR can inform assay design (e.g., incubation times, wash stringency) to minimize the impact of even low-affinity, non-specific interactions.
By integrating these principles and methodologies, researchers can confidently characterize the performance of their anti-pyridazine antibodies, ensuring the development of accurate, specific, and reliable immunoassays for research and diagnostic applications.
References
-
Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. PubMed Central. Available at: [Link]
-
Anti-hapten Antibody Problems. Aptamer Group. Available at: [Link]
-
Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed. Available at: [Link]
-
Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. Available at: [Link]
-
Specificity and Cross-Reactivity. NCBI Bookshelf. Available at: [Link]
-
Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. ACS Publications. Available at: [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]
-
Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. PubMed. Available at: [Link]
-
Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]
-
SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. Available at: [Link]
-
Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. PubMed. Available at: [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at: [Link]
-
Difference between antibody specificity and selectivity. Aeonian Biotech. Available at: [Link]
-
Hapten Design, Modification and Preparation of Artificial Antigens. ResearchGate. Available at: [Link]
-
The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. Available at: [Link]
-
Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. Available at: [Link]
-
The principle and method of ELISA. MBL Life Science. Available at: [Link]
-
Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Measuring Antibody–Antigen Binding Kinetics Using Surface Plasmon Resonance. ResearchGate. Available at: [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]
-
Antibody Specificity and Selectivity for Precision in Research. Biointron. Available at: [Link]
-
Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Molecular Biosciences. Available at: [Link]
-
Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. aptamergroup.com [aptamergroup.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 10. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 11. researchgate.net [researchgate.net]
- 12. rapidnovor.com [rapidnovor.com]
- 13. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Difference between antibody specificity and selectivity - Aeonian Biotech [aeonianbiotech.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and dipole-dipole interactions, make it an attractive core for the design of novel therapeutic agents.[3] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of recently developed pyridazine compounds, with a focus on their anticancer properties. We will delve into the experimental data supporting their activity, the methodologies used for their evaluation, and the molecular pathways they target.
The Rationale for Pyridazine-Based Drug Discovery
The structural features of the pyridazine ring allow it to serve as a bioisosteric replacement for other aromatic systems, often leading to improved pharmacological profiles.[3] This has led to the development of pyridazine-containing drugs with a wide range of therapeutic applications, including cardiotonic agents like pimobendan and anti-inflammatory drugs such as emorfozan.[2] In the realm of oncology, pyridazine derivatives have demonstrated significant potential by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4]
In Vitro Efficacy: A Look at Cytotoxicity
The initial screening of novel anticancer compounds typically involves evaluating their cytotoxic effects against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]
Several novel pyridazine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, certain pyrrolo[1,2-b]pyridazines have shown dose- and time-dependent cytotoxic effects, particularly against colon cancer cells (LoVo).[6] Similarly, other synthesized pyridazine derivatives have exhibited significant activity against breast (MCF-7), liver (HEPG2), and colon (HCT) cancer cell lines.[7]
Here, we compare the in vitro efficacy of representative pyridazine compounds from recent studies:
| Compound Class | Target Cancer Cell Line(s) | Key Findings (IC50 values) | Reference(s) |
| N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids | Murine P815 mastocytoma | Compound 5b showed an IC50 of 0.40 µg/mL. | [8] |
| Pyrrolo[1,2-b]pyridazines | Human colon adenocarcinoma (LoVo), Human ovary adenocarcinoma (SK-OV-3), Human breast adenocarcinoma (MCF-7) | Compounds 5a, 2c, and 5f displayed the highest anti-tumor activity, especially against colon cancer cells. | [6] |
| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines with sulfonamides | Human lung carcinoma (A-549), Human glioblastoma (Hs-683), Human breast adenocarcinoma (MCF-7), Human melanoma (SK-MEL-28), Murine melanoma (B16-F10) | Compounds 4e and 4f exhibited excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM. | [9] |
| 3,6-disubstituted Pyridazines | NCI-60 human tumor cell lines | Compound 9e showed the highest growth inhibition against most of the NCI-60 cell lines. | [10] |
| Pyridazinone-based diarylurea derivatives | Various (NCI-60 panel) | Compounds 8f, 10l, and 17a demonstrated significant growth inhibition (62.21% to 100.14%) against melanoma, NSCLC, prostate, and colon cancer. | [11] |
From the Benchtop to Preclinical Models: In Vivo Efficacy
Promising results from in vitro studies are the gateway to more complex and informative in vivo investigations. Animal models, such as xenografts and the Ehrlich ascites carcinoma (EAC) model, are crucial for evaluating the therapeutic potential and toxicity of novel compounds in a living system.[11][12]
The Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a valuable tool in cancer research due to its rapid tumor growth and ease of evaluation of antitumor agents.[12][13] This model has been instrumental in demonstrating the in vivo anticancer activity of several pyridazine derivatives. For example, a series of 3,6-disubstituted pyridazine derivatives were evaluated in an EAC solid tumor model, where a notable reduction in mean tumor volume was observed.[10]
Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a more clinically relevant setting to assess anticancer efficacy.[12] A notable example is the use of the NCI-H1581 human non-small cell lung cancer xenograft model, which is characterized by FGFR1 amplification.[14][15] A pyrazolo[3,4-d]pyridazinone derivative, acting as a covalent FGFR inhibitor, demonstrated a significant tumor growth inhibition of 91.6% in this model.[14][16]
Here is a summary of the in vivo efficacy of selected pyridazine compounds:
| Compound/Derivative | In Vivo Model | Dosing | Key Finding(s) | Reference(s) |
| 3,6-disubstituted pyridazine (Compound 9e) | Ehrlich ascites carcinoma solid tumor | 30 mg/kg | Reduction in mean tumor volume and induction of necrosis. | [10] |
| Pyrazolo[3,4-d]pyridazinone derivative | NCI-H1581 (FGFR1-amplified NSCLC) xenograft | 50 mg/kg | Tumor Growth Inhibition (TGI) of 91.6%. | [14][16] |
| Pyridazine derivatives (Compounds 4a, b, 6a, b) | Ehrlich's ascites carcinoma (EAC) solid tumor | Not specified | Showed cytotoxic activity comparable to the reference drug imatinib. | [4] |
| Pyridopyrazolopyrimidine (Compound 4 and 6a) | Ehrlich ascites carcinoma | Not specified | Potent in vivo anticancer activity with tumor growth inhibition of 47.62% and 47.86%, respectively. | [2][17] |
Unraveling the Mechanism: Targeting Key Signaling Pathways
The anticancer effects of these novel pyridazine compounds are rooted in their ability to modulate specific molecular targets and signaling pathways that are critical for tumor growth and survival.
Inhibition of JNK1 Pathway
The c-Jun N-terminal kinase 1 (JNK1) is a key player in cellular responses to stress and is implicated in cancer cell proliferation and survival. A series of 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway. The most active compound, 9e, was found to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form in tumors.[3][10][14]
Caption: Inhibition of the JNK1 signaling pathway by a novel pyridazine compound.
Targeting Angiogenesis: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18] Several pyridazinone-based derivatives have been designed as potent VEGFR-2 inhibitors.[19] For example, compound 17a from a series of diarylurea derivatives showed the best inhibitory activity against VEGFR-2.[19] Another study reported a pyridazine derivative (compound 5b) that exhibited a high percentage of VEGFR kinase inhibition (92.2%).[4]
Caption: Mechanism of action of pyridazinone derivatives as VEGFR-2 inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are essential.
In Vitro Cytotoxicity: MTT Assay Protocol
This protocol is a standard procedure for assessing the cytotoxic effects of novel compounds on adherent cancer cell lines.
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model
This protocol outlines the procedure for evaluating the in vivo anticancer efficacy of pyridazine compounds using the EAC model in mice.[2][11][12][17][20][21][22]
Materials:
-
Swiss albino mice
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Sterile Phosphate-Buffered Saline (PBS)
-
Test pyridazine compound and vehicle
-
Standard anticancer drug (e.g., 5-Fluorouracil)
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
EAC Cell Propagation: Maintain EAC cells by intraperitoneal (i.p.) passage in donor mice.
-
Tumor Inoculation: Aspirate ascitic fluid from a donor mouse bearing 7-10 day old tumors. Dilute the fluid with sterile PBS to obtain a concentration of approximately 2 x 10^6 cells/0.1 mL. Inoculate 0.1 mL of this cell suspension subcutaneously into the right hind limb of the experimental mice.
-
Treatment: 24 hours after tumor inoculation, randomize the mice into different groups (e.g., vehicle control, test compound low dose, test compound high dose, standard drug). Administer the treatments (e.g., intraperitoneally or orally) daily for a specified period (e.g., 10 days).
-
Tumor Volume Measurement: Measure the tumor volume using calipers every other day. Calculate the tumor volume using the formula: V = 0.5 x a x b^2, where 'a' is the major axis and 'b' is the minor axis.
-
Evaluation of Antitumor Activity: At the end of the treatment period, sacrifice the mice and excise the tumors. Calculate the percentage of tumor growth inhibition for the treated groups compared to the vehicle control group.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the experiment as an indicator of treatment-related toxicity.
Caption: Workflow for the in vivo Ehrlich Ascites Carcinoma (EAC) model.
Conclusion and Future Directions
The novel pyridazine compounds discussed in this guide demonstrate significant promise as anticancer agents, with potent activity observed in both in vitro and in vivo models. Their mechanisms of action, which involve the inhibition of key signaling pathways like JNK1 and VEGFR-2, provide a solid rationale for their continued development. The experimental data, while compelling, represents the initial stages of a long and rigorous drug discovery process. Future studies should focus on comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic profiling, as well as long-term toxicity studies. Furthermore, the exploration of pyridazine derivatives as inhibitors of other validated cancer targets could open up new avenues for the development of next-generation cancer therapeutics. The versatility of the pyridazine scaffold, combined with the encouraging preclinical data, positions this class of compounds as a valuable asset in the ongoing fight against cancer.
References
-
Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. Arch Pharm (Weinheim). 2010 May;343(5):310-3. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. 2017 Jan 13;22(1):113. [Link]
-
In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 2018, 10[20]: 13-27. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). [Link]
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. 2022 Aug 17;27(16):5246. [Link]
-
in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry. 2019, 31(3), 744-750. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Med Chem. 2023 Aug 24;14(9):1725-1744. [Link]
-
Recent advances in pyridazine chemistry. RSC Advances. 2023, 13, 23456-23476. [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. 2024 Aug 19;9(35):37310-37329. [Link]
-
In-vivo anticancer activity of synthesized compounds against Ehrlich Ascites Carcinoma. ResearchGate. [Link]
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chem Pharm Bull (Tokyo). 2017;65(3):236-247. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. Med Chem Res. 2023;32(11):2049-2070. [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
-
Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy. Sci Rep. 2018 Apr 4;8(1):5593. [Link]
-
Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience. 2023. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
-
Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar. [Link]
-
Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. Future Med Chem. 2022 Dec 19. [Link]
-
Ehrlich ascites carcinoma bearing mice as model of human hepatocellular carcinoma. Asian Journal of Research and Reports in Hepatology. 2019, 1(1):7-15. [Link]
-
Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Int J Mol Sci. 2025 Sep 4;26(18):14059. [Link]
-
Features and applications of Ehrlich tumor model in cancer studies: a literature review. Ann Transl Med. 2022 May;10(9):535. [Link]
-
A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Braz J Med Biol Res. 2022;55:e11802. [Link]
-
FGFR inhibition enhances sensitivity to radiation in non-small cell lung cancer. Mol Cancer Ther. 2015 May;14(5):1216-25. [Link]
-
Multi-Chemotherapeutic Schedules Containing the pan-FGFR Inhibitor ARQ 087 are Safe and Show Antitumor Activity in Different Xenograft Models. J Cancer. 2016; 7(12): 1646–1655. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Med Chem. 2023 Aug 11;14(9):1636-1662. [Link]
-
Structures of VEGFR-2 inhibitors approved for clinical use. ResearchGate. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Med Chem. 2024 Oct 22;15(11):2869-2900. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. J Iran Chem Soc. 2023;20(1):1-31. [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Des Devel Ther. 2022 Mar 3;16:569-590. [Link]
-
Loss of 18F-FDG uptake reduction to FGFR inhibitors in NCI-H1581/AR... ResearchGate. [Link]
-
Inhibitor-Sensitive FGFR1 Amplification in Human Non-Small Cell Lung Cancer. DASH (Harvard). [Link]
-
Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress. Cancers (Basel). 2020 Dec 9;12(12):3698. [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hollow fiber assay: continued characterization with novel approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. file.sdiarticle3.com [file.sdiarticle3.com]
- 12. Features and applications of Ehrlich tumor model in cancer studies: a literature review - Radulski - Translational Breast Cancer Research [tbcr.amegroups.org]
- 13. Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening [e-crt.org]
- 20. researchgate.net [researchgate.net]
- 21. journalajrrhe.com [journalajrrhe.com]
- 22. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 3-Arylpyridazines: A Guide for Researchers
The 3-arylpyridazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone for the development of novel therapeutics. This guide provides a comparative analysis of the most prominent synthetic routes to 3-arylpyridazines, offering insights into their mechanisms, practical considerations, and overall efficiency. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy.
Classical Cyclization Approaches: The Paal-Knorr Synthesis and Its Analogs
The Paal-Knorr synthesis, a classic method for constructing five-membered heterocycles, can be adapted for the synthesis of pyridazines.[1][2] This approach typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.
Mechanism of Action
The reaction proceeds through the formation of a dihydropyridazine intermediate via sequential nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons, followed by cyclization and dehydration to yield the aromatic pyridazine ring.[3][4]
Experimental Protocol: A Representative Paal-Knorr Synthesis of a 3-Aryl-6-substituted Pyridazine
-
To a solution of the 1-aryl-1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq). The choice of solvent can influence reaction rates and yields. Acetic acid can act as both a solvent and a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 3-arylpyridazine.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available starting materials. | Limited substrate scope, particularly for complex dicarbonyls. |
| Relatively simple reaction conditions. | Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls. |
| Often proceeds with good yields for simple substrates. | May require harsh acidic conditions. |
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
A powerful and versatile strategy for the synthesis of pyridazines involves the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile, such as an alkene or alkyne.[5][6][7][8] This method has gained significant traction due to its broad substrate scope and mild reaction conditions.[5][6][7][8]
Mechanistic Rationale
The IEDDA reaction is a concerted [4+2] cycloaddition where the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). This is followed by a retro-Diels-Alder reaction, leading to the extrusion of dinitrogen and the formation of the aromatic pyridazine ring.
Experimental Protocol: IEDDA Synthesis of a 3,6-Disubstituted Pyridazine
-
Dissolve the 3,6-disubstituted-1,2,4,5-tetrazine (1.0 eq) and the alkene or alkyne (1.2 eq) in a suitable solvent (e.g., dichloromethane, toluene, or a DMSO/water mixture). The choice of solvent depends on the solubility of the reactants.[8]
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C). The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.
-
Once the reaction is complete (as indicated by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-arylpyridazine.
Key Performance Indicators
| Parameter | Performance |
| Yield | Generally high, often exceeding 80%. |
| Reaction Time | Typically ranges from a few hours to 24 hours. |
| Functional Group Tolerance | Excellent, compatible with a wide range of functional groups.[9] |
| Regioselectivity | Highly predictable based on the electronics of the reactants.[9] |
Workflow Diagram
Caption: Workflow for IEDDA synthesis of 3-arylpyridazines.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, represent a highly efficient and modular approach for the synthesis of 3-arylpyridazines.[10][11][12][13] These methods involve the coupling of a halogenated pyridazine with an appropriate organometallic reagent.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that utilizes an arylboronic acid or ester and a halopyridazine in the presence of a palladium catalyst and a base.[10][11][14]
3.1.1. Experimental Protocol: Suzuki-Miyaura Synthesis
-
To a reaction vessel, add the 3-halopyridazine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq). [10]
-
Add a mixture of solvents, such as DME/ethanol/water. [10]
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS). [10]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, chloroform). [10]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Cross-Coupling
The Stille coupling involves the reaction of a halopyridazine with an organostannane reagent, catalyzed by a palladium complex.[12][13] While effective, the toxicity of organotin compounds is a significant drawback.[12][13]
Comparative Analysis of Cross-Coupling Methods
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Arylboronic acids/esters | Organostannanes |
| Toxicity of Reagents | Low | High |
| Functional Group Tolerance | Good to excellent | Good |
| Availability of Reagents | Commercially available or readily synthesized.[13] | Many are commercially available.[12] |
| Byproducts | Boron-based, generally non-toxic. | Tin-based, toxic and difficult to remove. |
Reaction Mechanism Diagram
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
One-Pot and Multicomponent Reactions
The development of one-pot and multicomponent reactions (MCRs) offers a streamlined and atom-economical approach to the synthesis of 3-arylpyridazines.[15][16][17] These strategies often involve the tandem formation of multiple bonds in a single reaction vessel, avoiding the isolation of intermediates.
Catalyst-Free Approaches
Recent advancements have led to the development of catalyst-free methods for pyridazine synthesis, which are environmentally benign and cost-effective.[18][19][20][21][22] These reactions often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of green solvents like water.[20]
Example of a One-Pot Synthesis
A notable example is the three-component reaction of barbituric acid or thiobarbituric acid with arylglyoxals and hydrazine hydrate in water at room temperature, which provides access to 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones.[16]
Conclusion and Future Outlook
The synthesis of 3-arylpyridazines can be accomplished through a variety of synthetic routes, each with its own set of advantages and limitations. The choice of a particular method will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
Classical methods like the Paal-Knorr synthesis are valuable for their simplicity but may lack broad applicability.
-
IEDDA reactions offer a powerful and versatile tool for accessing a wide range of substituted pyridazines under mild conditions.
-
Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling, provide a highly modular and efficient route, although catalyst cost and removal can be a consideration.
-
One-pot and catalyst-free approaches represent the future of sustainable and efficient synthesis in this area.
As the demand for novel pyridazine-based drug candidates continues to grow, the development of even more efficient, selective, and environmentally friendly synthetic methodologies will remain a key focus for the research community.
References
-
Li, H., Sun, Z., Wu, W., Wang, X., Zhang, M., Lu, X., Zhong, W., & Dai, D. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191. [Link]
- (Reference 2 is a duplic
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]
- (Reference 4 is a duplic
- (Reference 5 is a duplic
- (Reference 6 provides limited inform
-
Al-Hiari, Y. M., Al-Mazari, M. M., & Qaisi, A. M. (2010). A Simple One-Pot, Three Component Synthesis of 3-Arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their Sulfur Analogues as Potential Monoamine Oxidase Inhibitors. Molecules, 15(4), 2769–2779. [Link]
-
Chang, M.-Y., Chen, Y.-L., & Lin, Y.-W. (2014). One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. Organic & Biomolecular Chemistry, 12(3), 441–448. [Link]
-
Fernandes, S. S. M., Silva, J. A. L., Belsley, M., & Fox, J. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
- (Reference 10 provides limited inform
-
Grokipedia. Paal–Knorr synthesis. (n.d.). Retrieved from [Link]
- (Reference 12 is a duplic
- (Reference 13 provides limited inform
- (Reference 14 provides limited inform
- (Reference 15 provides limited inform
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Stille reaction. In Wikipedia. Retrieved from [Link]
- (Reference 18 provides limited inform
- (Reference 20 provides limited inform
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
- (Reference 22 provides limited inform
- (Reference 23 provides limited inform
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- (Reference 25 provides limited inform
- (Reference 26 provides limited inform
- (Reference 27 provides limited inform
- Milo, A., & co-workers. (2022). (Details on a specific catalyst-free amidine synthesis). As cited in a broader context, specific publication details not provided in the search results.
-
Al-Zaydi, K. M. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via a one-pot tandem and green pseudo-six-component reaction in water. BMC Chemistry, 16(1), 12. [Link]
- (Reference 30 provides limited inform
-
Kumar, R., Sharma, S., & Kumar, V. (2019). Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction of Quinoline N-Oxides, Aryldiazonium Salts, and Acetonitrile. The Journal of Organic Chemistry, 84(11), 6962–6969. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Sci-Hub: are you are robot? [sci-hub.box]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 16. semanticscholar.org [semanticscholar.org]
- 17. One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction of Quinoline N-Oxides, Aryldiazonium Salts, and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 3-Chloro-6-(3-methoxyphenyl)pyridazine Derivatives: A Comparative Guide to Cellular Methodologies
This guide provides an in-depth comparison of modern cellular techniques to validate the target engagement of 3-Chloro-6-(3-methoxyphenyl)pyridazine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to drug discovery.
Introduction: The Pyridazine Scaffold and the Imperative of Target Validation
The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer and cardiovascular effects.[1][2] Specifically, 3,6-disubstituted pyridazines, including those with the 3-Chloro-6-(3-methoxyphenyl) moiety, have emerged as promising anticancer candidates.[3][4] Preliminary studies suggest these compounds may exert their effects by modulating key signaling pathways involved in cell proliferation and survival, with protein kinases like c-jun N-terminal kinase-1 (JNK1) and cyclin-dependent kinase 2 (CDK2) identified as potential targets.[3][4][5]
However, identifying a compound's activity in a phenotypic screen is only the first step. To progress a molecule through the drug discovery pipeline, it is critical to unequivocally demonstrate that it binds to its intended target within the complex milieu of a living cell. This process, known as target engagement, confirms the mechanism of action, helps interpret structure-activity relationships (SAR), and can predict both efficacy and potential off-target toxicities. This guide compares three state-of-the-art biophysical methods for quantifying cellular target engagement, supplemented by an orthogonal method to measure downstream functional consequences.
The Landscape of Cellular Target Engagement Assays
Confirming that a drug binds its target in a physiologically relevant environment is a cornerstone of modern drug development.[6][7] Several techniques have been developed to measure this interaction directly in intact cells or fresh lysates. We will compare three powerful biophysical methods: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Kinobeads-based competitive profiling. We will also discuss the importance of correlating direct binding with downstream pathway modulation.
Caption: Logical workflow for validating a compound's mechanism of action (MoA).
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is founded on the thermodynamic principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8] When cells are heated, proteins begin to unfold and aggregate. A drug-bound protein is more resistant to this thermal denaturation. By measuring the amount of soluble protein remaining at various temperatures, one can determine if the compound has engaged its target.[9][10]
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line like T-47D or MDA-MB-231)[5] and grow to ~80% confluency. Treat cells with the this compound derivative at various concentrations or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[11]
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a specific cell density.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 10 different temperatures from 42°C to 68°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[11]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical for releasing intracellular contents without using detergents that might disrupt protein complexes.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[10]
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same total protein concentration. Analyze the abundance of the target protein (e.g., JNK1) in each sample via SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the relative band intensity against the temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive shift in Tm in the drug-treated sample compared to the vehicle control confirms target engagement.
Data Summary & Comparison
| Feature | Cellular Thermal Shift Assay (CETSA) |
| Principle | Ligand-induced thermal stabilization |
| Cellular Context | Intact cells or lysates |
| Throughput | Low to medium (Western Blot), High (AlphaScreen or MS) |
| Required Reagents | Specific antibody for target protein (for WB), or Mass Spectrometer |
| Key Advantage | Label-free; works with endogenous proteins without modification.[10] |
| Key Limitation | Not all proteins exhibit a clear thermal shift; optimization is target-dependent. |
| Data Output | Thermal melt curves (Tm shift), Isothermal dose-response curves (EC50) |
Method 2: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based technique that measures compound binding in living cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a specific fluorescent tracer). The target protein is expressed as a fusion with NanoLuc®. A cell-permeable fluorescent tracer that binds the target competes with the test compound. When the tracer is bound, it is close enough to the NanoLuc® to accept its energy, producing a BRET signal. An unlabeled test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[12][13]
Caption: General workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Kinase Assay
-
Vector Preparation: Obtain or clone the gene for the target kinase (e.g., JNK1) into a vector that fuses it with NanoLuc® luciferase at either the N- or C-terminus.[14]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with the NanoLuc®-target fusion plasmid. This is typically done 18-24 hours before the assay to allow for protein expression.[14]
-
Assay Preparation: Harvest the transfected cells and resuspend them in Opti-MEM. Seed the cells into a white, 96- or 384-well assay plate.
-
Compound Addition: Prepare serial dilutions of the this compound derivative. Add the compounds to the assay plate and incubate for 2 hours at 37°C to allow the compound to reach equilibrium with the target.
-
Tracer and Substrate Addition: Prepare a solution containing the appropriate NanoBRET™ kinase tracer and the NanoLuc® substrate (e.g., furimazine). Add this solution to all wells.[15]
-
Signal Detection: Read the plate on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50, which reflects the compound's potency for engaging the target in live cells.
Data Summary & Comparison
| Feature | NanoBRET™ Target Engagement Assay |
| Principle | Bioluminescence Resonance Energy Transfer (BRET)[12] |
| Cellular Context | Intact, living cells |
| Throughput | High |
| Required Reagents | NanoLuc® fusion vector, specific fluorescent tracer, dedicated luminometer |
| Key Advantage | Quantitative measurement of compound affinity in living cells in real-time.[13] |
| Key Limitation | Requires genetic modification of the target protein and availability of a suitable tracer. |
| Data Output | Dose-response curves (IC50) |
Method 3: Kinobeads Competition Binding
Principle: This is a chemical proteomics approach used for unbiased kinase inhibitor profiling. "Kinobeads" are an affinity resin made of several non-selective kinase inhibitors immobilized on beads.[16][17] These beads can capture a large portion of the cellular kinome from a cell lysate. The assay is performed in a competitive format: a cell lysate is incubated with the test compound before being exposed to the kinobeads. The test compound will compete with the kinobeads for binding to its target kinases. Proteins that are bound by the test compound will not bind to the beads and will be depleted from the pulldown. Quantitative mass spectrometry is then used to identify and quantify the proteins captured by the beads, revealing the targets of the test compound in a dose-dependent manner.[18][19]
Caption: Workflow for Kinobeads-based target identification and engagement.
Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation: Grow cells to a high density and harvest. Lyse the cells under non-denaturing conditions (e.g., using a mild detergent buffer with protease and phosphatase inhibitors) to preserve the native state of the kinases. Clarify the lysate by ultracentrifugation.
-
Compound Incubation: Aliquot the lysate and incubate with serial dilutions of the this compound derivative or a DMSO control for 1 hour.
-
Kinobeads Pulldown: Add the kinobeads slurry to the lysate-compound mixtures and incubate for 1-2 hours with rotation to allow for competitive binding.[17]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Sample Preparation for MS: Run the eluates briefly on an SDS-PAGE gel for an in-gel digest, or perform an in-solution digest with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. For each identified kinase, plot its relative abundance against the compound concentration. This allows for the determination of an apparent dissociation constant (Kd) or IC50 for every target engaged by the compound. This method can profile hundreds of kinases simultaneously.[16]
Data Summary & Comparison
| Feature | Kinobeads Competition Binding |
| Principle | Competitive affinity chromatography coupled with mass spectrometry[19] |
| Cellular Context | Native cell lysates |
| Throughput | Low (in terms of samples), but high-content (hundreds of targets per sample) |
| Required Reagents | Kinobeads, high-resolution mass spectrometer |
| Key Advantage | Unbiased and broad profiling of kinase targets and off-targets.[17] |
| Key Limitation | Performed in lysates, not intact cells; cannot profile non-ATP competitive inhibitors.[17][20] |
| Data Output | Target list with corresponding binding affinities (Kd or IC50) |
Orthogonal Validation: Downstream Pathway Analysis
Confirming direct physical binding is essential, but demonstrating a subsequent functional consequence provides a higher level of validation. If a pyridazine derivative engages a kinase like p38 MAPK, it should inhibit its catalytic activity. This can be measured by assessing the phosphorylation status of a known downstream substrate.[] For p38, a key substrate is MAPK-activated protein kinase 2 (MAPKAPK2).[22]
Caption: The p38 MAPK signaling pathway, a potential target for inhibitors.[22][23]
A well-known p38 inhibitor is TAK-715, which has been shown to reduce inflammation and apoptosis by inhibiting p38 signaling.[24] A similar validation approach can be used for our pyridazine derivative.
Protocol: Western Blot for Phospho-p38 Substrate
-
Cell Culture and Stimulation: Plate cells and serum-starve them overnight. Pre-treat with the pyridazine derivative or a known p38 inhibitor (e.g., SB203580)[22] for 1-2 hours.
-
Activate Pathway: Stimulate the cells with an appropriate agonist (e.g., IL-1β, Anisomycin, or LPS) for 15-30 minutes to activate the p38 pathway.[22][23]
-
Lysis and Quantification: Immediately lyse the cells in a buffer containing phosphatase inhibitors. Quantify protein levels via Western blot using antibodies specific for the phosphorylated form of a downstream target (e.g., Phospho-MAPKAPK2) and a total protein antibody as a loading control.
-
Analysis: A successful p38 inhibitor will reduce the level of agonist-induced phosphorylation of MAPKAPK2 in a dose-dependent manner. This confirms that target engagement leads to functional inhibition of the kinase.
Comparative Analysis and Data Interpretation
Choosing the right assay depends on the stage of the drug discovery project and the specific questions being asked.
| Parameter | CETSA | NanoBRET™ | Kinobeads | Downstream Assay |
| Question Answered | Does it bind in cells? | What is the affinity in live cells? | What are all the kinase targets? | Does binding inhibit function? |
| Principle | Thermal Stability | BRET | Competitive Pulldown | Pathway Modulation |
| Cellular State | Intact Cells / Lysate | Live Cells | Lysate | Intact Cells |
| Target Modification | No | Yes (NLuc Fusion) | No | No |
| Unbiased Discovery | No (Target-specific) | No (Target-specific) | Yes | No (Pathway-specific) |
| Throughput | Low-High | High | Low | Medium |
| Typical Use Case | Target validation, SAR | Lead optimization, potency | Target identification, selectivity profiling | MoA confirmation, cellular efficacy |
Hypothetical Data Comparison
Let's imagine our lead compound, PDZ-M1 , is being tested against a known p38α inhibitor, TAK-715 .
| Assay | PDZ-M1 | TAK-715 (Reference) | Interpretation |
| CETSA (p38α) | ΔTm = +4.2°C | ΔTm = +5.5°C | Both compounds bind and stabilize p38α in cells. |
| NanoBRET™ (p38α) | IC50 = 85 nM | IC50 = 30 nM | Both compounds engage p38α in live cells; TAK-715 is more potent. |
| Kinobeads (Selectivity) | p38α (Kd=90nM), JNK1 (Kd=500nM) | p38α (Kd=35nM), p38β (Kd=200nM) | PDZ-M1 has a secondary, weaker target (JNK1). TAK-715 is more selective for p38 isoforms. |
| P-MAPKAPK2 Assay | IC50 = 110 nM | IC50 = 45 nM | Both compounds inhibit the p38 pathway; potency correlates well with direct binding data. |
Conclusion and Recommendations
Validating the target engagement of this compound derivatives requires a multi-faceted and rigorous approach. There is no single "best" method; instead, an intelligent combination of techniques provides the most comprehensive and trustworthy data.
-
For initial target identification and off-target screening , the Kinobeads approach is unparalleled due to its unbiased, broad-spectrum nature.
-
For confirming a hypothesized target and for routine SAR studies , CETSA is an excellent choice as it uses the endogenous, unmodified protein in a cellular context.
-
For precise, quantitative determination of potency in live cells during lead optimization , the NanoBRET™ assay offers high throughput and a direct measure of intracellular affinity.
-
Finally, a downstream functional assay is essential orthogonal validation to link target binding with a measurable biological outcome, confirming the compound's mechanism of action.
By strategically employing these self-validating systems, researchers can build a robust data package that clearly demonstrates the cellular target engagement of their compounds, paving the way for successful drug development.
References
-
Abdel-Maksoud, M.S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Scientific Reports. Available from: [Link]
-
Larrow, J.F., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. Available from: [Link]
-
Lee, P.A., et al. (2015). Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science. Available from: [Link]
-
Zhang, Y., et al. (2021). TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo. Cell Death & Disease. Available from: [Link]
-
Al-Ostath, R.A., et al. (2023). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Nazarian, R., et al. (2012). RAF265 Inhibits the Growth of Advanced Human Melanoma Tumors. Clinical Cancer Research. Available from: [Link]
-
El-Sayed, N.N.E., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. Available from: [Link]
-
Guillaume, M., et al. (2021). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available from: [Link]
-
El-Gamal, M.I., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Molecules. Available from: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available from: [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]
-
Foey, A.D., et al. (2001). Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. European Journal of Immunology. Available from: [Link]
-
Patsnap Synapse. RAF265 - Drug Targets, Indications, Patents. Available from: [Link]
-
Ascierto, P.A., et al. (2017). A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status. Annals of Oncology. Available from: [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
ResearchGate. (2022). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. Available from: [Link]
-
ResearchGate. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available from: [Link]
-
Utrecht University. (2021). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Available from: [Link]
-
Reaction Biology. NanoBRET Assay Services. Available from: [Link]
-
White Rose Research Online. (2022). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. Available from: [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]
-
PubMed. (2015). Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. Available from: [Link]
-
PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. Available from: [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available from: [Link]
-
PubMed Central. (2022). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Available from: [Link]
-
YouTube. (2022). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine|RUO [benchchem.com]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. news-medical.net [news-medical.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. eubopen.org [eubopen.org]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 16. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. research-portal.uu.nl [research-portal.uu.nl]
- 22. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 23. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TAK-715 alleviated IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells and attenuated intervertebral disc degeneration ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Chloro-6-(3-methoxyphenyl)pyridazine
As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-6-(3-methoxyphenyl)pyridazine (CAS No. 89581-55-5). Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed to build on your existing expertise by explaining the causality behind each procedural choice, creating a self-validating system of safety and compliance.
Section 1: Hazard Identification and Safety Profile
Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazards based on structurally similar chlorinated pyridazine derivatives.[1][2][3] This proactive approach, grounded in chemical similarity, is a cornerstone of laboratory safety.
Compounds like 3-Chloro-6-methylpyridazine and 3-Chloro-6-hydrazinopyridazine are classified as causing skin and serious eye irritation.[1][2] Therefore, it is prudent to handle this compound with the assumption that it carries similar risks.
Table 1: Inferred Hazard Profile and Safety Information
| Hazard Category | GHS Classification (Inferred) | Precautionary Statements (Examples) | Rationale |
| Skin Irritation | Category 2 | P264: Wash hands thoroughly after handling.[2] | The chlorinated pyridazine core is a common structural motif in compounds known to be skin irritants. |
| Eye Irritation | Category 2 / 2A | P280: Wear eye protection/face protection. | Similar compounds cause serious eye irritation. Direct contact with the eyes must be prevented. |
| Acute Toxicity | Potential Hazard | P270: Do not eat, drink or smoke when using this product.[3] | While not confirmed, many heterocyclic compounds can be harmful if ingested or inhaled. |
| Environmental Hazard | Potential Hazard | P273: Avoid release to the environment. | Halogenated organic compounds can be persistent and toxic to aquatic life. Drain disposal is strictly prohibited.[4] |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks outlined above, a combination of engineering controls and appropriate PPE is mandatory. The logic here is to create multiple barriers of protection.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and the addition of waste to containers, must be conducted within a certified laboratory chemical fume hood.[4] This is the most critical step in minimizing inhalation exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Skin Protection: A fully buttoned lab coat must be worn. Use chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use.[2]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
Section 3: On-Site Waste Management: Collection and Segregation
Proper segregation of chemical waste at the point of generation—the Satellite Accumulation Area (SAA)—is the most crucial logistical step for safe and cost-effective disposal.[5][6] Mixing different waste classes can lead to dangerous reactions and significantly increases disposal costs.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container: Use a designated, sealable, and chemically compatible container for "Halogenated Organic Waste."[4] Glass or high-density polyethylene (HDPE) containers are typically appropriate.[7] The container must be in good condition with a secure, threaded cap.[4]
-
Proper Labeling: The moment the first drop of waste is added, the container must be labeled.[4] The label must clearly state:
-
Accumulation in the SAA: Store the waste container in a designated SAA, which must be at or near the point of generation.[8] Keep the container closed at all times except when actively adding waste.[4]
-
Segregation is Key: The "Halogenated Organic Waste" container for this compound must be stored separately from other waste streams, particularly:
Section 4: Spill and Emergency Procedures
Even with meticulous planning, accidental spills can occur. A prepared response is essential to minimize exposure and environmental contamination.
Procedure for a Small Laboratory Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate and call emergency services.
-
Don Appropriate PPE: Before cleanup, don a lab coat, safety goggles, and double nitrile gloves.[3]
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all contents listed and manage it as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.[5]
Section 5: Approved Disposal Pathways
Disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[5][8] As a halogenated organic compound, it is subject to specific disposal requirements. The following diagram outlines the decision-making process for its final disposal.
Caption: Decision workflow for the disposal of this compound.
Causality of Disposal Methods:
-
High-Temperature Incineration: This is the preferred and most effective method for destroying halogenated organic compounds.[9] The high temperatures ensure complete combustion, while sophisticated scrubbers and filters capture acidic gases (like HCl) and other pollutants, preventing their release into the atmosphere. This process is crucial to avoid the formation of highly toxic polychlorinated dibenzodioxins and dibenzofurans.[9]
-
Hazardous Waste Landfill: This is a less desirable option. Before landfilling, the waste typically needs to be stabilized or solidified to reduce the risk of it leaching into the soil and groundwater. This method contains the hazard rather than destroying it.
-
Prohibited Methods:
-
Drain Disposal: Is illegal and environmentally irresponsible. Halogenated organic compounds can be toxic to aquatic life, disrupt wastewater treatment processes, and persist in the environment.[4]
-
Regular Trash: Poses a direct risk to sanitation workers and the public and is a clear violation of RCRA regulations.[8]
-
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the compound's potential hazards, implementing rigorous on-site waste segregation, and utilizing approved disposal pathways through licensed contractors, we uphold our commitment to safety, scientific integrity, and environmental stewardship. This guide serves as a procedural framework to ensure that the management of this chemical waste is as meticulous as the research it facilitates.
References
- Environmental Health and Safety Office. (2020).
- Rohde, D. (n.d.).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Kespry. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste. [Link]
- Mastery Training Content Network. (2017, June 19). Safety training: Dealing with hazardous chemicals and waste.
-
U.S. Environmental Protection Agency. (2025, April 15). Safety and Waste Management for SAM Chemistry Methods. [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
- U.S. Environmental Protection Agency. (n.d.). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. ESSR.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 3-Chloro-6-hydrazinopyridazine.
-
LookChem. (n.d.). 3-Chloro-6-methoxypyridazine. [Link]
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Braun Research Group. (n.d.).
- University of Wisconsin-Milwaukee. (n.d.).
-
El-Naas, M. H. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research. [Link]
- TCI EUROPE N.V. (2025, May 13).
- Apollo Scientific. (2022, September 16). SAFETY DATA SHEET: 3-Chloro-6-hydrazinopyridazine.
- Sigma-Aldrich. (2025, July 15).
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. odu.edu [odu.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. ethz.ch [ethz.ch]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. connmaciel.com [connmaciel.com]
A Comprehensive Guide to the Safe Handling of 3-Chloro-6-(3-methoxyphenyl)pyridazine
For professionals in research, discovery, and drug development, the meticulous handling of novel chemical entities is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Chloro-6-(3-methoxyphenyl)pyridazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar pyridazine and aromatic chloride compounds, reflecting best practices in chemical hazard management.
The core principle of this guide is to establish a self-validating system of safety, where procedural steps are logically derived from the potential hazards associated with the chemical class. This ensures that researchers are not merely following a checklist, but are actively engaging in a culture of safety awareness.
Hazard Assessment and Triage
Structurally similar pyridazine compounds are known to present several potential hazards. Based on analogous compounds, this compound should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Ingestion and skin contact may also be harmful.[4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification and Usage Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required for splash-prone operations. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6][7] |
| Hand Protection | Chemical-impermeable gloves. | Nitrile or neoprene gloves are recommended.[8][9] Latex gloves are not suitable. Gloves must be inspected for integrity before each use and disposed of properly after handling.[6] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | A chemical-resistant apron should be worn over the lab coat when handling larger quantities. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | If a fume hood is not available, a NIOSH-approved respirator with organic vapor and particulate cartridges is mandatory.[5][6] |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Designate a Workspace: All handling of solid this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5][9]
-
Assemble PPE: Don all required PPE as outlined in the table above before entering the designated workspace.
-
Prepare for Spills: Ensure a chemical spill kit is readily accessible.
-
Weighing the Compound:
-
Use a tared, sealed container for weighing to prevent dispersal of the solid.
-
If transferring the compound, do so slowly and carefully to avoid creating dust.
-
Clean any residual dust from the weighing area using a damp cloth, which should then be disposed of as hazardous waste.
-
Solubilization and Reaction Setup
-
Solvent Addition: Add solvents to the solid compound slowly to avoid splashing.
-
Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed to prevent the escape of vapors.
-
Labeling: Clearly label all containers with the chemical name and any known hazards.[8]
The logical flow for safe handling is visualized in the diagram below:
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Plan for the Unexpected
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Spill Management and Disposal Plan
Proper containment and disposal are vital to prevent environmental contamination and further exposure.
Spill Cleanup
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[3][11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[12][13] Do not pour down the drain.[3][6]
-
Contaminated Materials: All disposable PPE, contaminated labware, and spill cleanup materials must be placed in a sealed, labeled container for hazardous waste disposal.[6][14]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Engage with your institution's environmental health and safety (EHS) department for specific guidance.
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- Personal protective equipment for handling Pyrimido[5,4-c]pyridazine. Benchchem.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Pyridazine - Safety D
- Essential Safety and Operational Guidance for Handling 3-Pyridazinealanine. Benchchem.
- 3-Chloro-6-phenylpyridazine Safety and Hazards. PubChem.
- 3-Chloro-6-hydrazinopyridazine Safety D
- SAFETY DATA SHEET - 3-Chloro-6-hydrazinopyridazine. Fisher Scientific.
- 3-Chloro-6-methylpyridazine - SAFETY D
- 3-Chloro-6-methylpyridazine - Safety D
- 6-Chloropyridazin-3-amine Safety Data Sheet.
- SAFETY D
- SAFETY D
- Chemical Safety Data Sheet - 3-AMINO-6-METHOXYPYRIDAZINE. ChemicalBook.
Sources
- 1. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. watson-int.com [watson-int.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdms.net [cdms.net]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
